Thieno[2,3-b]thiophene
Description
Properties
IUPAC Name |
thieno[2,3-b]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4S2/c1-3-7-6-5(1)2-4-8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBTXTFFTYXOFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
102803-21-4 | |
| Record name | Thieno[2,3-b]thiophene, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102803-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID80179708 | |
| Record name | Thieno(2,3-b)thiophene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250-84-0 | |
| Record name | Thieno[2,3-b]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=250-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Thieno(2,3-b)thiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000250840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thieno(2,3-b)thiophene | |
| Source | EPA DSSTox | |
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| Record name | Thieno[2,3-b]thiophene | |
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| Record name | THIENO(2,3-B)THIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN68ZU79VF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Liquid thiophthene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029716 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Foundational & Exploratory
Thieno[2,3-b]thiophene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[2,3-b]thiophene is a bicyclic aromatic heterocycle consisting of two fused thiophene (B33073) rings. This scaffold is of significant interest in the fields of materials science and medicinal chemistry due to its planar structure, electron-rich nature, and potential for functionalization. Its unique electronic properties have led to its incorporation into organic semiconductors, while its structural similarity to other biologically active bicyclic systems has made it a target for drug discovery programs. This technical guide provides an in-depth overview of the fundamental properties of this compound, including its synthesis, chemical and physical properties, spectroscopic data, and reactivity. Detailed experimental protocols for key reactions are also provided to facilitate its use in research and development.
Chemical and Physical Properties
This compound is a colorless oil at room temperature. Its fundamental physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₄S₂ | [1] |
| Molecular Weight | 140.23 g/mol | [1] |
| Appearance | Colorless oil | [2] |
| Boiling Point | 102 °C at 16 mmHg | [2] |
| CAS Number | 250-84-0 | [3] |
Synthesis
The synthesis of this compound has evolved from low-yield classical methods to more efficient and scalable modern synthetic routes.
Classical Synthesis
The first reported synthesis of this compound involved the reaction of citric acid with phosphorus pentasulfide (P₄S₁₀), albeit in very low yields[2]. Another early method involved the gas-phase cyclization of acetylene[4].
Modern Synthetic Methods
More efficient syntheses typically involve the construction of a substituted thiophene precursor followed by a ring-closing reaction to form the second thiophene ring.
A common strategy involves the Gewald reaction to synthesize a 2-aminothiophene, which can then be further elaborated and cyclized to form the this compound core.
Experimental Protocol: Synthesis of a this compound Derivative
This protocol describes the synthesis of a substituted this compound derivative, illustrating a common synthetic strategy.
Synthesis of 1,1′-(3-Methyl-4-Phenylthis compound-2,5-Diyl)Diethanone [5]
-
A mixture of benzoylacetone (B1666692) (16.2 g, 0.1 mol) and anhydrous potassium carbonate (25 g) in DMF (30–40 mL) is stirred vigorously at room temperature for 5 minutes.
-
Carbon disulfide (7.6 mL, 0.1 mol) is added, and stirring is continued for 30 minutes.
-
The resulting mixture is cooled in an ice bath, and chloroacetone (B47974) (18.5 mL, 0.2 mol) is added with continued stirring for 15 minutes.
-
The cooling bath is subsequently removed, and the mixture is stirred for a further 30 minutes.
-
The reaction mixture is then processed to isolate the desired product.
Crystal Structure
Spectroscopic Properties
Spectroscopic techniques are essential for the characterization of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show signals in the aromatic region, characteristic of the protons on the thiophene rings. The specific chemical shifts and coupling constants are crucial for structural elucidation.
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound and its derivatives have been reported[8][9][10].
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of this compound and its derivatives exhibits absorption bands corresponding to π-π* transitions. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the presence of substituents[11].
Electronic Properties
The electronic properties of this compound are central to its application in organic electronics.
| Property | Value/Description | Reference |
| Ionization Potential | The ionization potential of a bromo-derivative has been determined to be 8.35 eV by photoelectron spectroscopy. | [12] |
| Electron Affinity | Data for the parent compound is not readily available. | |
| Semiconducting Properties | This compound is a key building block for p-type organic semiconductors. Polymers incorporating this moiety have shown good charge carrier mobilities. | [13] |
Reactivity
This compound undergoes a variety of chemical reactions, allowing for its functionalization and incorporation into larger molecular structures.
Electrophilic Aromatic Substitution
Like thiophene, this compound is susceptible to electrophilic attack. Theoretical studies suggest that electrophilic substitution, such as chlorination, preferentially occurs at the α-positions (C2 and C5)[14].
Experimental Protocol: Bromination of a Thiophene Derivative with N-Bromosuccinimide (NBS)
This protocol for a related thiophene derivative illustrates a typical procedure for electrophilic bromination.
-
A solution of the thiophene substrate in a suitable solvent (e.g., acetonitrile) is stirred under an inert atmosphere (e.g., nitrogen) and cooled to 0 °C.
-
N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) is added to the solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 30 minutes).
-
The reaction is quenched with water and the product is extracted with an organic solvent (e.g., dichloromethane).
-
The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography[5].
Metal-Catalyzed Cross-Coupling Reactions
Halogenated thieno[2,3-b]thiophenes are versatile substrates for metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. These reactions are instrumental in synthesizing more complex derivatives with extended π-systems.
Experimental Protocol: Stille Coupling of a Dibromothiophene Derivative
This protocol outlines a general procedure for a Stille cross-coupling reaction.
-
To a flame-dried Schlenk flask under an inert atmosphere, add the dibromothiophene derivative (1.0 equivalent) and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Degas the flask by subjecting it to three cycles of evacuation and backfilling with an inert gas.
-
Add an anhydrous and degassed solvent (e.g., THF or toluene) via syringe, followed by the organostannane reagent (2.2-2.5 equivalents).
-
Heat the reaction mixture to a temperature typically between 90-120 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction is worked up to isolate the coupled product[6].
Lithiation
This compound can be deprotonated at the α-positions using strong bases like butyllithium (B86547) (BuLi) to form lithiated intermediates. These intermediates are powerful nucleophiles that can react with various electrophiles to introduce functional groups at the 2- and/or 5-positions[15][16].
Experimental Protocol: Lithiation of a this compound Derivative
This protocol describes a general procedure for the lithiation and subsequent reaction with an electrophile.
-
A solution of the this compound derivative in an anhydrous ether solvent (e.g., THF or diethyl ether) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.
-
A solution of butyllithium (1.0-2.2 equivalents) in hexanes is added dropwise.
-
The reaction mixture is stirred at low temperature for a period of time to allow for complete lithiation.
-
The desired electrophile (e.g., an alkyl halide, carbon dioxide, or a ketone) is then added to the solution.
-
The reaction is allowed to warm to room temperature and is then quenched with a proton source (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride).
-
The product is extracted into an organic solvent and purified[11][15].
Visualizations
Synthesis Pathway for a this compound Derivative
Caption: A simplified workflow for the synthesis of a substituted this compound.
General Reactivity of this compound
Caption: A map of the key reactivity pathways for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thienothiophene - Wikipedia [en.wikipedia.org]
- 3. This compound [webbook.nist.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound(250-84-0) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Synthesis of polyfunctionalized thiophenes and enediynes via ring-opening reactions of 3-lithiated thieno[2,3-b](and [3,2-b])thiophenes, 3,4-dilithiated thieno[2,3-b]thiophenes and 3,6-dilithiated thieno[3,2-b]thiophenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comprehensive Technical Guide to the Synthesis of Unsubstituted Thieno[2,3-b]thiophene
Introduction
Thieno[2,3-b]thiophene is a bicyclic aromatic heterocycle consisting of two fused thiophene (B33073) rings. This planar, electron-rich scaffold is a key building block in the development of organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Its rigid structure and potential for extensive π-conjugation make it an attractive core for creating novel semiconducting materials.[1] Furthermore, this compound derivatives have shown a range of biological activities, including antitumor, antiviral, and antibiotic properties, making them relevant to the pharmaceutical industry.[2][3]
This technical guide provides an in-depth overview of the established synthetic routes for obtaining the core, unsubstituted this compound. It includes detailed experimental protocols for key methods, a comparative summary of quantitative data, and visualizations of the primary synthetic pathways to aid in laboratory implementation.
Primary Synthetic Strategies
The synthesis of unsubstituted this compound can be achieved through several distinct pathways, often involving multi-step sequences that build the bicyclic system from acyclic or monocyclic precursors. The following sections detail the most prominent methods reported in the literature.
Method 1: Cyclization from Dicyano-bis(thiolate)
This route constructs the this compound core from a dicyano-bis(thiolate) precursor, which is prepared from malononitrile (B47326) and carbon disulfide. The process involves alkylation, removal of amino groups via diazotization, hydrolysis, and a final decarboxylation step to yield the unsubstituted target molecule.[1] The overall yield for this multi-step process is reported to be around 30%.[1]
Experimental Protocol:
-
Preparation of the Tetrasubstituted Intermediate (39): The dicyano-bis(thiolate) salt (38), prepared from malononitrile and carbon disulfide, is reacted with two equivalents of ethyl bromoacetate in a suitable solvent like ethanol (B145695) or DMF. The reaction mixture is typically heated to facilitate the alkylation and subsequent cyclization.
-
Removal of Amino Groups (40): The resulting 3,4-diamino-thieno[2,3-b]thiophene derivative (39) is dissolved in an acidic medium (e.g., aqueous HCl). The solution is cooled, and an aqueous solution of sodium nitrite (B80452) is added dropwise to form the diazonium salt. This intermediate is then treated with a reducing agent, such as hypophosphorous acid, to remove the diazonium groups.[1]
-
Hydrolysis of Esters (42): The diester (41) is hydrolyzed to the corresponding dicarboxylic acid (42) using a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution, followed by acidification.
-
Final Decarboxylation (2): The this compound-2,5-dicarboxylic acid (42) is heated, often in the presence of a catalyst like copper powder or in a high-boiling solvent, to induce decarboxylation and yield the final unsubstituted this compound (2).[1]
Method 2: Gas-Phase Synthesis from Allyl(thiophen-2-yl)sulfide
This method provides a one-step synthesis through a gas-phase reaction. It involves the thermal cleavage of allyl(thiophen-2-yl)sulfide, which then reacts with acetylene (B1199291). The resulting vinylsulfide radical undergoes cyclization to form the this compound ring system. This process is carried out at high temperatures.[1]
Experimental Protocol:
-
Reaction Setup: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed through a heated tube furnace.
-
Reactant Introduction: A solution of allyl(thiophen-2-yl)sulfide is introduced into the hot zone of the furnace along with a stream of acetylene gas.
-
Pyrolysis and Cyclization: The reactants are passed through the furnace maintained at a high temperature (e.g., 460 °C). In this zone, the sulfide (B99878) undergoes thermal cleavage, reacts with acetylene, and cyclizes.[1]
-
Product Collection: The product stream exiting the furnace is passed through a series of cold traps to condense the this compound and any unreacted starting materials or byproducts.
-
Purification: The collected condensate is purified using standard techniques such as distillation or column chromatography.
Method 3: Synthesis from Thiophene-3-carbaldehyde
This synthetic route builds the second thiophene ring onto a pre-existing thiophene-3-carbaldehyde. The process involves protecting the aldehyde, followed by lithiation, reaction with elemental sulfur, and subsequent alkylation. Deprotection and base-catalyzed cyclization form the bicyclic ester, which is then hydrolyzed and decarboxylated.[1]
Experimental Protocol:
-
Aldehyde Protection (55): Thiophene-3-carbaldehyde (54) is reacted with an alcohol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst to form the corresponding acetal (55).
-
Thiolate Formation (56): The protected thiophene (55) is dissolved in an anhydrous ether solvent (e.g., THF) and cooled to a low temperature (-78 °C). A strong base, typically n-butyllithium, is added to deprotonate the 2-position. Elemental sulfur (S₈) is then added to the lithiated intermediate. The resulting thiolate is quenched with methyl bromoacetate to form the thioether intermediate (56).[1]
-
Deprotection and Cyclization (57 -> 58): The acetal protecting group is removed by acid-catalyzed hydrolysis to regenerate the aldehyde (57). The intermediate is then treated with a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to promote intramolecular cyclization to the this compound ester (58).[1]
-
Hydrolysis and Decarboxylation (59 -> 2): The ester (58) is saponified to the carboxylic acid (59) with a base (e.g., NaOH). The resulting acid is then decarboxylated by heating to yield unsubstituted this compound (2).
Quantitative Data Summary
The following table summarizes the quantitative data for the described synthetic methods, allowing for a direct comparison of their efficiencies and required conditions.
| Method | Starting Material(s) | Key Reagents/Conditions | Reported Yield | Reference |
| 1. Dicyano-bis(thiolate) Cyclization | Malononitrile, Carbon disulfide, Ethyl bromoacetate | Diazotization, Hydrolysis, Decarboxylation | ~30% (overall) | [1] |
| 2. Gas-Phase Synthesis | Allyl(thiophen-2-yl)sulfide, Acetylene | 460 °C, Gas-phase pyrolysis | 25% | [1] |
| 3. From Thiophene-3-carbaldehyde | Thiophene-3-carbaldehyde | n-BuLi, S₈, DBU, Decarboxylation | Not specified | [1] |
| 4. From Citric/Aconitic Acid | Citric acid or Aconitic acid | Phosphorus sulfides (P₂S₃ or P₄S₃) | Not specified (historically low) | [1][4] |
Conclusion
The synthesis of unsubstituted this compound can be approached through several distinct chemical pathways. The choice of method often depends on the availability of starting materials, the desired scale of the reaction, and tolerance for multi-step procedures. The cyclization from dicyano-bis(thiolate) offers a respectable overall yield but involves several transformations, including the handling of diazonium salts.[1] The gas-phase synthesis is a more direct, one-step route but requires specialized high-temperature equipment.[1] Building the core from a functionalized thiophene, such as thiophene-3-carbaldehyde, provides a logical but lengthy approach. While historical methods from simple precursors like citric acid exist, they are generally low-yielding.[4] This guide provides the foundational information necessary for researchers to select and implement the most suitable synthetic strategy for their specific objectives in materials science and medicinal chemistry.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Facile and Convenient Synthesis of New Thieno[2,3-b]-Thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of this compound Containing Bis-Heterocycles-Novel Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thienothiophene - Wikipedia [en.wikipedia.org]
The Core Electronic Structure of Thieno[2,3-b]thiophene: A Technical Guide for Researchers
An in-depth examination of the fundamental electronic properties of the thieno[2,3-b]thiophene monomer, a critical building block in advanced organic electronics and drug development.
This compound is a fused heterocyclic aromatic compound that has garnered significant attention as a versatile building block in the design of novel organic electronic materials and pharmacologically active agents.[1][2] Its rigid, planar structure and electron-rich nature, stemming from the presence of two fused thiophene (B33073) rings, give rise to unique electronic properties that are instrumental in applications ranging from organic field-effect transistors (OFETs) to potential anticancer and antioxidant agents.[3][4] This technical guide provides a comprehensive overview of the core electronic structure of the this compound monomer, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its electronic landscape.
Fundamental Electronic Properties
The electronic behavior of this compound is dictated by the arrangement of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals and the resulting HOMO-LUMO gap are critical parameters that determine the molecule's ionization potential, electron affinity, and optical absorption characteristics. These properties are pivotal for predicting its performance in electronic devices and its interactions in biological systems.
Quantitative Electronic Data Summary
The following table summarizes key quantitative data on the electronic structure of the this compound monomer and some of its simple derivatives, compiled from both experimental measurements and computational studies.
| Property | This compound (unsubstituted) | Substituted Derivatives | Method | Reference |
| HOMO Energy Level | -5.3 eV (thin film) | -5.49 eV to -5.51 eV (for benzo[b]thieno[2,3-d]thiophene derivatives) | UV Photoelectron Spectroscopy / Cyclic Voltammetry | [5][6] |
| LUMO Energy Level | Not explicitly found for unsubstituted monomer | -2.26 eV to -2.29 eV (for benzo[b]thieno[2,3-d]thiophene derivatives) | Calculated from HOMO and Optical Band Gap | [6] |
| Ionization Potential | 5.3 eV (thin film) | Not specified | UV Photoelectron Spectroscopy | [5] |
| Electron Affinity | Not explicitly found | Not specified | --- | |
| Optical Band Gap (Eg) | Not explicitly found for unsubstituted monomer | 2.18 eV to 2.65 eV (for phenyl-substituted polymers) | UV-Vis Spectroscopy |
Note: Data for the unsubstituted this compound monomer is limited in the reviewed literature, with more extensive characterization available for its derivatives.
Experimental Characterization Protocols
The electronic properties of this compound and its derivatives are primarily investigated using electrochemical and spectroscopic techniques, complemented by computational modeling.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule.
Methodology:
-
Sample Preparation: The this compound derivative is dissolved in a suitable organic solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).[6][7]
-
Electrochemical Cell: A standard three-electrode cell is used, comprising a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: A potential is swept linearly from a starting value to a set point, and then the sweep is reversed. The resulting current is measured as a function of the applied potential.
-
Data Analysis: The onset oxidation potential (Eoxonset) is determined from the voltammogram. The HOMO energy level is then calculated relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple using the following equation: HOMO (eV) = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] eV The LUMO energy level can be estimated from the onset reduction potential or by combining the HOMO energy with the optical band gap determined from UV-Vis spectroscopy.[6]
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is employed to determine the optical band gap of a material by measuring its absorption of light as a function of wavelength.
Methodology:
-
Sample Preparation: The this compound compound is dissolved in a suitable solvent (e.g., chloroform (B151607) or tetrahydrofuran) to a known concentration.[6][8] Thin films can also be prepared by methods like drop-casting or spin-coating onto a transparent substrate.[9]
-
Measurement: The absorption spectrum of the sample is recorded using a UV-Vis spectrophotometer over a specific wavelength range.
-
Data Analysis: The onset of the absorption peak (λonset) in the long-wavelength region is identified from the spectrum. The optical band gap (Eg) is then calculated using the equation: Eg (eV) = 1240 / λonset (nm)[6]
Computational Modeling (Density Functional Theory - DFT)
Theoretical calculations, particularly using Density Functional Theory (DFT), are crucial for complementing experimental findings and providing deeper insights into the electronic structure.
Methodology:
-
Software: Quantum chemistry software packages such as Gaussian, ORCA, or similar are used.
-
Method and Basis Set: A suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) are selected for the calculations.[8]
-
Geometry Optimization: The molecular geometry of the this compound monomer is optimized to find its lowest energy conformation.
-
Property Calculation: Following optimization, the energies of the HOMO and LUMO, as well as other electronic properties, are calculated.[8][10]
Visualizing the Electronic Structure and Characterization Workflow
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the key concepts related to the electronic structure of this compound.
Caption: Molecular Orbital Energy Levels of this compound.
Caption: Workflow for Determining Electronic Properties.
Conclusion
The this compound monomer possesses a unique electronic structure that makes it a highly valuable component in materials science and medicinal chemistry. Its relatively high HOMO energy level and tunable band gap, which can be modified through chemical derivatization, allow for the rational design of materials with specific optoelectronic properties. A thorough understanding of its core electronic characteristics, obtained through a combination of experimental techniques and computational modeling, is essential for unlocking its full potential in next-generation technologies and therapeutic applications. Further research focusing on the precise determination of the electronic properties of the unsubstituted monomer would be highly beneficial for establishing a baseline for future material design.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Organic reagent | TargetMol [targetmol.com]
- 3. This compound Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Silico Designing of this compound Core-Based Highly Conjugated, Fused-Ring, Near-Infrared Sensitive Non-fullerene Acceptors for Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Enduring Interest of Thieno[2,3-b]thiophene: A Technical Guide
An in-depth exploration of the synthesis, properties, and applications of the thieno[2,3-b]thiophene core, tailored for researchers, scientists, and professionals in drug development.
The this compound scaffold, a fused bicyclic aromatic heterocycle, holds a significant place in the annals of organic chemistry. Since its initial discovery, it has transitioned from a chemical curiosity to a valuable building block in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of its history, synthetic evolution, physicochemical properties, and the biological significance of its derivatives.
A Serendipitous Discovery and the Evolution of Synthesis
This compound was the first of the three stable thienothiophene isomers to be isolated.[1] The initial synthesis, a testament to early synthetic exploration, involved the high-temperature reaction of citric acid with phosphorus pentasulfide (P₄S₁₀), which furnished the target compound in a very low yield.[1] This pioneering work, while not practical for large-scale production, laid the groundwork for future investigations into this intriguing heterocyclic system.
Over the decades, the synthetic strategies towards this compound have matured significantly, moving from harsh, low-yielding reactions to more efficient and versatile methods. These modern approaches predominantly rely on the cyclization of appropriately substituted thiophene (B33073) precursors.
Physicochemical Properties of this compound
A summary of the key physical and spectroscopic properties of the parent this compound is presented below, providing a valuable reference for its identification and handling.
| Property | Value |
| Molecular Formula | C₆H₄S₂ |
| Molar Mass | 140.23 g/mol |
| Appearance | Colorless to light orange/yellow liquid |
| Melting Point | 7 °C |
| Boiling Point | 226 °C (at 760 mmHg) |
| Density | 1.326 g/cm³ at 25 °C |
| Refractive Index (n²⁰/D) | 1.668 |
| ¹H NMR (CDCl₃) | δ 7.21 (d, J=5.2 Hz, 1H), 7.28 (d, J=5.2 Hz, 1H), 7.35 (d, J=5.2 Hz, 1H), 7.42 (d, J=5.2 Hz, 1H) |
| ¹³C NMR (CDCl₃) | δ 119.9, 121.5, 126.9, 127.8, 139.3, 141.9 |
| Mass Spectrum (EI) | m/z 140 (M+), 97, 74 |
Key Synthetic Methodologies: Experimental Protocols
The following sections detail representative experimental protocols for the synthesis of the this compound core, highlighting the evolution from classical to modern techniques.
The Historic Citric Acid Synthesis (Conceptual)
Modern Synthesis from Thiophene-3-carbaldehyde
A more recent and efficient multi-step synthesis starts from readily available thiophene-3-carbaldehyde, affording the target compound in a respectable 13% overall yield.[2]
Step 1: Protection of the Aldehyde
Thiophene-3-carbaldehyde is first converted to its corresponding acetal (B89532) to protect the aldehyde functionality during the subsequent lithiation step.
Step 2: Lithiation and Sulfurization
The protected thiophene is then lithiated, followed by reaction with elemental sulfur and subsequent quenching with methyl bromoacetate (B1195939) to introduce the necessary side chain.
Step 3: Deprotection and Cyclization
The formyl group is deprotected, and the molecule undergoes cyclization in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form the this compound ring system.
Step 4: Hydrolysis and Decarboxylation
The resulting ester is hydrolyzed to the corresponding carboxylic acid, which is then decarboxylated to yield the final this compound product.
Biological Significance of this compound Derivatives
While the parent this compound core itself is not known for significant biological activity, its derivatives have emerged as a promising class of compounds in drug discovery. Notably, substituted thieno[2,3-b]thiophenes have been investigated as potent inhibitors of various protein kinases, including the Epidermal Growth Factor Receptor (EGFR).
EGFR is a key player in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of the EGFR signaling cascade is a hallmark of many cancers. This compound derivatives have been shown to inhibit both the wild-type and mutated forms of EGFR, making them attractive candidates for the development of targeted cancer therapies.
The versatility of the this compound core allows for the introduction of a wide range of substituents, enabling the fine-tuning of their biological activity and pharmacokinetic properties. This has led to the development of derivatives with potent antimicrobial and anticancer activities, highlighting the enduring potential of this heterocyclic system in medicinal chemistry.
Conclusion
From its humble beginnings as a low-yield product of a classical organic reaction, this compound has evolved into a valuable and versatile scaffold. The development of efficient synthetic routes has made this core readily accessible, paving the way for its exploration in diverse scientific fields. The physicochemical data presented herein provides a solid foundation for its characterization, while the demonstrated biological potential of its derivatives ensures that the story of this compound is far from over. For researchers and professionals in drug development and materials science, the this compound core represents a promising platform for the design and synthesis of novel functional molecules.
References
Theoretical Aromaticity of Thieno[2,3-b]thiophene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on the aromaticity of thieno[2,3-b]thiophene. A critical building block in the design of novel electronic materials and pharmaceuticals, a thorough understanding of its electronic structure and aromatic character is paramount. This document summarizes key quantitative data from computational studies, details the methodologies for assessing aromaticity, and presents logical relationships through visualizations to facilitate a deeper understanding of this important heterocyclic compound.
Core Concepts in Aromaticity Assessment
Aromaticity is a fundamental concept in chemistry, describing the enhanced stability of certain cyclic, planar molecules with a delocalized π-electron system. While traditionally associated with benzene (B151609), the concept has been extended to a wide range of heterocyclic compounds, including this compound. The aromaticity of a molecule is not a directly observable quantity but is inferred from various geometric, energetic, and magnetic criteria. In theoretical studies, several indices are employed to quantify the degree of aromaticity. This guide focuses on the following key indicators:
-
Nucleus-Independent Chemical Shift (NICS): A magnetic criterion that measures the magnetic shielding at the center of a ring. Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity.
-
Harmonic Oscillator Model of Aromaticity (HOMA): A geometric criterion based on the degree of bond length equalization in a ring. A HOMA value of 1 indicates a fully aromatic system with no bond length alternation, while a value of 0 corresponds to a non-aromatic system.
-
Para-Delocalization Index (PDI): An electronic criterion that quantifies the extent of electron delocalization between para-related atoms in a six-membered ring.
-
Aromatic Fluctuation Index (FLU): An electronic index that measures the fluctuation of electronic charge between adjacent atoms in a ring, providing insight into electron delocalization.
Quantitative Analysis of this compound Aromaticity
Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the aromatic character of this compound and its isomers. The following tables summarize the available quantitative data for various aromaticity indices.
Nucleus-Independent Chemical Shift (NICS) Data
The NICS values, calculated at the ring center (NICS(0)) and 1 Å above the ring center (NICS(1)), are powerful indicators of aromaticity. A more negative value suggests a stronger diatropic ring current and, consequently, a higher degree of aromaticity.
| Compound | Ring | NICS(0) (ppm) | NICS(1) (ppm) |
| This compound | Thiophene (B33073) | -11.9 | -14.5 |
| Thieno[3,2-b]thiophene | Thiophene | -13.0 | -15.5 |
| Thieno[3,4-b]thiophene | Ring a | -7.2 | -10.1 |
| Ring b | -13.5 | -15.9 | |
| Thiophene | - | -13.7 | -15.5 |
| Benzene | - | -7.9 | -9.7 |
Table 1: Comparative NICS values for this compound and related compounds. Data extracted from computational studies.
HOMA, PDI, and FLU Data
Computational Protocols
The theoretical investigation of aromaticity relies on robust computational methodologies. The following protocols outline the key steps and parameters for calculating the aromaticity indices discussed in this guide.
Geometry Optimization and Electronic Structure Calculations
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
-
Method: Density Functional Theory (DFT) is a widely used and reliable method. The B3LYP functional is a common choice for such studies. For enhanced accuracy, especially for systems with dispersion interactions, dispersion-corrected functionals like B3LYP-D3 are recommended.
-
Basis Set: A sufficiently flexible basis set is crucial for accurate results. Pople-style basis sets such as 6-311+G(d,p) or Dunning's correlation-consistent basis sets like cc-pVTZ are appropriate choices.
-
Procedure:
-
Construct the 3D structure of this compound.
-
Perform a geometry optimization to find the lowest energy conformation.
-
Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).
-
NICS Calculation
-
Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.
-
Procedure:
-
Using the optimized geometry, perform a GIAO-DFT calculation at the same level of theory used for optimization.
-
To calculate NICS(0), place a ghost atom (Bq) at the geometric center of the thiophene ring. The isotropic magnetic shielding value of this ghost atom, with its sign reversed, is the NICS(0) value.
-
For NICS(1), place the ghost atom 1 Å directly above the ring center and repeat the calculation.
-
HOMA Calculation
-
Formula: The HOMA index is calculated using the following equation:
where:
-
n is the number of bonds in the ring.
-
α is a normalization constant.
-
R_opt is the optimal bond length for a fully aromatic system.
-
R_i are the individual bond lengths in the ring obtained from the optimized geometry.
-
-
Parameters: The values of α and R_opt are specific to the bond type (e.g., C-C, C-S). These parameters are well-documented in the chemical literature.
PDI and FLU Calculation
-
Method: These indices are derived from the analysis of the electron density, typically within the framework of the Quantum Theory of Atoms in Molecules (QTAIM).
-
Software: Software capable of performing QTAIM analysis, such as AIMAll, is required.
-
Procedure:
-
Generate a wavefunction file from the DFT calculation.
-
Use the QTAIM software to partition the electron density into atomic basins and calculate the delocalization indices between atoms.
-
PDI: For a six-membered ring, the PDI is the average of the delocalization indices between para-related atoms. This index is not directly applicable to the five-membered rings of this compound.
-
FLU: The FLU index is calculated based on the fluctuation of the delocalization indices between adjacent atoms in the ring. A lower FLU value indicates a more uniform electron delocalization and thus higher aromaticity.
-
Visualizing Aromaticity Relationships
Diagrams generated using Graphviz provide a clear visual representation of the comparative aromaticity of this compound and related compounds based on the available NICS data.
Figure 1: Comparative aromaticity of this compound and related molecules.
The diagram above illustrates the relative aromaticity based on calculated NICS(1) values. More aromatic compounds are positioned towards the left. This compound exhibits a moderate level of aromaticity, comparable to its isomers and thiophene, and is significantly more aromatic than benzene according to this magnetic criterion.
Conclusion
The theoretical study of this compound reveals a molecule with a significant degree of aromaticity, as evidenced by its negative NICS values. This inherent electronic stability is a key factor contributing to its utility in the development of advanced organic materials. While a comprehensive quantitative comparison using HOMA, PDI, and FLU indices requires further specific calculations, the detailed computational protocols provided in this guide offer a clear roadmap for researchers to undertake such investigations. The continued theoretical exploration of this compound and its derivatives will undoubtedly pave the way for the rational design of novel molecules with tailored electronic and photophysical properties for a wide range of applications in materials science and drug discovery.
HOMO-LUMO gap calculation of Thieno[2,3-b]thiophene
An In-depth Technical Guide to the HOMO-LUMO Gap Calculation of Thieno[2,3-b]thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a sulfur-containing heterocyclic compound that serves as a fundamental building block in the development of novel organic semiconductors and pharmaceutical agents.[1][2] Its electron-rich nature and rigid, planar structure facilitate strong π-π stacking and efficient charge transport, making it a valuable component in organic electronics.[2][3] In the realm of drug development, the this compound scaffold is recognized as a privileged structure due to its ability to interact with various biological targets.[4]
A critical parameter governing the electronic behavior and reactivity of this compound and its derivatives is the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap. This gap is fundamental to understanding a molecule's electronic properties, such as its conductivity, optical absorption, and electrochemical stability. For drug development professionals, the HOMO-LUMO gap can provide insights into a molecule's reactivity and potential interactions with biological systems. This guide provides a comprehensive overview of the computational methods used to determine the HOMO-LUMO gap of this compound, presents relevant data, and illustrates the underlying workflows and concepts.
Computational Protocols for HOMO-LUMO Gap Calculation
The determination of the HOMO-LUMO gap of this compound is predominantly achieved through computational quantum chemistry methods, with Density Functional Theory (DFT) being the most widely used approach due to its balance of accuracy and computational cost.[5]
Density Functional Theory (DFT) Calculations
DFT is a computational method used to investigate the electronic structure of many-body systems. The general workflow for calculating the HOMO-LUMO gap using DFT involves geometry optimization followed by a single-point energy calculation.
Step 1: Geometry Optimization The first step is to determine the most stable three-dimensional structure of the this compound molecule. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. This ensures that the calculated orbital energies correspond to a realistic molecular conformation.
Step 2: Selection of Functional and Basis Set The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional and the basis set.
-
Functionals : A variety of functionals are available, each with different levels of theory and accuracy. For molecules like this compound, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed.[6][7] Other functionals that have shown good performance for HOMO-LUMO gap predictions include CAM-B3LYP and ωB97XD, especially for charge-transfer systems.[8]
-
Basis Sets : The basis set is a set of mathematical functions used to describe the atomic orbitals. The choice of basis set affects the accuracy of the calculation. Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p), are frequently used for organic molecules.[6][9] The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electron distribution, particularly for anions and excited states.
Step 3: HOMO-LUMO Energy Calculation Once the geometry is optimized, a single-point energy calculation is performed using the chosen functional and basis set to determine the energies of the molecular orbitals. The HOMO is the highest energy molecular orbital that is occupied by electrons, while the LUMO is the lowest energy molecular orbital that is unoccupied. The HOMO-LUMO gap (E_gap) is then calculated as the difference between the LUMO and HOMO energies:
E_gap = E_LUMO - E_HOMO
These calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or Spartan.[6][10]
Time-Dependent DFT (TD-DFT)
While the HOMO-LUMO gap from a ground-state DFT calculation provides a good approximation, a more accurate prediction of the lowest excitation energy (which is often compared to the experimental optical band gap) can be obtained using Time-Dependent DFT (TD-DFT).[11] TD-DFT calculates the excitation energies corresponding to electronic transitions between orbitals. The lowest calculated excitation energy is often conceptually related to the HOMO-LUMO transition.[12]
Quantitative Data Presentation
The following table summarizes the calculated HOMO, LUMO, and HOMO-LUMO gap energies for this compound and related oligomers from a theoretical study. The calculations were performed using the B3LYP functional with the 6-31G(d) basis set.
| Compound | EHOMO (eV) | ELUMO (eV) | Egap (eV) |
| This compound (T1) | -6.180 | -0.624 | 5.556 |
| Dithieno[2,3-b:2',3'-d]thiophene (T2) | -5.688 | -1.399 | 4.289 |
| Trithieno[2,3-b:2',3'-d:2'',3''-f]thiophene (T3) | -5.585 | -1.514 | 4.071 |
| Tetrathieno[...] (T4) | -5.355 | -1.300 | 4.055 |
| Pentathieno[...] (T5) | -5.538 | -1.594 | 3.944 |
| Data sourced from a theoretical study on thienothiophene conjugated compounds.[7] |
As the number of fused this compound units increases, the HOMO energy level increases, and the LUMO energy level decreases, leading to a smaller HOMO-LUMO gap. This trend is consistent with the extension of π-conjugation in the molecular backbone.
Mandatory Visualizations
The following diagrams illustrate the computational workflow for HOMO-LUMO gap calculation and the relationship between the HOMO-LUMO gap and the electronic properties relevant to material and drug design.
Caption: Computational workflow for determining the HOMO-LUMO gap using DFT.
Caption: Relationship between the HOMO-LUMO gap and key material/molecular properties.
Conclusion
The HOMO-LUMO gap is a cornerstone parameter for characterizing the electronic properties and potential applications of this compound and its derivatives. Computational methods, particularly DFT, provide a robust framework for accurately predicting this value. A systematic approach involving geometry optimization and careful selection of functionals and basis sets is crucial for obtaining reliable results. The calculated HOMO-LUMO gap offers invaluable insights for researchers in materials science and drug development, guiding the design of novel molecules with tailored electronic and reactive properties for advanced applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors | MDPI [mdpi.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. Accurate Prediction of HOMO-LUMO Gap Using DFT Functional and Application to Next-Generation Organic Telluro[n]Helicenes Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. m.youtube.com [m.youtube.com]
- 11. Comparison of DFT methods for molecular orbital eigenvalue calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unveiling the Solid State: A Technical Guide to the Crystal Structure of Thieno[2,3-b]thiophene Derivatives
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the crystal structure of thieno[2,3-b]thiophene derivatives. This class of sulfur-containing heterocyclic compounds is a cornerstone in the development of organic electronics and pharmaceutical agents. Understanding their solid-state architecture is paramount for predicting and optimizing material properties and biological activity. This document summarizes key crystallographic data, details the experimental protocols for structure determination, and provides visualizations of the analytical workflow.
Core Crystallographic Data of this compound Derivatives
The arrangement of molecules in the crystalline state dictates crucial material properties such as charge mobility, solubility, and stability. The following tables present quantitative crystallographic data for select this compound derivatives, offering a comparative overview of their solid-state packing.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| Diethyl 3,4-dimethylthis compound-2,5-dicarboxylate | C₁₄H₁₆O₄S₂ | Triclinic | P-1 | 7.3497(3) | 8.4720(4) | 12.8629(5) | 102.770(3) | 99.545(3) | 107.779(4) | 719.96(6) | 2 |
| Diethyl 3,4-bis(2,5-dimethoxybenzyl)this compound-2,5-dicarboxylate | C₃₀H₃₂O₈S₂ | Triclinic | P-1 | 9.9439(3) | 10.8163(3) | 14.7536(5) | 82.610(2) | 89.490(2) | 64.983(1) | 1424.20(8) | 2 |
Table 1: Unit Cell Parameters of Selected this compound Derivatives. [1][2]
| Compound Name | C=C (thiophene ring) (Å) | C-S (thiophene ring) (Å) | C-C (inter-ring) (Å) |
| Diethyl 3,4-dimethylthis compound-2,5-dicarboxylate | 1.375(4) - 1.435(4) | 1.711(3) - 1.731(3) | 1.423(4) |
| Typical values for comparison | ~1.37 - 1.44 | ~1.70 - 1.74 | ~1.42 - 1.46 |
Table 2: Selected Bond Lengths for Diethyl 3,4-dimethylthis compound-2,5-dicarboxylate. [2]
Experimental Protocols: Determining the Crystal Structure
The definitive method for elucidating the three-dimensional atomic arrangement of this compound derivatives is single-crystal X-ray diffraction (SC-XRD).[3][4] This powerful analytical technique provides precise information on bond lengths, bond angles, and the overall molecular geometry.[5] The process, from sample preparation to final structure refinement, follows a meticulous workflow.
Crystal Growth
The prerequisite for a successful SC-XRD experiment is the availability of high-quality single crystals.[5] For organic compounds like this compound derivatives, several methods are commonly employed:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The solution is filtered to remove any particulate matter and left in a vibration-free environment, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of single crystals.[6]
-
Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent (in which the compound is less soluble) on top. Diffusion at the interface of the two solvents gradually reduces the solubility of the compound, inducing crystallization.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container holding a more volatile solvent in which the compound is insoluble. The vapor of the precipitant slowly diffuses into the solution, causing crystallization.
The choice of solvent is critical and is often determined empirically. Common solvents for this compound derivatives include toluene, tetrahydrofuran (B95107) (THF), and chlorinated hydrocarbons.
Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head in the X-ray diffractometer. The crystal is cooled, usually to 100-150 K, to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern.[7]
An intense beam of monochromatic X-rays (commonly from a Mo or Cu source) is directed at the crystal.[5][7] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots of varying intensities. A detector records the positions and intensities of these diffracted beams.[5]
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The intensities of the diffraction spots are then used to calculate an initial electron density map of the molecule. This map allows for the initial placement of atoms.
The initial structural model is then refined using least-squares methods. This iterative process adjusts the atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated and the observed diffraction patterns.[8] The quality of the final structure is assessed by parameters such as the R-factor, which should ideally be below 5% for a well-resolved structure.
Visualizing the Workflow
The process of single-crystal X-ray diffraction can be summarized in the following workflow:
Figure 1: Experimental workflow for single-crystal X-ray structure determination.
This guide provides a foundational understanding of the crystal structure of this compound derivatives. The presented data and protocols are intended to aid researchers in the design and characterization of new materials and molecules in this important chemical class.
References
- 1. Diethyl 3,4-bis(2,5-dimethoxybenzyl)thieno[2,3-b]thiophene-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 4. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. How To [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. journals.iucr.org [journals.iucr.org]
Solubility Profile of Thieno[2,3-b]thiophene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of thieno[2,3-b]thiophene, a key heterocyclic building block in the development of organic electronics and pharmaceuticals. While precise quantitative solubility data for the parent compound is limited in publicly available literature, this document consolidates qualitative information, contextual data from its derivatives, and standardized experimental protocols to serve as a valuable resource.
Executive Summary
This compound is a fused aromatic heterocycle that forms the core of various functional organic materials. Its solubility is a critical parameter influencing its processability for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as a scaffold in medicinal chemistry. Generally, this compound exhibits good solubility in common organic solvents. The solubility can be significantly enhanced by the introduction of functional groups, particularly alkyl chains, to the core structure. This guide outlines the known solubility characteristics and provides methodologies for its empirical determination.
Qualitative Solubility of this compound and its Derivatives
This compound is described as having good solubility in a range of common organic solvents.[1] This is a crucial characteristic for its use in solution-processable applications.
Table 1: Qualitative Solubility of this compound and Related Compounds
| Compound/Derivative Class | Solvent(s) | Solubility Description | Source(s) |
| This compound | Ethanol, Dimethyl Sulfoxide (DMSO), Chloroform | Good solubility. | [1] |
| Thieno[3,2-b]thiophene Derivatives | Tetrahydrofuran (THF) | Sufficiently soluble for optical property investigations. | |
| Alkylated Thienothiophenes | Common organic solvents | Solubility is generally improved with the addition of alkyl chains. | |
| Dicyanomethylene derivatives of 2,5-di(thien-2-yl)thieno[3,2-b]thiophene | Tetrahydrofuran (THF), Chlorinated organic solvents | Good solubility. | |
| Asymmetrically functionalized[1]benzothieno[3,2-b][1]benzothiophenes | Chlorinated alkanes, Aromatics, Polar aprotic solvents, Esters, Terpenes | Exhibit a wide range of solubilities, with some derivatives reaching up to 176.0 mg/mL. |
It is important to note that the solubility of thienothiophene derivatives can be highly dependent on the nature and position of the substituents on the aromatic core.
Factors Influencing Solubility
The solubility of this compound and its derivatives is governed by several intermolecular forces and molecular properties. Understanding these factors is key to predicting and manipulating solubility for specific applications.
Caption: Factors influencing the solubility of this compound.
Experimental Protocols for Solubility Determination
Gravimetric Method for Quantitative Solubility Determination
This method involves preparing a saturated solution and determining the mass of the dissolved solute.
Caption: Generalized workflow for gravimetric solubility determination.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Volumetric flasks and pipettes
-
Thermostatically controlled shaker or stirrer
-
Syringe filters (if necessary to remove fine particles)
-
Analytical balance
-
Vials
Procedure:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a precise volume of the clear supernatant.
-
Transfer the supernatant to a pre-weighed vial.
-
Remove the solvent by evaporation under reduced pressure or a gentle stream of an inert gas.
-
Once the solute is completely dry, reweigh the vial.
-
The difference in weight corresponds to the mass of dissolved this compound.
-
Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).
Conclusion
This compound is a versatile building block with favorable solubility in common organic solvents, a property that is essential for its application in solution-processed organic electronics and as a scaffold in drug discovery. While quantitative data for the parent compound is scarce, qualitative descriptions and extensive data on its derivatives confirm its utility. The solubility can be readily tailored through chemical modification, primarily through the addition of alkyl chains. For applications requiring precise solubility values, the generalized gravimetric protocol provided in this guide offers a reliable method for experimental determination. This guide serves as a foundational resource for researchers and professionals working with this compound and its derivatives.
References
An In-depth Technical Guide to Thieno[2,3-b]thiophene-Based Materials for Researchers and Drug Development Professionals
Introduction
Thieno[2,3-b]thiophene is a bicyclic aromatic heterocyclic compound consisting of two fused thiophene (B33073) rings.[1] This core structure provides a rigid, planar, and electron-rich framework, making it an attractive building block for a variety of functional organic materials. In recent years, this compound derivatives have garnered significant attention for their promising applications in organic electronics and medicinal chemistry. Their unique electronic and biological properties have led to the development of high-performance organic thin-film transistors (OTFTs) and potent enzyme inhibitors. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound-based materials, with a focus on quantitative data and detailed experimental methodologies for researchers, scientists, and drug development professionals.
Synthesis of the this compound Core
The synthesis of the this compound scaffold can be achieved through various synthetic routes, often involving the cyclization of substituted thiophenes.[1] A common and efficient method involves the reaction of a 2,3-dihalothiophene with a thioglycolate derivative, followed by intramolecular cyclization. The versatility of this approach allows for the introduction of various substituents on the thiophene rings, enabling the fine-tuning of the material's electronic and biological properties.
Below is a generalized synthetic scheme for preparing substituted thieno[2,3-b]thiophenes.
Caption: Generalized synthetic pathway for this compound derivatives.
Applications in Organic Electronics
This compound-based materials have emerged as promising organic semiconductors for use in OTFTs. Their rigid and planar structure facilitates strong π-π stacking in the solid state, which is crucial for efficient charge transport. The performance of these materials can be tailored by introducing various functional groups to the this compound core.
Quantitative Performance Data of this compound-Based OTFTs
The following table summarizes the key performance metrics of several recently reported this compound-based OTFTs.
| Compound/Reference | Hole Mobility (μ) [cm²/Vs] | On/Off Current Ratio (Ion/Ioff) | Threshold Voltage (VTh) [V] | Fabrication Method |
| Benzo[b]thieno[2,3-d]thiophene (BTT) derivative 2[1] | ~5 x 10⁻⁴ | > 10⁶ | - | Solution Shearing |
| Benzo[b]thieno[2,3-d]thiophene (BTT) derivative 3[1] | 0.005 | > 10⁶ | - | Solution Shearing |
| Dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivative | 0.10 | ~10⁷ | - | - |
| Thieno[3,2-b]thieno[2',3':4,5]thieno[2,3-d]thiophene derivative | 0.14 | 10⁶ | - | - |
| Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) | 2 | 10⁸ | - | Vacuum Deposition |
| C₁₀-DNTT | 8.0 | > 10⁸ | - | Vapor-Processable |
Experimental Protocol: Fabrication and Characterization of OTFTs
The following is a representative protocol for the fabrication and characterization of a bottom-gate, top-contact OTFT using a solution-processable this compound derivative.
Caption: Experimental workflow for OTFT fabrication and characterization.
Methodology:
-
Substrate Preparation: Highly n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 300 nm) are commonly used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrates are rigorously cleaned using a standard procedure, which may include sonication in acetone (B3395972) and isopropyl alcohol, followed by a piranha etch (a mixture of sulfuric acid and hydrogen peroxide) to remove organic residues.
-
Semiconductor Deposition: The this compound-based organic semiconductor is dissolved in a suitable organic solvent (e.g., toluene, chlorobenzene). The solution is then deposited onto the SiO₂ surface using a solution-based technique such as spin-coating or solution shearing to form a thin film.[1] The substrate is often heated during or after deposition to control film morphology and crystallinity.
-
Source and Drain Electrode Deposition: Gold (Au) is typically used for the source and drain electrodes due to its high work function, which facilitates hole injection into p-type organic semiconductors. The electrodes are deposited on top of the organic semiconductor film through a shadow mask using thermal evaporation. The channel length and width are defined by the dimensions of the shadow mask.
-
Electrical Characterization: The electrical characteristics of the fabricated OTFTs are measured in ambient air or under an inert atmosphere using a semiconductor parameter analyzer connected to a probe station. The key parameters extracted from the transfer and output characteristics are the field-effect hole mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (VTh).
Applications in Drug Development
The this compound scaffold has also been identified as a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities. These compounds have shown potential as anticancer agents and enzyme inhibitors.
Quantitative Biological Activity Data of this compound Derivatives
The following tables summarize the in vitro biological activities of several this compound derivatives.
Anticancer and Kinase Inhibitory Activity
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Kinase Target | IC₅₀ (µM) |
| Compound 2[2][3] | MCF-7 | - | EGFRWT | 0.28 ± 0.03 |
| Compound 2[2][3] | A549 | - | EGFRT790M | 5.02 ± 0.19 |
| Erlotinib (control)[2][3] | - | - | EGFRWT | 0.32 ± 0.05 |
| Gefitinib (control)[2][3] | - | - | EGFRT790M | 21.44 ± 0.75 |
| Compounds 1-7[2] | MCF-7 | More active than Erlotinib | - | - |
| Compounds 1-7[2] | A549 | More active than Erlotinib | - | - |
Enzyme Inhibitory Activity
| Compound ID | Enzyme Target | IC₅₀ (µM) |
| Compound 2b[4] | β-Glucuronidase | 1.3 ± 0.2 |
| Compound 5a[4] | β-Glucuronidase | 2.3 ± 0.4 |
| Compound 5b[4] | β-Glucuronidase | 8.7 ± 0.1 |
| D-saccharic acid 1,4-lactone (control)[4] | β-Glucuronidase | 45.8 ± 2.5 |
| Compound 5a[4] | α-Glucosidase | 22.0 ± 0.3 |
| Compound 5b[4] | α-Glucosidase | 58.4 ± 1.2 |
| Acarbose (control)[4] | α-Glucosidase | 841 ± 1.7 |
| Compound 3[5] | β-Glucuronidase | 0.9 ± 0.0138 |
| Compound 12[5] | Xanthine Oxidase | 14.4 ± 1.2 |
Experimental Protocol: EGFR Kinase Inhibition Assay
The following protocol outlines a homogeneous time-resolved fluorescence (HTRF) assay used to determine the in vitro inhibitory activity of this compound derivatives against Epidermal Growth Factor Receptor (EGFR) kinases.[2][6]
Caption: Workflow for an HTRF-based EGFR kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare the necessary reagents, including the assay buffer, the recombinant human EGFR kinase (wild-type or mutant), the biotinylated substrate peptide, and ATP. The this compound test compounds are serially diluted in DMSO to create a range of concentrations.
-
Assay Plate Preparation: The assay is performed in a low-volume 384-well plate. The test compounds, enzyme, and substrate/ATP mixture are added to the wells. Appropriate controls, including a no-enzyme control and a no-inhibitor control, are also included.
-
Enzymatic Reaction: The reaction is initiated by the addition of the ATP and substrate mixture and is allowed to proceed for a specific time at room temperature (e.g., 60 minutes). The kinase phosphorylates the biotinylated substrate.
-
Detection: After the incubation period, the detection reagents are added. These typically consist of a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665. The streptavidin binds to the biotinylated substrate, and the antibody binds to the phosphorylated tyrosine residue.
-
Signal Reading: When both conjugates are bound to the same phosphorylated substrate molecule, a Förster resonance energy transfer (FRET) occurs between the europium cryptate donor and the XL665 acceptor. The plate is read on an HTRF-compatible fluorescence reader, which measures the emission at two different wavelengths.
-
Data Analysis: The ratio of the two emission signals is calculated and is proportional to the amount of phosphorylated substrate. The percentage of inhibition for each compound concentration is determined relative to the controls. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by fitting the data to a dose-response curve.
This compound-based materials represent a versatile and promising class of compounds with significant potential in both organic electronics and drug discovery. Their tunable electronic and biological properties, coupled with established synthetic methodologies, make them an exciting area for future research and development. This guide has provided a comprehensive overview of the current state of the field, including key quantitative data and detailed experimental protocols, to serve as a valuable resource for scientists and researchers working with these fascinating materials.
References
- 1. Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors [mdpi.com]
- 2. This compound Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Substituted thieno[2,3-b]thiophenes and related congeners: Synthesis, β-glucuronidase inhibition activity, crystal structure, and POM analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieno[2,3- b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Electrochemical properties of Thieno[2,3-b]thiophene
An In-depth Technical Guide to the Electrochemical Properties of Thieno[2,3-b]thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fused heterocyclic aromatic compound that has garnered significant attention as a versatile building block in the field of organic electronics.[1][2] Comprising two fused thiophene (B33073) rings, its rigid, planar, and electron-rich structure provides a unique platform for designing novel organic semiconducting materials.[3][4] The cross-conjugated nature of the this compound core, in contrast to its thieno[3,2-b]thiophene (B52689) isomer, leads to distinct electronic and optical properties, including higher ionization potentials which can contribute to enhanced air stability in electronic devices.[3][5]
This technical guide provides a comprehensive overview of the core electrochemical properties of this compound and its derivatives. It is intended for researchers and professionals engaged in the development of organic electronics, sensors, and potentially, drug delivery systems where electrochemical modulation is relevant. The guide details the redox behavior, energy levels, and polymerization of these compounds, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to clarify key processes and relationships.
Core Electrochemical Properties
The electrochemical characteristics of this compound derivatives are fundamental to their function in electronic devices. These properties, primarily determined by cyclic voltammetry (CV), dictate the material's charge transport capabilities and stability. Key parameters include oxidation and reduction potentials, which are used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
Redox Behavior and Energy Levels
This compound-based materials typically exhibit p-type semiconductor behavior, meaning they facilitate the transport of positive charge carriers (holes). This is characterized by their oxidation potential. The incorporation of the this compound unit into a polythiophene backbone can lead to a high ionization potential, which is a measure of the energy required to remove an electron.[5] For instance, a polymer incorporating this unit was found to have an ionization potential of 5.3 eV, a significant increase compared to the 4.8 eV of regioregular poly(3-hexylthiophene) (P3HT), indicating greater stability against oxidation in air.[5]
The HOMO and LUMO energy levels are critical for designing efficient organic electronic devices, as they govern charge injection and transport. These can be estimated from the onset oxidation (E_ox) and reduction (E_red) potentials measured by cyclic voltammetry. Electrochemical studies of polymers based on 3-phenylthis compound derivatives have revealed relatively low oxidation potentials, ranging from 1.10 V to 1.31 V.[6] The electrochemical band gap (E_g), which is the difference between the LUMO and HOMO levels, can also be derived from these measurements.
Data Presentation: Electrochemical and Optical Properties
The following tables summarize key quantitative data for various this compound derivatives and related polymers, providing a comparative overview of their electrochemical and optical properties.
Table 1: Electrochemical Properties of this compound Derivatives
| Compound/Polymer | Onset Oxidation Potential (E_ox) (V) | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Band Gap (E_g) (eV) | Reference |
|---|---|---|---|---|---|
| Polymer of p-MeOPhTT | 1.10 | - | - | - | [6] |
| Polymer of PhTT | 1.14 | - | - | 2.18 | [6] |
| Polymer of p-NO2PhTT | 1.31 | - | - | - | [6] |
| Polymer of p-NMe2PhTT | - | - | - | 2.65 | [6] |
| Benzo[b]thieno[2,3-d]thiophene Derivative 2 | - | -5.57 | -2.46 | 3.11 | [7] |
| Benzo[b]thieno[2,3-d]thiophene Derivative 3 | - | -5.44 | -2.23 | 3.21 | [7] |
| Polymer 2b (with 4,4-dialkyl 2,2-bithiophene) | - | -5.3 (Ionization Potential) | - | - |[5] |
Note: HOMO and LUMO levels are often calculated from CV data relative to a ferrocene/ferrocenium (Fc/Fc+) standard redox couple.[8]
Table 2: Optical Properties of this compound Derivatives
| Compound/Polymer | Absorption Max (λ_max) (nm) | Optical Band Gap (E_g_opt) (eV) | Reference |
|---|---|---|---|
| Unsubstituted Derivative 3 | 415 (in THF) | 2.50 | [9] |
| Polymer 2b (film) | 470 | - | [5] |
| Benzo[b]thieno[2,3-d]thiophene Derivative 2 | 344 (in Chloroform) | - | [7] |
| Benzo[b]thieno[2,3-d]thiophene Derivative 3 | 342 (in Chloroform) | - |[7] |
Electropolymerization
Electrochemical polymerization is a powerful technique for synthesizing conjugated polymer films directly onto an electrode surface.[10] This method offers precise control over film thickness and morphology. The process is initiated by the oxidation of the this compound monomer at the electrode surface, generating a radical cation. These reactive species then couple and propagate to form a polymer chain, which deposits onto the electrode as a conductive film.[11] The growth of the polymer film can be monitored in real-time by observing the increase in current with successive voltammetric cycles.[10]
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining reproducible electrochemical data. Below are representative protocols for the characterization of this compound-based materials.
Cyclic Voltammetry (CV)
Objective: To determine the redox potentials and estimate the HOMO/LUMO energy levels of a this compound derivative.
Methodology:
-
Solution Preparation: Prepare a solution of the analyte (typically 1-10 mM) in an appropriate, freshly distilled solvent (e.g., acetonitrile, dichloromethane).[7][11][12] Add a supporting electrolyte, such as 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAHFP) or tetrabutylammonium perchlorate (B79767) (TBAP), to ensure sufficient ionic conductivity.[13][14]
-
Electrochemical Cell Setup: Assemble a standard three-electrode cell.[15]
-
Working Electrode: A glassy carbon, platinum, or indium tin oxide (ITO) coated glass electrode.[13] For polymer film studies, the polymer is coated onto this electrode.
-
Counter Electrode: A platinum wire or mesh.[11]
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode.[11][13]
-
-
Deaeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Measurement: Connect the electrodes to a potentiostat. Apply a potential sweep, scanning from an initial potential to a final potential and back. The scan rate is typically set between 50 and 100 mV/s.[10][13]
-
Calibration: After the measurement, add a small amount of the ferrocene/ferrocenium (Fc/Fc+) redox couple to the solution as an internal standard.[13] Record its voltammogram and use the known potential of the Fc/Fc+ couple (often taken as -4.8 eV relative to the vacuum level) to calibrate the measured potentials.[8]
-
Data Analysis: Determine the onset oxidation and reduction potentials from the resulting cyclic voltammogram. These values are used to calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[E_ox(onset) vs Fc/Fc+ + 4.8]
-
LUMO (eV) = -[E_red(onset) vs Fc/Fc+ + 4.8]
-
Spectroelectrochemistry
Objective: To study the changes in the optical absorption spectrum of a this compound material as a function of its oxidation state.
Methodology:
-
Setup: Use a specialized spectroelectrochemical cell that combines an optically transparent electrode (e.g., ITO glass) within a standard three-electrode setup. The cell is placed in the light path of a UV-Vis-NIR spectrometer.
-
Procedure: The polymer film is deposited on the ITO electrode. The cell is filled with a monomer-free electrolyte solution.
-
Measurement: A specific potential is applied to the working electrode using a potentiostat, and the UV-Vis-NIR absorption spectrum is recorded simultaneously.[10] The potential is then stepped to a new value, and another spectrum is recorded.
-
Analysis: This process is repeated across a range of potentials corresponding to the neutral and oxidized (doped) states of the polymer. The resulting spectra reveal the emergence of new absorption bands (e.g., polaron and bipolaron bands) upon oxidation, providing insight into the electronic structure of the charge carriers. This technique is also used to determine the optical band gap (E_g_opt) from the absorption edge of the neutral polymer.
Structure-Property Relationships
The electrochemical properties of this compound can be fine-tuned through chemical modification. Attaching electron-donating or electron-withdrawing groups to the core structure alters the electron density of the π-conjugated system, thereby shifting the HOMO and LUMO energy levels. For example, polymers of thieno[2,3-b]thiophenes with para-substituted phenyl groups at the C-3 position show that electron-donating groups (like -NMe2) can increase the band gap, while electron-withdrawing groups can influence oxidation potentials.[6] This tunability is essential for optimizing materials for specific applications, such as matching energy levels in organic photovoltaic devices or tuning the color of electrochromic materials.
Conclusion
The this compound core is a valuable component for the synthesis of advanced organic materials. Its unique cross-conjugated structure imparts favorable electrochemical properties, including high ionization potentials that can lead to enhanced environmental stability. The ability to systematically tune the redox potentials and energy levels through synthetic modification allows for the rational design of materials tailored for a wide range of applications, from organic field-effect transistors and photovoltaics to electrochromic devices and sensors. A thorough understanding and precise measurement of the electrochemical properties, using standardized protocols as outlined in this guide, are essential for advancing the development and application of this promising class of materials.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Thienothiophene - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.itu.edu.tr [research.itu.edu.tr]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. openriver.winona.edu [openriver.winona.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Electrochemical Sensors Based on Organic Conjugated Polymers [mdpi.com]
Methodological & Application
Synthesis of Thieno[2,3-b]thiophene-Based Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thieno[2,3-b]thiophene-based polymers are a class of conjugated polymers that have garnered significant interest for their applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[1][2] Their rigid and planar molecular structure promotes intermolecular π-π stacking, which is crucial for efficient charge transport.[3] This document provides detailed protocols for the synthesis of this compound-based polymers via common cross-coupling reactions and outlines key characterization techniques.
Core Synthesis Methodologies
The primary methods for synthesizing this compound-based polymers are palladium-catalyzed cross-coupling reactions, including Stille coupling, Suzuki coupling, and Direct Arylation Polymerization (DAP). Each method offers distinct advantages and is chosen based on monomer availability, desired polymer properties, and tolerance to functional groups.
A general workflow for the synthesis and characterization of these polymers is outlined below.
Caption: General workflow for the synthesis and characterization of this compound-based polymers.
Experimental Protocols
Stille Coupling Polymerization
Stille coupling is a versatile method for creating carbon-carbon bonds between an organotin compound and an organohalide, catalyzed by a palladium complex. It is widely used for the synthesis of conjugated polymers.
Caption: General scheme for Stille coupling polymerization.
Protocol:
-
Monomer Preparation: Synthesize or procure the necessary monomers: a distannylated this compound derivative and a dibrominated comonomer. Ensure high purity of the monomers through recrystallization or sublimation.
-
Reaction Setup: In a flame-dried Schlenk flask, add the distannylated this compound monomer (1.0 eq), the dibromoaryl comonomer (1.0 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%).
-
Solvent Addition: Add anhydrous and degassed solvent, such as toluene (B28343) or chlorobenzene, to the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 24-72 hours.[4] The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous solution into a non-solvent like methanol (B129727) or acetone (B3395972) to precipitate the polymer.
-
Purification: Filter the crude polymer and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, and chloroform) to remove catalyst residues and oligomers.[5] The final polymer is typically collected from the chloroform (B151607) fraction.
-
Drying: Dry the purified polymer under vacuum.
Suzuki Coupling Polymerization
Suzuki coupling involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide catalyzed by a palladium(0) complex. This method is known for its mild reaction conditions and tolerance to a wide variety of functional groups.[6]
Caption: General scheme for Suzuki coupling polymerization.
Protocol:
-
Monomer Preparation: Prepare or obtain the dibrominated this compound monomer and an aryl diboronic acid or its ester derivative.
-
Reaction Setup: In a Schlenk flask, combine the dibrominated monomer (1.0 eq), the diboronic acid or ester comonomer (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a phase transfer catalyst like Aliquat 336 if using a biphasic system.[7]
-
Solvent and Base Addition: Add a degassed solvent system, such as a mixture of toluene and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃), under an inert atmosphere.[7]
-
Polymerization: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring for 24-72 hours.
-
Work-up and Precipitation: After cooling, separate the organic layer and wash it with water and brine. Concentrate the organic solution and precipitate the polymer by adding it to a non-solvent like methanol.
-
Purification: Collect the polymer by filtration and purify using Soxhlet extraction as described for the Stille coupling protocol.
-
Drying: Dry the final polymer product under vacuum.
Direct Arylation Polymerization (DAP)
DAP is a more atom-economical and environmentally friendly method that forms C-C bonds by coupling an aryl halide with an unactivated C-H bond, thus avoiding the need for organometallic intermediates.[8]
Caption: General scheme for Direct Arylation Polymerization (DAP).
Protocol:
-
Monomer Preparation: Use a this compound monomer with active C-H bonds and a dibromoaryl comonomer.
-
Reaction Setup: In a Schlenk tube or flask, add the this compound monomer (1.0 eq), the dibromoaryl comonomer (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine (B1218219) ligand (e.g., PCy₃·HBF₄), and a carbonate base (e.g., K₂CO₃ or Cs₂CO₃).
-
Additive and Solvent: Add a carboxylic acid additive, such as pivalic acid, which is often crucial for the reaction's efficiency.[9] Then, add a high-boiling point polar aprotic solvent like dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Polymerization: Degas the mixture and heat it to a high temperature (typically 120-160 °C) for 2-24 hours.
-
Precipitation and Purification: After cooling, precipitate the polymer in a suitable non-solvent (e.g., methanol/water mixture). Purify the polymer by filtration and subsequent washing or Soxhlet extraction.
-
Drying: Dry the purified polymer in a vacuum oven.
Data Presentation: Properties of this compound-Based Polymers
The following table summarizes key quantitative data for representative this compound-based polymers synthesized by the methods described.
| Polymer ID | Synthesis Method | Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) | Optical Band Gap (eV) | Hole Mobility (cm²/Vs) | Reference |
| P1 | Stille | Not Specified | Not Specified | 2.26 - 2.78 | Not Specified | [1] |
| P2 | Stille | Not Specified | Not Specified | Not Specified | Up to 0.15 | [3] |
| P3 | Suzuki | Not Specified | Not Specified | 2.18 - 2.65 | Not Specified | [6] |
| P4 | Direct Arylation | Not Specified | Not Specified | Not Specified | 0.42 | [1] |
Note: The specific properties of the polymers are highly dependent on the comonomer structure, side chains, and processing conditions. The data presented here are illustrative examples from the literature.
Conclusion
The synthesis of this compound-based polymers can be successfully achieved through various palladium-catalyzed cross-coupling reactions. The choice of synthetic route depends on the specific target polymer and available resources. Stille and Suzuki couplings are well-established methods, while Direct Arylation Polymerization offers a more sustainable alternative. Careful purification and characterization are essential to obtain materials with optimal performance for electronic applications. The protocols and data provided herein serve as a comprehensive guide for researchers entering this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. research.unipd.it [research.unipd.it]
Application Notes and Protocols for Suzuki Coupling Functionalization of Thieno[2,3-b]thiophenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its rigid, planar structure and electron-rich nature make it an attractive core for the development of novel therapeutic agents and organic electronic materials. The functionalization of this core is crucial for modulating its physicochemical properties and biological activity. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents onto the this compound nucleus. This document provides detailed application notes and protocols for the Suzuki coupling functionalization of thieno[2,3-b]thiophenes.
Application Notes
The Suzuki coupling reaction offers a robust and efficient method for the synthesis of functionalized this compound derivatives. This palladium-catalyzed cross-coupling of a halogenated this compound with a boronic acid or its ester derivative allows for the precise installation of various substituents, which is critical in drug discovery for structure-activity relationship (SAR) studies.
Key Advantages:
-
Versatility: A wide range of commercially available boronic acids can be used, allowing for the introduction of diverse functional groups.
-
Functional Group Tolerance: The reaction conditions are generally mild and tolerate a variety of functional groups on both coupling partners.
-
Regioselectivity: The coupling reaction occurs specifically at the site of halogenation on the this compound core.
-
Efficiency: The Suzuki coupling often proceeds in high yields, making it suitable for both small-scale and large-scale synthesis.
Applications in Drug Discovery:
Functionalized thieno[2,3-b]thiophenes have shown promise in various therapeutic areas. For instance, derivatives of this scaffold have been investigated as inhibitors of protein kinases, which are crucial targets in oncology. The ability to systematically modify the substituents on the this compound core via Suzuki coupling is invaluable for optimizing potency, selectivity, and pharmacokinetic properties of potential drug candidates.
Data Presentation
The following table summarizes typical reaction conditions for the Suzuki coupling of a halogenated this compound with various arylboronic acids. Please note that optimal conditions may vary depending on the specific substrates used.
| Entry | This compound Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothis compound (B1267017) | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | 85 |
| 2 | 2-Iodothis compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 8 | 92 |
| 3 | 2-Bromothis compound | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 16 | 78 |
| 4 | 2,5-Dibromothis compound | 4-Tolylboronic acid (2.2 eq) | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 24 | 75 |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of 2-Bromothis compound with an Arylboronic Acid
This protocol describes a general method for the synthesis of 2-aryl-thieno[2,3-b]thiophenes.
Materials:
-
2-Bromothis compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar and a condenser, add 2-bromothis compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask.
-
Add degassed toluene (10 mL) and degassed water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-thieno[2,3-b]thiophene.
-
Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
Caption: Influence of boronic acid substituents on product properties.
Application Notes and Protocols for Thin-Film Deposition of Thieno[2,3-b]thiophene-based Organic Field-Effect Transistors (OFETs)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deposition of thieno[2,3-b]thiophene-based organic semiconductor thin films for the fabrication of Organic Field-Effect Transistors (OFETs). This compound and its derivatives are a promising class of materials for organic electronics due to their excellent charge transport properties and environmental stability.[1][2][3] This guide covers common deposition techniques, including solution shearing and vacuum thermal evaporation, and provides key performance data for fabricated devices.
Overview of this compound for OFETs
This compound serves as a rigid and planar core structure that facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state.[4] Strategic chemical modifications, such as the addition of alkyl chains or the extension of the π-conjugated system, have led to the development of a variety of high-performance p-type organic semiconductors.[1] These materials can be processed using both solution-based methods, which are advantageous for large-area and low-cost manufacturing, and vacuum deposition techniques that often yield highly ordered films with excellent device performance.[5][6]
Quantitative Performance Data
The performance of OFETs based on this compound derivatives is highly dependent on the specific molecule, the deposition method, and the processing conditions. The following tables summarize key performance metrics from recent literature.
Table 1: Performance of Solution-Processed this compound-based OFETs
| Compound/Polymer | Deposition Method | Solvent | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) (V) |
| 2,5-bis((5-octylthiophen-2-yl)ethynyl)this compound (Compound 1) | Solution Shearing | - | 0.42[1] | > 108[1] | - |
| Benzo[b]thieno[2,3-d]thiophene Derivative (Compound 3) | Solution Shearing | Toluene (B28343) | 0.005[5] | > 106[5] | - |
| Dithieno[3,2-b:2′,3′-d]thiophene Derivative (with linear octyl chain) | Solution Shearing | Chloroform, Toluene | up to 0.10[7] | > 107[7] | - |
| Poly(diketopyrrolo[3,4-c]pyrrole-co-thieno[3,2-b]thiophene) (PBDT-co-TT) on OTS | Solution Shearing | - | 1.77[8] | - | - |
| Star-shaped thieno[3,2-b]thiophene (B52689) derivative (most conjugated) | Spin Coating (blended with Polystyrene) | CS2 | 9.2 x 10-3[9] | - | - |
| 2,7-dialkyl[10]benzothieno[3,2-b][10]benzothiophenes | Solution Processing | - | > 1.0[11] | - | - |
Table 2: Performance of Vacuum-Deposited this compound-based OFETs
| Compound/Polymer | Substrate Temperature (°C) | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) (V) |
| Thieno[3,2-b]thieno[2',3':4,5]thieno[2,3-d]thiophene Derivative (1a) | 120 | 0.14[4] | 106[4] | - |
| Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) | - | up to 3.0[11] | 106[11] | - |
Experimental Protocols
The following sections provide detailed protocols for the fabrication of this compound-based OFETs using common deposition techniques.
Substrate Preparation (for Bottom-Gate Architectures)
A clean and well-prepared substrate is critical for achieving high-performance OFETs. The following protocol is for heavily n-doped Si wafers with a thermally grown SiO₂ layer, a common substrate for research-grade devices.
-
Substrate Cleaning:
-
Dielectric Surface Modification (Optional but Recommended):
-
For solution-processed films, a hydrophobic surface treatment can improve film morphology and device performance.
-
Polystyrene (PS) Brush Treatment:
-
Prepare a 0.5 wt% solution of ω-hydroxy-terminated polystyrene (PS) in toluene.[5][7]
-
Spin-coat the PS solution onto the cleaned Si/SiO₂ substrates at 3000 rpm for 30 seconds.[5][7]
-
Anneal the substrates in a vacuum oven at 170 °C for 48 hours.[7]
-
Rinse the substrates with toluene to remove any non-grafted PS and anneal again in a vacuum oven at 100 °C for 24 hours.[5][7]
-
-
Octadecyltrichlorosilane (OTS) Treatment:
-
Place the cleaned substrates in a vacuum desiccator along with a small vial containing a few drops of OTS.
-
Evacuate the desiccator to allow the OTS to form a self-assembled monolayer on the substrate surface.
-
After treatment, rinse the substrates with a non-polar solvent like hexane (B92381) or toluene to remove excess OTS.
-
-
Solution Shearing Deposition
Solution shearing is a technique that allows for the deposition of highly crystalline organic semiconductor films with aligned domains, often leading to enhanced charge carrier mobility.
-
Solution Preparation:
-
Dissolve the this compound derivative in a suitable high-boiling-point solvent (e.g., toluene, chloroform, or dichlorobenzene) at a concentration typically ranging from 5 to 10 mg/mL.
-
Heat the solution gently and/or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE filter before use.
-
-
Deposition Process:
-
Place the prepared substrate on a heated stage set to the desired deposition temperature (e.g., 70-100 °C).
-
Dispense a small volume of the semiconductor solution at the edge of the substrate.
-
Bring a sharp-edged blade (the "shearer") into contact with the substrate at a slight angle.
-
Move the blade across the substrate at a constant, slow speed (typically 0.1-2 mm/s). The solution will be dragged across the substrate, and the solvent will evaporate, leaving a thin film of the organic semiconductor.
-
The film thickness can be controlled by adjusting the solution concentration, shearing speed, and substrate temperature.
-
-
Post-Deposition Annealing:
-
After shearing, anneal the films at a temperature slightly above the deposition temperature (e.g., 100-150 °C) for 10-30 minutes to remove any residual solvent and to improve the film crystallinity.[5]
-
Spin Coating Deposition
Spin coating is a widely used technique for depositing uniform thin films from solution.
-
Solution Preparation:
-
Prepare a solution of the this compound derivative in a volatile solvent (e.g., chloroform, chlorobenzene) at a concentration typically ranging from 5 to 20 mg/mL.
-
Filter the solution through a 0.2 µm PTFE filter.
-
-
Deposition Process:
-
Place the substrate on the spin coater chuck.
-
Dispense a few drops of the solution onto the center of the substrate.
-
Spin the substrate at a speed typically between 1000 and 4000 rpm for 30-60 seconds. The film thickness is primarily controlled by the spin speed and the solution concentration.
-
-
Post-Deposition Annealing:
-
Anneal the spin-coated films on a hotplate or in a vacuum oven at a temperature between 100 °C and 125 °C. This step helps to remove residual solvent and can improve the molecular ordering within the film, often leading to an improvement in charge carrier mobility.[12]
-
Vacuum Thermal Evaporation
Vacuum thermal evaporation is a solvent-free deposition technique that allows for the formation of highly pure and uniform thin films.
-
System Preparation:
-
Place the organic semiconductor material in a crucible (e.g., made of molybdenum or tungsten) inside a high-vacuum chamber.
-
Mount the substrates on a holder above the crucible. The substrate can be heated to control the film morphology.
-
-
Deposition Process:
-
Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.
-
Heat the crucible to sublimate the organic material.
-
The vaporized material will travel in a line-of-sight path and deposit onto the cooler substrate.
-
The deposition rate is typically controlled by the crucible temperature and monitored using a quartz crystal microbalance. A slow deposition rate (e.g., 0.1-0.5 Å/s) is often preferred to achieve well-ordered films.
-
-
Post-Deposition Annealing (Optional):
-
In some cases, post-deposition annealing can further improve the film crystallinity and device performance. This is typically done in-situ under vacuum or in an inert atmosphere.
-
Electrode Deposition (Top-Contact Configuration)
For top-contact devices, the source and drain electrodes are deposited on top of the semiconductor layer.
-
Shadow Mask Alignment:
-
Place a shadow mask with the desired channel length and width over the semiconductor film.
-
-
Metal Deposition:
-
Deposit a 30-50 nm thick layer of a suitable metal, typically gold (Au), through thermal evaporation. A thin adhesion layer of chromium (Cr) or titanium (Ti) may be used.
-
The deposition should be performed at a slow rate (e.g., 0.2 Å/s) to minimize damage to the underlying organic layer.[5]
-
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflows and the relationships between processing parameters and device performance.
Caption: General workflow for the fabrication of this compound-based OFETs.
Caption: Relationship between deposition parameters, film properties, and OFET performance.
References
- 1. Performance enhancement of air-stable this compound organic field-effect transistors via alkyl chain engineering - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. heeneygroup.com [heeneygroup.com]
- 4. researchgate.net [researchgate.net]
- 5. Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Interfacial effects on solution-sheared thin-film transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. Organic Thin Film Transistors Incorporating Solution Processable Thieno[3,2-b]thiophene Thienoacenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. electronicsandbooks.com [electronicsandbooks.com]
Application Notes and Protocols for the Fabrication of Thieno[2,3-b]thiophene Organic Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fabrication and characterization of organic solar cells (OSCs) based on thieno[2,3-b]thiophene and its isomers. This compound is a class of fused heterocyclic compounds that have garnered significant interest in the field of organic electronics due to their excellent charge transport properties and tunable electronic characteristics. These materials are increasingly being incorporated as building blocks in both donor polymers and non-fullerene acceptors for high-performance OSCs.
Overview of this compound-based Materials in Organic Solar Cells
This compound and its isomer, thieno[3,2-b]thiophene (B52689), offer a rigid and planar molecular structure that promotes intermolecular π-π stacking, which is beneficial for efficient charge transport. The sulfur atoms in the thiophene (B33073) rings contribute to strong intermolecular interactions, further enhancing charge mobility. These properties, combined with the ability to tune their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification, make them highly versatile for use in the active layer of OSCs.
Key advantages of using this compound-based materials include:
-
High Charge Carrier Mobility: The planar structure and potential for strong intermolecular interactions lead to efficient charge transport.
-
Broad Absorption: Derivatives can be synthesized to absorb a wide range of the solar spectrum.
-
Tunable Energy Levels: The HOMO and LUMO levels can be engineered to optimize the open-circuit voltage (Voc) and driving force for charge separation.
-
High Power Conversion Efficiencies (PCEs): Devices incorporating these materials have demonstrated high efficiencies, with some systems exceeding 18%.[1]
Experimental Protocols
This section provides detailed protocols for the fabrication and characterization of solution-processed this compound-based organic solar cells. A conventional device architecture of ITO/PEDOT:PSS/Active Layer/Ca/Al is used as a representative example.
Materials and Reagents
-
Substrates: Indium tin oxide (ITO) coated glass slides (e.g., 15 Ω/sq).
-
Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion (e.g., Clevios P VP AI 4083).
-
Active Layer Materials:
-
Donor Polymer: A this compound-based polymer (e.g., a derivative synthesized via Suzuki or Stille coupling). A well-studied high-performance polymer containing the thieno[3,2-b]thiophene isomer is PTB7-Th (also known as PBDTTT-EFT).
-
Acceptor: A fullerene derivative (e.g., PC71BM) or a non-fullerene acceptor (e.g., Y6 or ITIC).
-
-
Solvents: High-purity organic solvents such as chlorobenzene (B131634) (CB), chloroform (B151607), and 1,8-diiodooctane (B1585395) (DIO).
-
Cathode: Calcium (Ca) and Aluminum (Al) pellets for thermal evaporation.
-
Cleaning Supplies: Deionized water, isopropyl alcohol, acetone, and a nitrogen gun.
Synthesis of a Representative this compound-based Polymer
A common method for synthesizing conjugated polymers for OSCs is through Suzuki or Stille coupling reactions. Below is a general protocol for the synthesis of a this compound-based polymer via Suzuki coupling.
Protocol: Suzuki Polymerization
-
Monomer Preparation: Synthesize the desired dibromo- and diboronic ester-functionalized this compound monomers according to established literature procedures.
-
Reaction Setup: In a nitrogen-filled glovebox, add the equimolar amounts of the dibromo- and diboronic ester monomers to a Schlenk flask.
-
Solvent and Catalyst: Add anhydrous toluene (B28343) or another suitable solvent to the flask. Add a palladium catalyst, such as Pd(PPh3)4 (2-5 mol%), and a phase transfer catalyst like Aliquat 336.
-
Base Addition: Add an aqueous solution of a base, typically 2M K2CO3.
-
Polymerization: Degas the mixture and heat it to reflux (e.g., 90-100 °C) under a nitrogen atmosphere for 24-72 hours.
-
Work-up: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Purification: Collect the polymer by filtration and purify it by Soxhlet extraction with methanol, acetone, hexane, and finally the desired solvent (e.g., chloroform or chlorobenzene) to remove catalyst residues and low molecular weight oligomers.
-
Drying: Dry the purified polymer under vacuum.
Device Fabrication Protocol (Solution-Processing)
Device Architecture: ITO / PEDOT:PSS / Active Layer / Ca / Al
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in a cleaning agent (e.g., Hellmanex), deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes immediately before use to improve the work function of the ITO and remove any remaining organic residues.
-
-
Hole Transport Layer (HTL) Deposition:
-
Filter the PEDOT:PSS aqueous dispersion through a 0.45 µm PVDF filter.
-
Spin-coat the filtered PEDOT:PSS solution onto the cleaned ITO substrates at 4000 rpm for 40 seconds.
-
Anneal the substrates on a hotplate at 150 °C for 15 minutes in air.
-
-
Active Layer Preparation and Deposition:
-
Prepare a solution of the this compound-based donor polymer and the acceptor (e.g., PC71BM or a non-fullerene acceptor) in a suitable solvent like chlorobenzene or chloroform. A typical concentration is 10-25 mg/mL. The donor:acceptor ratio needs to be optimized for each specific material system (e.g., 1:1.5 by weight).
-
If using an additive like 1,8-diiodooctane (DIO) to optimize the morphology, add it to the solution at a concentration of around 3% v/v.
-
Stir the solution at an elevated temperature (e.g., 40-60 °C) for several hours to ensure complete dissolution.
-
Filter the active layer solution through a 0.45 µm PTFE filter.
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer. The spin speed and time will need to be optimized to achieve the desired thickness (typically 80-120 nm). For example, spin-coating at 1000-3000 rpm for 60 seconds.
-
Anneal the active layer film at a temperature optimized for the specific material blend (e.g., 80-120 °C) for 5-10 minutes inside the glovebox.
-
-
Cathode Deposition:
-
Transfer the substrates with the active layer into a thermal evaporator with a base pressure of less than 1 x 10-6 Torr.
-
Sequentially deposit a layer of Calcium (Ca, ~20 nm) and a layer of Aluminum (Al, ~100 nm) onto the active layer. The deposition rate should be controlled (e.g., 0.1-0.5 Å/s for Ca and 1-5 Å/s for Al).
-
-
Encapsulation:
-
For improved stability, encapsulate the devices using a UV-curable epoxy and a glass coverslip inside the glovebox.
-
Device Characterization
-
Current Density-Voltage (J-V) Measurement:
-
Measure the J-V characteristics of the solar cells using a solar simulator under AM 1.5G illumination at 100 mW/cm2. A Keithley 2400 source meter or equivalent can be used.
-
The key photovoltaic parameters to be extracted are the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
-
External Quantum Efficiency (EQE) Measurement:
-
Measure the EQE spectrum using a dedicated EQE system, which typically consists of a light source, a monochromator, and a lock-in amplifier.
-
The EQE provides information on the wavelength-dependent efficiency of photon-to-electron conversion.
-
-
Morphology Characterization:
-
Atomic Force Microscopy (AFM): Image the surface topography and phase of the active layer films to investigate the phase separation and domain sizes.
-
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): Analyze the molecular packing and orientation of the donor and acceptor materials within the blend film.[2][3][4]
-
Data Presentation
The following tables summarize the photovoltaic performance of various organic solar cells incorporating this compound and its isomers.
Table 1: Performance of Thieno[3,2-b]thiophene-based Polymer Solar Cells
| Donor Polymer | Acceptor | Additive (v/v) | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |
| PTT-ODTTBT | PC71BM | - | - | 13.96 | 66.94 | 7.05 | [5] |
| P1 | PC71BM | - | 0.682 | 11.97 | 54.09 | 4.41 | [6] |
| P1 | ITIC | - | 0.842 | 15.17 | 56.76 | 7.25 | [6] |
| P2 | ITIC | - | 0.841 | 13.98 | 59.09 | 6.95 | [6] |
| P3 | ITIC | - | 0.902 | 12.13 | 55.69 | 6.09 | [6] |
| Thieno[3,2-b]thiophene-isoindigo copolymer | PC71BM | - | - | - | - | 4.69 | [7] |
| PM6 | ThPy3 | - | 0.830 | 23.82 | 77.1 | 15.3 | [8] |
| PM6, BTP-eC9 | ThPy4 | - | - | - | 80.2 | 18.43 | [8] |
Table 2: Performance of Thieno[3,4-b]thiophene-based Solar Cells
| Donor Polymer | Acceptor | Additive (v/v) | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |
| PTB7-Th | 6T4F | - | - | - | - | 10.74 | [9] |
| PM6 | PYF-EF | - | - | - | - | 17.07 | [1] |
| PM6, PY-IT | PYF-EF | - | - | - | - | 18.62 | [1] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the fabrication and characterization of organic solar cells.
Energy Level Diagram
Caption: Energy level diagram for a typical thieno[3,2-b]thiophene-based donor/acceptor pair.
References
- 1. Novel thiophene[3,4-b]thiophene-based polymer acceptors for high-performance all-polymer solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel Conjugated Polymers Containing 3-(2-Octyldodecyl)thieno[3,2-b]thiophene as a π-Bridge for Organic Photovoltaic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Isomerizing thieno[3,4-b]thiophene-based near-infrared non-fullerene acceptors towards efficient organic solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Thieno[2,3-b]thiophene in Organic Field-Effect Transistors (OFETs)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of thieno[2,3-b]thiophene and its derivatives as active materials in Organic Field-Effect Transistors (OFETs). It includes a summary of their performance, detailed experimental protocols for device fabrication, and key structural and procedural diagrams to guide researchers in the field. Thieno[2,3-b]thiophenes are a promising class of organic semiconductors due to their rigid, planar structure and strong intermolecular sulfur-sulfur interactions, which facilitate efficient charge transport.
Performance of this compound-Based OFETs
This compound derivatives have demonstrated high performance in OFETs, exhibiting excellent charge carrier mobilities and on/off current ratios. The performance is highly dependent on the molecular design, including the nature and position of substituent groups, which influence solubility, molecular packing, and electronic properties. A summary of the performance of various this compound-based materials is presented below.
| Compound/Derivative Name | Mobility (cm²/Vs) | On/Off Ratio | Deposition Method | Device Configuration |
| Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) | Up to 8.0[1] | > 10⁸[1] | Vapor Deposition | Top-Contact, Bottom-Gate |
| Monoalkylated DNTT Derivatives | Up to 1.6[2] | 10⁵ - 10⁷[2] | Spin-Coating | Top-Contact, Bottom-Gate |
| Dialkylated DNTT Derivatives | 0.011[2] | 10⁴[2] | Spin-Coating | Top-Contact, Bottom-Gate |
| 2,6-dioctyldithieno[3,2-b:2′,3′-d]thiophene | 0.10[3] | > 10⁷[3] | Solution-Shearing | Top-Contact, Bottom-Gate |
| 2,6-bis(5-octylthiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | 0.067[3] | > 10⁷[3] | Solution-Shearing | Top-Contact, Bottom-Gate |
| Benzo[b]thieno[2,3-d]thiophene (BTT) Derivative (Compound 3) | 0.005[4] | > 10⁶[4][5] | Solution-Shearing | Top-Contact, Bottom-Gate |
| Thieno[3,2-b]thieno[2′,3′:4,5]thieno[2,3-d]thiophene Derivatives | Up to 0.14[6] | 10⁶[6] | Vapor Deposition | Not Specified |
| 2,6-DADTT Single Crystal OFETs | Up to 1.26[7] | 10⁶ - 10⁸[7] | Single Crystal | Not Specified |
| Benzothis compound (BTTB) Derivatives | 0.46[8] | > 10⁷[8] | Not Specified | Not Specified |
| Polymer with Thieno[3,2-b]thiophene and DPP | Nearly 2[9] | Not Specified | Spin-Coating | Top-Gate, Bottom-Contact |
Experimental Protocols
Detailed methodologies for the synthesis of this compound derivatives and the fabrication of OFETs are crucial for reproducible results. Below are generalized protocols based on common practices reported in the literature.
Synthesis of a Generic Alkylated Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivative
This protocol describes a typical Stille coupling reaction to synthesize an alkylated DTT derivative.
Materials:
-
2,6-dibromodithieno[3,2-b:2′,3′-d]thiophene
-
Tributyl(5-octylthiophen-2-yl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene (B28343)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 2,6-dibromodithieno[3,2-b:2′,3′-d]thiophene (1 equivalent), tributyl(5-octylthiophen-2-yl)stannane (2.2 equivalents), and Pd(PPh₃)₄ (0.05 equivalents) in anhydrous toluene.[3]
-
Purge the flask with nitrogen gas and reflux the mixture for 12 hours under a nitrogen atmosphere.[3]
-
After cooling to room temperature, extract the mixture with dichloromethane.[3]
-
Dry the organic layer over anhydrous MgSO₄.[3]
-
Remove the solvent under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to obtain the desired 2,6-bis(5-octylthiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene.[3]
Fabrication of a Top-Contact, Bottom-Gate OFET via Solution-Shearing
This protocol outlines the steps for fabricating a solution-processed OFET.
Materials:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm)
-
Polystyrene (PS)
-
Toluene
-
This compound derivative solution (e.g., in chloroform (B151607) or chlorobenzene)
-
Gold (Au) for source/drain electrodes
Procedure:
-
Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate by sonication in a sequence of deionized water, acetone, and isopropyl alcohol. Dry the substrate with a stream of nitrogen.
-
Dielectric Surface Treatment: Spin-coat a solution of polystyrene in toluene onto the SiO₂ surface to form a thin passivation layer. Anneal the substrate to remove the solvent.
-
Semiconductor Deposition: Deposit the this compound derivative solution onto the PS-treated substrate using the solution-shearing method.[3][4] This involves placing a blade at a small angle to the substrate and moving it at a constant speed to spread the solution, leading to the formation of a crystalline thin film upon solvent evaporation.
-
Annealing: Anneal the semiconductor film at an optimized temperature to improve crystallinity and film morphology.
-
Electrode Deposition: Deposit gold source and drain electrodes (typically 50 nm thick) on top of the organic semiconductor film through a shadow mask using thermal evaporation. The channel length and width are defined by the shadow mask.[1]
-
Characterization: Characterize the electrical properties of the fabricated OFET in ambient air or under vacuum using a semiconductor parameter analyzer.
Visualizations
Core Chemical Structure and Device Architecture
The following diagrams illustrate the fundamental building block of the semiconductor and the general architecture of the OFET device.
Caption: Chemical structure of the this compound core.
Caption: Schematic of a top-contact, bottom-gate OFET.
Experimental Workflow
The logical flow from material synthesis to device characterization is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzothis compound semiconductors: synthesis, characterization and applications in organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Solution-Processing of Thieno[2,3-b]thiophene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solution-processing of thieno[2,3-b]thiophene derivatives, a class of organic semiconductors with significant potential in organic electronics. These materials are increasingly utilized in the development of organic field-effect transistors (OFETs) and organic solar cells (OSCs) due to their excellent charge transport properties and environmental stability. The following sections offer a summary of performance data, detailed experimental protocols, and visual workflows to guide researchers in the effective solution-based fabrication of high-performance electronic devices.
Overview of this compound Derivatives and Solution-Processing Methods
This compound and its fused-ring derivatives, such as dithieno[3,2-b:2′,3′-d]thiophene (DTT) and dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT), form the core of many high-performance organic semiconductors.[1][2] Their rigid and planar molecular structures facilitate strong intermolecular π-π stacking, which is crucial for efficient charge transport.[3] The introduction of alkyl side chains enhances the solubility of these materials in common organic solvents, making them amenable to solution-based deposition techniques.[2][4]
Solution-processing offers significant advantages over vacuum deposition methods, including lower manufacturing costs, compatibility with large-area and flexible substrates, and the ability to tune film morphology by varying processing parameters.[5][6] Key solution-based methods for depositing this compound derivatives include:
-
Spin-Coating: A widely used technique for producing uniform thin films on flat substrates. It involves depositing a solution of the material onto a spinning substrate.
-
Solution-Shearing: A technique that involves the controlled spreading of a solution between a moving blade and a heated substrate. This method can produce highly crystalline and aligned thin films with enhanced charge carrier mobility.[1][4]
The choice of solvent, solution concentration, deposition speed, and post-deposition annealing temperature are critical parameters that influence the resulting thin film's morphology, crystallinity, and, consequently, the electronic device's performance.[5]
Performance Data of Solution-Processed this compound Derivatives
The following tables summarize the performance of various solution-processed this compound derivatives in organic field-effect transistors (OFETs). The data is compiled from recent literature and highlights the impact of molecular structure and processing conditions on device performance.
Table 1: Performance of Solution-Sheared Benzo[b]thieno[2,3-d]thiophene (BTT) Derivative-Based OFETs [5][6]
| Compound | Solvent | Shearing Speed (mm/s) | Annealing Temp. (°C) | Average Hole Mobility (cm²/Vs) | On/Off Ratio |
| Compound 2 | Toluene (B28343) | 0.5 | 100 | 0.0003 ± 0.0001 | (1.0 ± 0.3) x 10⁵ |
| Compound 3 | Toluene | 0.5 | 100 | 0.005 | > 10⁶ |
Compound 2 : 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene[5] Compound 3 : 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene[5]
Table 2: Performance of Solution-Sheared Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivative-Based OFETs [1]
| Compound | Solvent | Shearing Speed (mm/s) | Annealing Temp. (°C) | Average Hole Mobility (cm²/Vs) | On/Off Ratio |
| Compound 1 | Chloroform | 0.5 | 100 | 0.000028 | ~10⁵ |
| Compound 2 | Chloroform | 0.5 | 100 | 0.067 | > 10⁷ |
| Compound 3 | Toluene | 0.5 | 100 | 0.0091 | > 10⁶ |
Compound 1 : 2,6-dioctyldithieno[3,2-b:2′,3′-d]thiophene[1] Compound 2 : 2,6-bis(5-octylthiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene[1] Compound 3 : 2,6-bis(5-(2-ethylhexyl)thiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene[1]
Table 3: Performance of Spin-Coated Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) Derivative-Based OFETs [2]
| Compound | Solvent | Spin Speed (rpm) | Annealing Temp. (°C) | Maximum Hole Mobility (cm²/Vs) | On/Off Ratio |
| 2a | Chloroform | 1500 | 100 | 0.5 | 10⁴ - 10⁷ |
| 2b | Chloroform | 1500 | 100 | 1.6 | ~10⁵ |
Compounds 2a and 2b are mono-alkylated DNTT derivatives designed for enhanced solubility.[2]
Experimental Protocols
The following are detailed protocols for the solution-processing of this compound derivatives for the fabrication of top-contact, bottom-gate OFETs.
Substrate Preparation (for SiO₂/Si substrates)
-
Cleaning: Sequentially sonicate the Si/SiO₂ substrates in deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
Drying: Dry the substrates with a stream of nitrogen gas and bake them on a hotplate at 120°C for 10 minutes to remove any residual moisture.
-
Surface Treatment (PS-brush):
-
Prepare a 0.5 wt% solution of ω-hydroxy-terminated polystyrene (PS) in toluene.[1]
-
Spin-coat the PS solution onto the cleaned Si/SiO₂ substrates at 3000 rpm for 30 seconds.[1]
-
Thermally anneal the substrates at 170°C for 48 hours in a vacuum oven.[1]
-
Rinse the PS-brush-treated substrates with toluene and anneal them in a vacuum oven at 100°C for 24 hours.[1]
-
Solution Preparation
-
Dissolve the this compound derivative in a suitable high-purity organic solvent (e.g., chloroform, toluene, or dichlorobenzene) to the desired concentration (typically ranging from 0.1 to 1.0 wt%).
-
Gently heat the solution (e.g., at 50-60°C) and stir for an extended period (e.g., 1-2 hours) to ensure complete dissolution, especially for less soluble derivatives.[2]
-
Before deposition, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
Thin Film Deposition by Solution-Shearing
-
Preheat the substrate to the desired deposition temperature (e.g., 100°C) on the solution-shearing stage.
-
Dispense a controlled volume of the semiconductor solution at the edge of the shearing blade.
-
Move the blade across the substrate at a constant, slow speed (e.g., 0.1 - 2.0 mm/s).
-
After shearing, keep the substrate on the heated stage for a specified time to allow for solvent evaporation and film crystallization.
-
Post-deposition annealing can be performed at a higher temperature to further improve the film quality.
Thin Film Deposition by Spin-Coating
-
Place the prepared substrate on the spin-coater chuck.
-
Dispense a few drops of the semiconductor solution onto the center of the substrate.
-
Spin the substrate at a typical speed of 1500-3000 rpm for 30-60 seconds.
-
After spinning, transfer the substrate to a hotplate and anneal at a specific temperature (e.g., 100-150°C) for a defined duration (e.g., 10-30 minutes) to remove residual solvent and improve film crystallinity.
Electrode Deposition
-
Define the source and drain electrodes using a shadow mask with the desired channel length and width.
-
Thermally evaporate a 30-50 nm layer of gold (Au) onto the semiconductor film through the shadow mask at a low deposition rate (e.g., 0.1-0.2 Å/s) under high vacuum (< 10⁻⁶ Torr).
Visualizing the Workflow and Key Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for fabricating solution-processed OFETs and the logical relationship between processing parameters and device performance.
Caption: Workflow for fabricating solution-processed organic field-effect transistors (OFETs).
Caption: Influence of processing parameters on film properties and device performance.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Performance enhancement of air-stable this compound organic field-effect transistors via alkyl chain engineering - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. keio.elsevierpure.com [keio.elsevierpure.com]
Application Notes and Protocols for the Synthesis of Thieno[2,3-b]thiophene-Based Copolymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[2,3-b]thiophene-based copolymers are a significant class of conjugated polymers that have garnered substantial interest in the field of organic electronics. Their rigid and planar molecular structure, coupled with excellent charge transport properties, makes them promising materials for a variety of applications, including organic field-effect transistors (OFETs), organic solar cells (OSCs), and sensors.[1][2][3] The electronic properties of these copolymers can be finely tuned by copolymerizing this compound with various electron-donating or electron-accepting monomers, allowing for the rational design of materials with optimized performance for specific applications. This document provides detailed protocols for the synthesis of this compound-based copolymers via common cross-coupling reactions and summarizes their key optoelectronic properties.
Data Presentation: Properties of this compound-Based Copolymers
The properties of this compound-based copolymers are highly dependent on the comonomer unit and the polymerization method. The following tables summarize key quantitative data from the literature for a selection of these copolymers.
Table 1: Molecular Weights and Optical Properties
| Polymer Name/Reference | Comonomer | Polymerization Method | Mn (kDa) | PDI | Optical Bandgap (eV) |
| P(PhTT)[3] | Phenyl-substituted this compound | Suzuki Coupling | - | - | 2.18 |
| P(p-NMe2PhTT)[3] | N,N-dimethylaniline-substituted this compound | Suzuki Coupling | - | - | 2.65 |
| P(p-NO2PhTT)[3] | Nitrophenyl-substituted this compound | Suzuki Coupling | - | - | - |
| PTTBTPh0.35[4] | Phenyl-substituted Thieno[3,2-b]thiophene (B52689) and Benzothiadiazole | Direct Arylation | - | - | - |
| PTTBTTh0.30[4] | Thiophene-substituted Thieno[3,2-b]thiophene and Benzothiadiazole | Direct Arylation | - | - | - |
Table 2: Electrochemical Properties and Device Performance
| Polymer Name/Reference | HOMO (eV) | LUMO (eV) | Application | Key Performance Metric |
| P(PhTT)[3] | - | - | - | Oxidation potential: 1.10 - 1.31 V |
| P(p-NMe2PhTT)[3] | - | - | - | Oxidation potential: 1.10 - 1.31 V |
| P(p-NO2PhTT)[3] | - | - | - | Oxidation potential: 1.10 - 1.31 V |
| DTT-based copolymers | - | - | PSCs | PCE: 0.97-1.19%[5] |
| PTBTz-2 | - | - | PSCs | PCE: 9.72%[6] |
| TT-BT copolymer[7] | - | - | OFETs | Hole mobility: 0.1 cm²/Vs[7] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound-based copolymers are provided below. These protocols are based on established palladium-catalyzed cross-coupling reactions.
Protocol 1: Synthesis via Suzuki Coupling Polymerization
Suzuki coupling is a versatile method for the synthesis of conjugated polymers, involving the reaction of a boronic acid or ester with a halide in the presence of a palladium catalyst and a base.[2][3]
Materials:
-
2,5-Dibromo-thieno[2,3-b]thiophene monomer
-
Aryl-diboronic acid or ester comonomer
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)
-
Deionized water
-
Acetone
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, add equimolar amounts of the 2,5-dibromo-thieno[2,3-b]thiophene monomer and the aryl-diboronic acid comonomer.
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent and Base Addition: Add anhydrous toluene to the flask to dissolve the monomers. Add a 2M aqueous solution of sodium carbonate or potassium carbonate. The biphasic mixture should be vigorously stirred.
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under a positive flow of inert gas.
-
Polymerization: Heat the reaction mixture to reflux (around 90-110 °C) and maintain for 24-72 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Purification: Collect the crude polymer by filtration. Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers. The final polymer is then extracted with chloroform and precipitated again in methanol.
-
Drying: Collect the purified polymer by filtration and dry under vacuum at 40-60 °C for 24 hours.
Protocol 2: Synthesis via Stille Coupling Polymerization
Stille coupling involves the reaction of an organotin compound with an organohalide, catalyzed by a palladium complex. This method is known for its tolerance to a wide range of functional groups.[8][9]
Materials:
-
2,5-Dibromo-thieno[2,3-b]thiophene monomer
-
Bis(trimethylstannyl)-aryl comonomer
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with a phosphine (B1218219) ligand (e.g., P(o-tol)₃)
-
Anhydrous and degassed toluene or chlorobenzene (B131634)
-
Methanol
-
Acetone
-
Hexane
-
Chloroform
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, add equimolar amounts of the 2,5-dibromo-thieno[2,3-b]thiophene monomer and the bis(trimethylstannyl)-aryl comonomer.
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Add anhydrous and degassed toluene or chlorobenzene to dissolve the monomers. Add the palladium catalyst and ligand (if necessary) under a positive flow of inert gas.
-
Polymerization: Heat the reaction mixture to reflux (110-130 °C) for 24-48 hours under an inert atmosphere.
-
Work-up: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol.
-
Purification: Collect the precipitated polymer by filtration. Purify by Soxhlet extraction with methanol, acetone, and hexane. The final polymer is then extracted with chloroform or chlorobenzene.
-
Drying: Precipitate the purified polymer in methanol, collect by filtration, and dry under vacuum.
Protocol 3: Synthesis via Direct Arylation Polymerization (DArP)
Direct arylation polymerization is a more atom-economical method that avoids the preparation of organometallic reagents by directly coupling C-H bonds with C-X bonds (where X is a halide).[4][10]
Materials:
-
This compound monomer (with C-H bonds for activation)
-
Di-bromo-aryl comonomer
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂]
-
Pivalic acid (PivOH)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Dimethylacetamide (DMAc) or other suitable high-boiling point solvent
-
Methanol
-
Acetone
-
Hexane
-
Chloroform
Procedure:
-
Reaction Setup: In a Schlenk tube, add the this compound monomer, the di-bromo-aryl comonomer, the palladium catalyst, pivalic acid, and the base.
-
Inert Atmosphere: Evacuate the tube and backfill with argon or nitrogen.
-
Solvent Addition: Add the anhydrous solvent to the reaction mixture.
-
Polymerization: Heat the reaction mixture to 100-150 °C for 2-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with chloroform and filter through a pad of celite to remove insoluble salts.
-
Purification: Precipitate the polymer by pouring the filtrate into methanol. Collect the polymer and purify by Soxhlet extraction as described in the previous protocols.
-
Drying: Dry the final polymer product under vacuum.
Mandatory Visualizations
Caption: A generalized workflow for the synthesis of this compound-based copolymers.
References
- 1. Novel copolymers incorporating dithieno[3,2-b:2′,3′-d]thiophene moieties for air-stable and high performance organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. research.itu.edu.tr [research.itu.edu.tr]
- 4. Thieno[3,2-b]thiophene-based conjugated copolymers for solution-processable neutral black electrochromism - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and characterization of dithieno[3,2-b:2',3'-d]thiophene-based copolymers for polymer solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thienothiophene-based copolymers for high-performance solar cells, employing different orientations of the thiazole group as a π bridge - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 7. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application of Thieno[2,3-b]thiophene in Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of thieno[2,3-b]thiophene and its derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs). While the this compound isomer is a promising building block for organic electronics, its application in OLEDs is an emerging area of research. Consequently, detailed performance data for OLEDs based on this compound are not as widely available as for its more commonly studied isomer, thieno[3,2-b]thiophene (B52689). This document will leverage available information on this compound derivatives and provide detailed protocols and performance data from a closely related and well-characterized thieno[3,2-b]thiophene-based OLED as a representative example of the potential of this class of materials.
Introduction to Thienothiophenes in OLEDs
Thienothiophenes, consisting of two fused thiophene (B33073) rings, are a class of heterocyclic compounds that have garnered significant interest in the field of organic electronics. Their rigid, planar structure and electron-rich nature facilitate strong π-π stacking and efficient charge transport, making them excellent candidates for various layers within an OLED device, including the emissive layer (EML), hole transport layer (HTL), and electron transport layer (ETL). The specific isomer, this compound, offers a unique electronic structure that can be functionalized to tune the material's photophysical and charge-transporting properties.
Recent research has explored the synthesis of this compound derivatives with tailored functionalities. For instance, the incorporation of 1,3,4-oxadiazole (B1194373) moieties onto a this compound backbone has been investigated for the development of blue fluorescent materials for OLEDs. These materials have shown promising photophysical properties, indicating their potential for use in blue-emitting OLEDs.
Data Presentation: Performance of a Representative Thienothiophene-Based OLED
To illustrate the potential of thienothiophene-based materials in OLEDs, the following table summarizes the performance of a device utilizing a donor-π-acceptor (D-π-A) type molecule, DMB-TT-TPA, which features a thieno[3,2-b]thiophene core. This data is presented as a benchmark for what may be achievable with optimized this compound derivatives.[1]
| Device Parameter | Value |
| Emitter | DMB-TT-TPA |
| Device Architecture | Solution-processed |
| Turn-on Voltage | 2.9 V |
| Maximum Luminance | 752 cd/m² |
| Maximum External Quantum Efficiency (EQE) | 4.61% |
| Maximum Power Efficiency | 6.70 lm/W |
| Maximum Current Efficiency | 10.6 cd/A |
| Electroluminescence Peak (λEL) | 512 nm |
| CIE Coordinates (x, y) | (0.16, 0.51) |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and the fabrication of OLED devices.
3.1. Synthesis of this compound Derivatives
The synthesis of functionalized thieno[2,3-b]thiophenes often involves multi-step reactions starting from commercially available thiophene precursors. The following is a general protocol for the synthesis of a 2,5-disubstituted this compound derivative, which can be adapted for various functional groups.
Protocol 3.1.1: Synthesis of a 2,5-disubstituted this compound derivative
-
Starting Material: this compound.
-
Step 1: Lithiation. Dissolve this compound in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C. Add n-butyllithium (n-BuLi) dropwise and stir the reaction mixture for 1-2 hours at -78 °C to facilitate the lithiation at the 2 and 5 positions.
-
Step 2: Functionalization. To the lithiated intermediate, add the desired electrophile (e.g., an aldehyde, ketone, or an organotin reagent for subsequent cross-coupling reactions). Allow the reaction to warm to room temperature and stir overnight.
-
Step 3: Quenching and Extraction. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the organic product with a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
-
Step 4: Purification. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired 2,5-disubstituted this compound derivative.
3.2. OLED Device Fabrication and Characterization
The following protocol describes the fabrication of a solution-processed OLED. This is a general procedure that can be adapted for different this compound-based materials and device architectures.
Protocol 3.2.1: Fabrication of a Solution-Processed OLED
-
Substrate Preparation:
-
Clean pre-patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (B130326) (15 minutes each).
-
Dry the substrates with a stream of nitrogen gas and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrate.
-
Anneal the substrate at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox to remove residual water.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the this compound-based emissive material in a suitable organic solvent (e.g., chloroform, chlorobenzene, or toluene). The concentration will depend on the desired film thickness and the solubility of the material.
-
Spin-coat the emissive layer solution onto the PEDOT:PSS layer inside the glovebox.
-
Anneal the substrate at an appropriate temperature to remove the solvent and improve the film morphology.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Transfer the substrate into a high-vacuum thermal evaporator (<10⁻⁶ Torr).
-
Deposit the electron transport layer (e.g., 1,3,5-tris(N-phenyl-benzimidazol-2-yl)benzene - TPBi) onto the emissive layer.
-
Deposit a low work function metal cathode, such as lithium fluoride (B91410) (LiF) followed by aluminum (Al), or calcium (Ca) followed by aluminum (Al).
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Measure the electroluminescence (EL) spectrum using a spectroradiometer.
-
Calculate the external quantum efficiency (EQE), power efficiency, and current efficiency from the measured data.
-
Visualizations
4.1. Experimental Workflow for OLED Fabrication
Caption: Workflow for the fabrication and characterization of a solution-processed OLED.
4.2. Signaling Pathway: Charge Injection, Transport, and Recombination in an OLED
Caption: Charge injection, transport, and recombination processes in a multilayer OLED.
References
Post-Synthesis Purification of Thieno[2,3-b]thiophene Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[2,3-b]thiophene-based polymers are a class of conjugated polymers that have garnered significant interest for applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The performance of these materials is intrinsically linked to their purity and molecular characteristics. Post-synthesis purification is a critical step to remove impurities such as residual monomers, catalysts, and low molecular weight oligomers, which can act as charge traps or otherwise degrade device performance. This document provides detailed protocols for common purification techniques used for this compound polymers, including Soxhlet extraction, precipitation, and column chromatography.
Purification Methods
The choice of purification method depends on the specific polymer's solubility, the nature of the impurities, and the desired level of purity. Often, a combination of these techniques is employed for optimal results.
Soxhlet Extraction
Soxhlet extraction is a continuous solid-liquid extraction technique that is highly effective for removing soluble impurities from a solid polymer sample. The process involves repeatedly washing the polymer with a series of solvents of increasing polarity.
Materials:
-
Crude this compound polymer
-
Cellulose (B213188) extraction thimble
-
Soxhlet apparatus (extractor, condenser, and round-bottom flask)
-
Heating mantle
-
Solvents: Methanol (B129727), Acetone, Hexane (B92381), Chloroform (B151607) (or other suitable solvents based on polymer solubility)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Place the crude polymer powder into a cellulose extraction thimble.
-
Apparatus Setup: Assemble the Soxhlet apparatus with the thimble in the extraction chamber, a round-bottom flask containing the first solvent (e.g., methanol), and a condenser.
-
Extraction with Non-Solvents:
-
Begin the extraction with a solvent in which the polymer is insoluble but the impurities are soluble (e.g., methanol) to remove polar impurities and residual catalyst. Heat the solvent to reflux.
-
Allow the extraction to proceed for 12-24 hours.
-
After the methanol wash, discard the solvent and dry the polymer in the thimble under vacuum.
-
Repeat the process with a solvent of slightly higher polarity in which the polymer is still insoluble (e.g., acetone) for 12-24 hours to remove other soluble impurities.
-
Follow with a hexane wash (12-24 hours) to remove nonpolar, low molecular weight oligomers.
-
-
Extraction with a Good Solvent:
-
After washing with non-solvents, replace the solvent in the round-bottom flask with a good solvent for the polymer (e.g., chloroform or chlorobenzene).
-
Heat the solvent to reflux and continue the extraction for 12-24 hours. The polymer will dissolve and be collected in the round-bottom flask.
-
-
Polymer Recovery:
-
Once the extraction is complete, allow the solution in the round-bottom flask to cool.
-
Concentrate the polymer solution using a rotary evaporator.
-
Precipitate the polymer by adding the concentrated solution dropwise into a vigorously stirred anti-solvent (e.g., methanol).
-
Collect the purified polymer by filtration, wash with the anti-solvent, and dry under vacuum.
-
Precipitation
Precipitation is a rapid and straightforward method to purify polymers by exploiting differences in solubility. The polymer is dissolved in a good solvent and then added to an excess of a poor solvent (anti-solvent), causing the polymer to precipitate out while impurities remain in the solution.
Materials:
-
Crude this compound polymer
-
Good solvent (e.g., Chloroform, Dichloromethane, Toluene)
-
Anti-solvent (e.g., Methanol, Acetone, Hexane)
-
Beakers or flasks
-
Magnetic stirrer and stir bar
-
Funnel and filter paper
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the crude polymer in a minimal amount of a good solvent at room temperature or with gentle heating. Stir until the polymer is fully dissolved.
-
Precipitation: In a separate, larger beaker, place a volume of the anti-solvent that is 5-10 times the volume of the polymer solution. Stir the anti-solvent vigorously.
-
Addition: Slowly add the polymer solution dropwise to the stirring anti-solvent. The polymer should precipitate immediately as a solid or fibrous material.
-
Isolation: Continue stirring for a short period (e.g., 30 minutes) to ensure complete precipitation. Collect the precipitated polymer by vacuum filtration.
-
Washing: Wash the collected polymer with a fresh portion of the anti-solvent to remove any remaining dissolved impurities.
-
Drying: Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
Reprecipitation (Optional): For higher purity, the dissolution and precipitation steps can be repeated multiple times.
Troubleshooting & Optimization
Technical Support Center: Thieno[2,3-b]thiophene Synthesis
Welcome to the technical support center for the synthesis of Thieno[2,3-b]thiophene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low reaction yields and to provide optimized protocols for this important heterocyclic scaffold.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of thieno[2,3-b]thiophenes, particularly when using palladium-catalyzed cross-coupling methods.
Q1: My Stille/Suzuki coupling reaction to form a this compound derivative has a very low yield or is not working at all. What are the primary factors to investigate?
A1: Low or no yield in palladium-catalyzed cross-coupling reactions is a common issue. The first steps in troubleshooting involve systematically evaluating your reagents, reaction setup, and catalytic system.
-
Reagent Quality: Ensure the purity of your starting materials, such as bromothiophenes and organotin or boronic acid reagents. Impurities can poison the catalyst. Boronic acids, in particular, can degrade during storage.
-
Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that all solvents have been thoroughly degassed.[1][2]
-
Catalyst and Ligand: The choice of palladium source and ligand is critical. If one combination is failing, consider screening others. Bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve catalyst activity and stability.[1][2][3]
Q2: I'm observing a significant amount of homocoupling of my boronic acid reagent in my Suzuki-Miyaura reaction. How can I minimize this side product?
A2: Homocoupling is a frequent side reaction, often promoted by the presence of oxygen.
-
Improve Degassing: The most critical step is to enhance your degassing procedure for all solvents and reagents. Ensure a strict, continuous inert atmosphere is maintained throughout the reaction.[2]
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources (e.g., Pd(OAc)₂).[2]
-
Temperature Control: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[2]
Q3: My reaction appears sluggish, with starting material consumed very slowly. What adjustments can I make?
A3: Sluggish reactions can often be improved by optimizing the reaction parameters that influence the catalytic cycle.
-
Increase Temperature: Cautiously increase the reaction temperature. However, be mindful of potential catalyst decomposition or side product formation at higher temperatures.[2]
-
Optimize the Base: The strength and solubility of the base are crucial. For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] Screening different bases can have a significant impact on the reaction rate.
-
Ligand Choice: The electronic properties of the thiophene (B33073) substrate can influence reactivity. For electron-deficient thiophenes, a more electron-rich ligand may be required to facilitate the oxidative addition step.[2]
Q4: My palladium catalyst appears to be decomposing, forming a black precipitate (palladium black). What causes this and how can it be prevented?
A4: The formation of palladium black is a clear indicator of catalyst deactivation and decomposition.
-
Ligand Stability: The ligand may be degrading under the reaction conditions. Consider switching to a more robust ligand, such as an NHC or a biarylphosphine ligand (e.g., Buchwald ligands).[2]
-
Temperature: High temperatures can accelerate catalyst decomposition. Attempt the reaction at the lowest temperature that still allows for a reasonable reaction rate.[2]
-
Concentration: Running the reaction at a very low concentration can sometimes lead to catalyst instability. Consider moderately increasing the concentration.
Frequently Asked Questions (FAQs)
Q: What are the most common synthetic strategies for the this compound core?
A: Several strategies exist. Historically, methods involved heating citric acid with phosphorus sulfides, which gave very low yields.[4] More efficient, modern methods include the cyclization of appropriately substituted thiophenes and palladium-catalyzed reactions like Stille and Suzuki cross-couplings to build the fused ring system.[5][6][7]
Q: What kind of yields can I realistically expect for this compound synthesis?
A: Yields are highly dependent on the specific synthetic route and the complexity of the target molecule. Simple cyclization reactions can have overall yields in the range of 30-70%.[6] Palladium-catalyzed coupling reactions can achieve higher yields, sometimes exceeding 80-90% under optimized conditions.[7][8] However, yields for challenging substrates can be significantly lower.[3]
Q: How critical is the choice of solvent in these syntheses?
A: The solvent is very important. For cross-coupling reactions, common solvents include toluene, dioxane, and DMF.[5][7][9] The solvent must be able to dissolve the reagents and, crucially, must be dry and thoroughly degassed to prevent catalyst deactivation.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various synthetic approaches to provide a comparative overview.
Table 1: Stille Coupling for Synthesis of Thieno[2,3-d]thiophene Derivatives
| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane | 2-bromodibenzo[b,d]thiophene | Pd(PPh₃)₄ (1.6) | Toluene | 120 | 16 | 79.2 | [5] |
| Benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane | 6-bromobenzo[b]thiophene | Pd(PPh₃)₄ (4.3) | Toluene | 120 | 16 | 45.6 | [5] |
| 2,5-dibromothieno[3,2-b]thiophene (B1273552) | tributyl(thiophen-2-yl)stannane | Pd(PPh₃)₄ (5.0) | DMF | 90 | Overnight | ~85 (implied) | [7] |
Table 2: Suzuki-Miyaura Coupling for Synthesis of Thiophene Derivatives
| Thiophene Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-bromothiophene | c-PrB(OH)₂ | Pd(OAc)₂ (5) | PCy₃ (10) | K₃PO₄ | PhMe/H₂O | 100 | 28 | [3] |
| 5-bromothiophene-2-carbaldehyde | c-PrB(OH)₂ | Pd(OAc)₂ (6) | cataCXium A (10) | Cs₂CO₃ | PhMe/H₂O | 100 | 95 | [3] |
| 2,5-bis(5-bromo-thiophen-2-yl)thieno[3,2-b]thiophene | 4-dodecylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene | Reflux | ~80 (implied) | [7] |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene via Stille Coupling [7]
This protocol details the synthesis of a thienothiophene derivative using a palladium-catalyzed Stille coupling reaction.
Materials:
-
2,5-dibromothieno[3,2-b]thiophene (1) (2.80 g, 9.33 mmol)
-
Tributyl(thiophen-2-yl)stannane (8.01 g, 21.46 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.33 g, 0.467 mmol)
-
Dry Dimethylformamide (DMF) (50 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen), add 2,5-dibromothieno[3,2-b]thiophene (1), tributyl(thiophen-2-yl)stannane, and Pd(PPh₃)₄.
-
Add 50 mL of dry DMF to the flask via cannula or syringe.
-
Heat the reaction mixture to 90 °C.
-
Stir the mixture at this temperature overnight under the inert atmosphere.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with standard aqueous work-up and purification (e.g., extraction and column chromatography) to isolate the desired product.
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the synthesis and troubleshooting process.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Troubleshooting flowchart for low-yield this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thienothiophene - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Thieno[2,3-b]thiophene Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of thieno[2,3-b]thiophene. Our aim is to help you identify, understand, and mitigate common side reactions to achieve high-quality polymers for your applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for polymerizing this compound?
A1: The most prevalent methods for the synthesis of poly(this compound) and its derivatives are palladium-catalyzed cross-coupling reactions, primarily Stille and Suzuki-Miyaura polycondensation. These methods offer good control over the polymer structure and properties. Direct arylation polymerization (DArP) is also an emerging alternative.
Q2: I obtained a polymer with a lower molecular weight than expected. What are the likely causes?
A2: Low molecular weight is a common issue that can arise from several factors:
-
Premature chain termination: This can be caused by impurities in the monomers, solvents, or inert gas. Water and oxygen are particularly detrimental. It can also result from side reactions of the monomer or growing polymer chain, such as dehalogenation or protodeboronation.[1][2]
-
Impure monomers: The purity of the this compound monomers is critical. Even small amounts of monofunctional impurities can act as chain terminators, significantly limiting the final molecular weight.
-
Non-stoichiometric monomer ratio: In an AA/BB type polycondensation, an exact 1:1 stoichiometry of the two monomers is crucial for achieving high molecular weight. Any deviation will lead to a lower degree of polymerization.
-
Inefficient catalyst: The palladium catalyst may be deactivated or its activity may be too low to sustain chain growth. The choice of ligands for the palladium catalyst is also crucial for its stability and activity.
Q3: My polymer is insoluble or only partially soluble in common organic solvents. What could be the reason?
A3: Insolubility is often a sign of excessive cross-linking or aggregation of the polymer chains. Cross-linking can occur through various side reactions, especially at higher reaction temperatures or with prolonged reaction times. Aggregation can be an issue for rigid-backbone polymers like poly(this compound) if appropriate solubilizing side chains are not incorporated into the monomer structure.
Q4: How can I detect and quantify homocoupling defects in my polymer?
A4: Homocoupling defects, where two of the same monomer units couple together, are a common side reaction in Stille and Suzuki polymerizations. These defects can disrupt the regular alternating structure of a copolymer and affect its electronic properties. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to identify and quantify homocoupling defects by comparing the integrals of characteristic signals from the main chain and the defect structures.[3][4] Size-exclusion chromatography (SEC) may also show a bimodal or broadened distribution if significant amounts of homocoupled oligomers are present.[5]
Troubleshooting Guide: Side Reactions in this compound Polymerization
This guide addresses specific side reactions you may encounter during the polymerization of this compound via Stille and Suzuki coupling reactions, providing potential causes and recommended solutions.
Issue 1: Homocoupling Side Reactions
Homocoupling of either the organotin/boronic acid monomer or the dihalo-monomer is a prevalent side reaction that leads to defects in the polymer backbone and can also result in the formation of low molecular weight byproducts.[3][4]
| Potential Cause | Recommended Solution |
| Presence of Oxygen: Oxygen can promote the homocoupling of organoboronic acids in Suzuki polymerization. | Ensure the reaction is carried out under a strictly inert atmosphere (e.g., high-purity argon or nitrogen). Degas all solvents and reagents thoroughly before use. |
| Catalyst Choice and Ligand: The choice of palladium catalyst and its ligands can significantly influence the rate of homocoupling versus cross-coupling. | For Suzuki polymerizations, use a catalyst system known to suppress homocoupling, such as those with bulky, electron-rich phosphine (B1218219) ligands. For Stille polymerizations, Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand like P(o-tol)₃ are common choices. |
| Reaction Temperature: Higher temperatures can sometimes increase the rate of side reactions, including homocoupling. | Optimize the reaction temperature. While a certain temperature is needed to drive the polymerization, excessively high temperatures should be avoided. |
| Impure Monomers: Impurities in the monomer starting materials can sometimes initiate or catalyze homocoupling reactions. | Ensure the highest possible purity of your this compound monomers through techniques like recrystallization or sublimation. |
Workflow for Diagnosing and Mitigating Homocoupling
Issue 2: Premature Chain Termination and Low Molecular Weight
Achieving high molecular weight is often crucial for the desired material properties. Premature termination of the growing polymer chains is a common obstacle.
| Potential Cause | Recommended Solution |
| Monomer Impurities: Monofunctional impurities in the monomers will act as end-cappers, halting polymerization. | Rigorously purify the monomers before use. For example, 2,5-dibromothis compound (B1267018) can be purified by recrystallization or sublimation. |
| Solvent and Reagent Purity: Traces of water or other protic impurities can lead to protodeboronation in Suzuki reactions or protonolysis of organostannanes in Stille reactions, effectively terminating the chain. | Use anhydrous solvents and ensure all reagents are dry. Perform reactions under a strictly inert atmosphere. |
| Incomplete Monomer Conversion: If the reaction does not go to completion, the resulting polymer will have a lower molecular weight. | Optimize reaction time and temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture. Monitor the reaction progress by techniques like GPC or NMR on aliquots. |
| Catalyst Deactivation: The palladium catalyst can deactivate over time, especially at high temperatures or in the presence of impurities. | Use a robust catalyst system and ensure all reagents and solvents are free of catalyst poisons. In some cases, a higher catalyst loading might be necessary, but this should be optimized to minimize cost and residual metal in the polymer. |
Logical Relationship for Troubleshooting Low Molecular Weight
Issue 3: Cross-linking and Gelation
Cross-linking can lead to insoluble polymers that are difficult to process and characterize.
| Potential Cause | Recommended Solution |
| High Reaction Temperature and Time: Prolonged heating at high temperatures can promote side reactions that lead to cross-linking between polymer chains. | Optimize the reaction time and temperature to achieve a good balance between polymerization and the onset of cross-linking. |
| Reactive Functional Groups: If the monomers contain other reactive functional groups, these may participate in side reactions leading to cross-linking. | Protect any reactive functional groups on the monomers that are not intended to participate in the polymerization. |
| Oxidative Coupling: In some cases, oxidative side reactions can lead to the formation of cross-links between polymer chains. | Maintain a strictly inert atmosphere throughout the reaction and purification process. |
Experimental Protocols
Protocol 1: Stille Polycondensation of 2,5-Dibromo-thieno[2,3-b]thiophene and an Organotin Comonomer
This protocol provides a general procedure for the Stille polycondensation. The specific organotin comonomer will depend on the desired copolymer structure.
Materials:
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2,5-Dibromo-thieno[2,3-b]thiophene (1.0 eq)
-
2,5-Bis(trimethylstannyl)thiophene (or other distannyl comonomer) (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Anhydrous, degassed toluene (B28343) (or other suitable solvent like chlorobenzene)
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dibromo-thieno[2,3-b]thiophene and the organotin comonomer.
-
Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Under a positive flow of inert gas, add the anhydrous, degassed solvent to dissolve the monomers.
-
Add the Pd(PPh₃)₄ catalyst to the solution.
-
Heat the reaction mixture to reflux (e.g., ~110 °C for toluene) and stir vigorously under a continuous inert atmosphere for 24-48 hours.
-
Monitor the progress of the polymerization by taking small aliquots and analyzing them by GPC. An increase in viscosity of the reaction mixture is also an indicator of polymerization.
-
After the desired molecular weight is achieved, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a large volume of methanol (B129727) with vigorous stirring.
-
Collect the polymer by filtration and wash with methanol to remove residual monomers and catalyst byproducts.
-
To further purify the polymer and remove catalyst residues, perform a Soxhlet extraction with a sequence of solvents (e.g., methanol, acetone, hexane) to remove low molecular weight oligomers and impurities. The final polymer is then extracted with a good solvent (e.g., chloroform (B151607) or chlorobenzene).
-
Reprecipitate the purified polymer from the good solvent into methanol, collect by filtration, and dry under vacuum.
Protocol 2: Suzuki-Miyaura Polycondensation of 2,5-Dibromo-thieno[2,3-b]thiophene and a Diboronic Acid Ester Comonomer
This protocol outlines a general procedure for Suzuki-Miyaura polycondensation.
Materials:
-
2,5-Dibromo-thieno[2,3-b]thiophene (1.0 eq)
-
A suitable diboronic acid pinacol (B44631) ester comonomer (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or another suitable Pd catalyst system (e.g., Pd(OAc)₂ with a phosphine ligand) (1-3 mol%)
-
A base, such as potassium carbonate (K₂CO₃) or cesium fluoride (B91410) (CsF) (excess, e.g., 3-4 eq)
-
Anhydrous, degassed solvent system (e.g., toluene/water or THF/water)
Procedure:
-
In a Schlenk flask, combine 2,5-dibromo-thieno[2,3-b]thiophene, the diboronic acid ester comonomer, and the base.
-
Evacuate and backfill the flask with high-purity argon or nitrogen three times.
-
Add the degassed solvent system.
-
Add the palladium catalyst.
-
Heat the mixture to reflux (e.g., 80-90 °C) with vigorous stirring for 24-72 hours under an inert atmosphere.
-
After cooling to room temperature, separate the organic phase. If the polymer has precipitated, it can be collected by filtration.
-
Wash the organic phase with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic solution and precipitate the polymer into a non-solvent like methanol.
-
Collect the polymer by filtration and purify further by Soxhlet extraction as described in the Stille protocol.
-
Dry the final polymer product under vacuum.
Quantitative Data on the Impact of Side Reactions
The presence of defects can significantly impact the properties of the resulting polymer. The following table summarizes some of these effects.
| Side Reaction/Defect | Impact on Polymer Properties | Typical Quantitative Effect |
| Homocoupling | Disrupts the conjugation along the polymer backbone, leading to a blue-shift in the absorption spectrum. Can also lower the charge carrier mobility.[6] | A few percent of homocoupling defects can lead to a noticeable decrease in device performance in organic electronics. |
| Low Molecular Weight | Results in poor film-forming properties and lower charge carrier mobility due to a higher density of chain ends, which can act as charge traps. | For many applications, a number-average molecular weight (Mn) of at least 20-30 kDa is desirable. |
| High Polydispersity (PDI) | A broad molecular weight distribution can lead to inconsistent material properties and phase separation in thin films. | A PDI close to 2 is typical for step-growth polymerizations. Lower PDIs (<1.5) are often desirable and can sometimes be achieved with controlled polymerization techniques. |
| Cross-linking | Leads to insolubility, making solution processing impossible. | The onset of gelation can be observed as a rapid increase in viscosity of the reaction mixture. |
This technical support center is intended as a guide. Optimal reaction conditions will vary depending on the specific monomers and desired polymer properties. We recommend careful optimization and characterization for each new polymerization reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.tue.nl [research.tue.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular-Scale Imaging Enables Direct Visualization of Molecular Defects and Chain Structure of Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revealing polymerisation defects and formation mechanisms in aldol condensation for conjugated polymers via high-resolution molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Annealing Temperature for Thieno[2,3-b]thiophene Films
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the annealing temperature of Thieno[2,3-b]thiophene and its derivative films in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of annealing this compound films?
Annealing is a critical post-deposition thermal treatment step used to improve the crystalline quality and molecular ordering of this compound films. This process provides the necessary thermal energy for molecules to rearrange into more ordered structures, which is essential for enhancing the performance of organic electronic devices such as organic field-effect transistors (OFETs). A well-optimized annealing process can lead to larger crystal grains, reduced grain boundaries, and improved π-π stacking, all of which facilitate more efficient charge transport.
Q2: What is a typical annealing temperature range for this compound-based films?
The optimal annealing temperature for this compound and its derivatives typically falls within the range of 70°C to 200°C. The exact temperature is highly dependent on the specific derivative, the solvent used for deposition, and the nature of the substrate. For instance, some solution-sheared films are annealed at a temperature identical to the shearing temperature. It is crucial to perform a systematic optimization of the annealing temperature for each specific material and device architecture.
Q3: What are the signs of a non-optimal annealing temperature?
-
Too Low: Films annealed at a temperature that is too low may exhibit poor crystallinity with small grain sizes and high surface roughness. This suboptimal morphology often leads to devices with low charge carrier mobility and inconsistent performance.
-
Too High: Exceeding the optimal annealing temperature can cause the film to dewet from the substrate or lead to the formation of large, undesirable aggregates. At excessively high temperatures, there is also a risk of material degradation or decomposition, which can be detrimental to device performance. For example, in studies of related polythiophene films, mobility has been observed to drop abruptly after an optimal temperature is surpassed[1].
Q4: Should the annealing be performed in a specific atmosphere?
Yes, it is highly recommended to perform the annealing process in a controlled, inert atmosphere, such as a nitrogen-filled glovebox. This precaution prevents the potential oxidation of the this compound molecules at elevated temperatures. Oxidation can degrade the electronic properties of the semiconductor and negatively impact device stability and performance.
Q5: How does annealing affect the electrical performance of devices?
Proper annealing generally leads to a significant improvement in the electrical performance of devices. The primary benefit is an increase in charge carrier mobility. For example, devices based on certain this compound derivatives have shown that annealing can improve mobilities by up to a factor of two[2]. This enhancement is a direct result of the improved crystallinity and molecular ordering within the film, which reduces charge trapping at grain boundaries and facilitates more efficient charge transport through the semiconductor layer.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Crystallinity / Small Grain Size | The annealing temperature is too low to provide sufficient thermal energy for molecular rearrangement. | Incrementally increase the annealing temperature in steps of 10-20°C to find the optimal point. |
| The annealing duration is insufficient for the molecules to organize. | Experiment with longer annealing times at a fixed, optimized temperature. | |
| The presence of residual solvent or impurities is hindering crystallization. | Ensure the use of high-purity materials and a thorough substrate cleaning procedure. After solution processing, a post-annealing step at the same temperature as shearing can help remove residual solvent[3]. | |
| Poor Film Morphology (e.g., Dewetting, Large Aggregates) | The annealing temperature is too high, causing excessive molecular motion and film instability. | Reduce the annealing temperature. |
| Poor surface energy compatibility between the film and the substrate. | Consider a substrate surface treatment (e.g., with octadecyltrichlorosilane (B89594) - ODTS) prior to film deposition to improve surface energy matching. | |
| Inconsistent Electrical Performance Across Devices | There is non-uniform heating across the hotplate or within the oven. | Calibrate your heating equipment to ensure a uniform temperature distribution across the entire substrate area. |
| There are variations in the annealing time or atmosphere between samples. | Standardize the annealing protocol with strict control over time, temperature, and the inert atmosphere. | |
| Film Cracking or Peeling | High thermal stress is induced by rapid cooling after annealing. | Allow the films to cool down slowly to room temperature on a heat-insulating surface. |
| There is poor adhesion of the film to the substrate. | Ensure the substrate is impeccably clean before deposition. Surface treatments can also improve adhesion. |
Quantitative Data on Annealing Effects
The following table summarizes the impact of annealing on the performance of various this compound derivative-based organic field-effect transistors (OFETs), as reported in the literature.
| This compound Derivative | Deposition Method | Annealing Temperature (°C) | Hole Mobility (cm²/Vs) | On/Off Ratio |
| Benzo[b]thieno[2,3-d]thiophene (BTT) Derivative 3 | Solution Shearing | Optimized with shearing temperature | 0.005 | > 10⁶ |
| Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT) | Dip Coating | 150 | ~0.3 | - |
| This compound Polymer | Solution Process | 100 - 125 | up to 0.15 | > 10⁵ |
| Bis[3]benzothieno[2,3-d:2′,3′-d′]naphtho[2,3-b:6,7-b′]dithiophene (DPh-BBTNDT) | Vapor Deposition | 200 (Substrate Temp.) | up to 7.0 | - |
Note: The performance metrics are highly dependent on the specific molecular structure, device architecture, and processing conditions.
Experimental Protocols
General Protocol for Thermal Annealing of Solution-Sheared this compound Films
This protocol provides a general guideline for optimizing the annealing temperature of solution-sheared this compound films for OFET applications.
1. Substrate Preparation:
- Begin with heavily n-doped Si wafers with a thermally grown SiO₂ layer (typically 200-300 nm) as the gate dielectric.
- Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
- Dry the substrates with a stream of nitrogen gas.
- Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, ODTS) to improve the semiconductor-dielectric interface. This can be done by immersing the substrates in a dilute solution of ODTS in an anhydrous solvent like toluene (B28343), followed by rinsing and annealing. For example, substrates can be annealed in a vacuum oven at 70°C for 48 hours, followed by cleaning with toluene and a final anneal at 100°C for 24 hours[3][4].
2. Film Deposition:
- Prepare a solution of the this compound derivative in a suitable high-boiling point organic solvent (e.g., chloroform, chlorobenzene, or toluene) at a concentration typically ranging from 5 to 10 mg/mL.
- Deposit the thin film onto the prepared substrates using the solution-shearing technique. Control the shearing speed and substrate temperature during deposition as these also influence film quality.
3. Annealing Process:
- Prepare a series of identical samples for annealing at different temperatures.
- Transfer the samples to a calibrated hotplate inside a nitrogen-filled glovebox to prevent oxidation.
- Anneal each sample at a different temperature for a fixed duration (e.g., 30 minutes). A typical temperature series to investigate would be: As-deposited (no anneal), 80°C, 100°C, 120°C, 140°C, 160°C, and 180°C.
- After annealing, allow the samples to cool down slowly to room temperature before further processing.
4. Device Finalization and Characterization:
- Thermally evaporate source and drain electrodes (e.g., 30-50 nm of gold) through a shadow mask to define the channel length and width.
- Characterize the electrical properties of the OFETs (transfer and output characteristics) using a semiconductor parameter analyzer in an inert atmosphere.
- Analyze the film morphology and crystallinity of the annealed films using techniques such as Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) to correlate the structural properties with the electrical performance.
Visualizations
Caption: Experimental workflow for fabricating and characterizing this compound thin-film transistors.
Caption: Troubleshooting logic for optimizing the annealing process of this compound films.
References
Technical Support Center: Controlling Film Morphology of Thieno[2,3-b]thiophene Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with thieno[2,3-b]thiophene derivatives. The following sections address common challenges encountered during the solution-phase processing of these materials to control thin film morphology for applications in organic electronics.
Frequently Asked Questions (FAQs)
Q1: My spin-coated this compound derivative film is amorphous or has very poor crystallinity. What are the likely causes and how can I improve it?
A1: An amorphous or poorly crystalline film can result from several factors during the spin-coating process. The primary reasons are often related to rapid solvent evaporation and the absence of sufficient time for molecular ordering.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is critical. A solvent with a very high vapor pressure (i.e., a low boiling point) will evaporate too quickly, quenching the molecules in a disordered state.
-
Recommendation: Use a solvent with a higher boiling point or a mixture of solvents to slow down the evaporation rate. For instance, transitioning from a low-boiling solvent like chloroform (B151607) to a higher-boiling one like chlorobenzene (B131634) or dichlorobenzene can provide more time for molecular self-assembly.
-
-
Solvent Vapor Annealing (SVA): Exposing the film to a solvent vapor atmosphere after deposition can induce recrystallization. The solvent molecules plasticize the film, allowing the this compound derivatives to rearrange into a more ordered, crystalline structure.
-
Thermal Annealing: Post-deposition thermal annealing can provide the necessary energy for molecular rearrangement and crystal growth. The annealing temperature should be carefully chosen, typically above the glass transition temperature but below the melting point of the material.
Q2: The surface of my film shows poor coverage with many voids or pinholes. How can I achieve a more uniform and continuous film?
A2: Poor surface coverage is often a result of dewetting, where the solution beads up on the substrate rather than forming a uniform film. This is typically governed by the surface energy of the substrate and the properties of the solution.
Troubleshooting Steps:
-
Substrate Surface Treatment: The surface energy of the substrate plays a crucial role in film formation. A mismatch between the surface energy of the substrate and the solution can lead to dewetting.
-
Recommendation: Modify the substrate surface to make it more compatible with the organic semiconductor solution. For SiO₂ substrates, treatment with self-assembled monolayers (SAMs) like octadecyltrichlorosilane (B89594) (OTS) or hexamethyldisilazane (B44280) (HMDS) can create a more hydrophobic surface, which often promotes better film formation for many organic semiconductors.
-
-
Solution Concentration: A very dilute solution may not contain enough material to form a continuous film upon solvent evaporation.
-
Recommendation: Experiment with increasing the concentration of the this compound derivative in the solution.
-
-
Spin Speed: A very high spin speed can lead to excessively thin films that are prone to dewetting and the formation of voids.
-
Recommendation: Reduce the spin speed to deposit a slightly thicker, more uniform film.
-
Q3: My organic field-effect transistor (OFET) device shows low charge carrier mobility despite a seemingly crystalline film. What morphological factors could be limiting the performance?
A3: High crystallinity alone does not guarantee high mobility. The orientation of the crystalline domains, the presence of grain boundaries, and the connectivity between grains are all critical for efficient charge transport.
Troubleshooting Steps:
-
Crystal Orientation: For efficient charge transport in OFETs, the π-π stacking direction of the this compound derivatives should ideally be aligned with the direction of current flow (in the plane of the substrate). An "edge-on" orientation is generally preferred over a "face-on" orientation.
-
Recommendation: Characterize the crystal orientation using techniques like X-ray diffraction (XRD). The deposition method can influence orientation. Techniques like solution shearing often promote more ordered and aligned crystal growth compared to spin coating.
-
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Grain Boundaries: Even in a crystalline film, the boundaries between different crystalline grains can act as traps for charge carriers, impeding their movement.
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Recommendation: Employ techniques that promote the growth of larger crystalline domains, thereby reducing the density of grain boundaries. This can often be achieved through slower solvent evaporation, the use of solvent vapor annealing, or by employing directional deposition techniques like solution shearing.
-
-
Inter-grain Connectivity: Poor physical connection between crystalline grains will hinder charge transport.
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Recommendation: Optimize annealing conditions to potentially improve the connection between grains. Atomic force microscopy (AFM) can be used to visualize the grain structure and connectivity.
-
Troubleshooting Guides
Guide 1: Optimizing Solvent Selection and Annealing Conditions
This guide provides a systematic approach to selecting solvents and annealing parameters to improve film crystallinity and morphology.
| Problem | Possible Cause | Suggested Solution | Expected Outcome |
| Amorphous Film | Rapid solvent evaporation; Insufficient molecular mobility. | Use a higher boiling point solvent (e.g., chlorobenzene, o-dichlorobenzene). Implement post-deposition thermal or solvent vapor annealing. | Increased crystallinity and larger grain sizes. |
| Small, Disordered Grains | Sub-optimal annealing temperature or time. | Systematically vary the annealing temperature (e.g., in 10°C increments) and time. | Optimized grain size and orientation, leading to improved charge transport. |
| Presence of Residual Solvent | Incomplete solvent removal after deposition or SVA. | Increase the post-annealing drying time or perform it under vacuum. | Reduced charge trapping and improved device stability. |
| Film Cracking | High stress due to rapid solvent removal or large temperature gradients during annealing. | Slow down the solvent evaporation rate. Reduce the heating and cooling rates during thermal annealing. | A uniform, crack-free film. |
Guide 2: Enhancing Film Uniformity and Surface Coverage
This guide focuses on troubleshooting issues related to the physical quality of the deposited film.
| Problem | Possible Cause | Suggested Solution | Expected Outcome | | :--- | :--- | :--- | | Dewetting/Poor Surface Coverage | Mismatch in surface energy between the substrate and the solution. | Treat the substrate with a suitable self-assembled monolayer (e.g., OTS for SiO₂). | Improved wetting and formation of a continuous film. | | "Coffee Ring" Effect | Non-uniform solvent evaporation, leading to material accumulation at the edges. | Increase the solvent boiling point. Use a solvent mixture with varying volatilities. Employ techniques like solution shearing that offer more controlled solvent evaporation. | A more uniform film thickness across the substrate. | | Striations or "Comet Tails" | Particulate contamination in the solution or on the substrate. High spin acceleration. | Filter the solution before deposition. Ensure the substrate is scrupulously clean. Reduce the spin coater's acceleration rate. | A smooth, featureless film. |
Quantitative Data Presentation
The following tables summarize quantitative data from literature on the effect of processing parameters on the film morphology and device performance of this compound and related dithienothiophene (DTT) derivatives.
Table 1: Effect of Side-Chain Engineering on DTT Derivative Film Morphology and OFET Performance [1]
| Compound | Side Chain | Deposition Method | Annealing Temp. (°C) | Hole Mobility (cm²/Vs) | Film Morphology |
| 1 | 2,6-dioctyl | Solution Shearing | 100 | 0.000028 | Small, disconnected grains |
| 2 | 2,6-bis(5-octylthiophen-2-yl) | Solution Shearing | 100 | 0.067 | Large, well-connected grains |
| 3 | 2,6-bis(5-(2-ethylhexyl)thiophen-2-yl) | Solution Shearing | 100 | 0.0091 | Intermediate grain size |
Table 2: Influence of Deposition Conditions on Benzo[b]thieno[2,3-d]thiophene (BTT) Derivative OFET Performance
| Compound | Solvent | Shearing Speed (mm/s) | Annealing Temp. (°C) | Hole Mobility (cm²/Vs) |
| BTT-Derivative 1 | Toluene (B28343) | 0.5 | 120 | 0.0003 |
| BTT-Derivative 2 | Toluene | 0.5 | 120 | 0.005 |
Experimental Protocols
Protocol 1: Substrate Preparation for this compound Derivative Film Deposition
-
Substrate Cleaning:
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Sequentially sonicate heavily n-doped Si/SiO₂ (300 nm) substrates in deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen gas.
-
Treat the substrates with UV-ozone for 20 minutes to remove any organic residues and to hydroxylate the surface.
-
-
Surface Modification (Optional but Recommended):
-
For an OTS treatment, immerse the cleaned substrates in a 10 mM solution of octadecyltrichlorosilane in anhydrous toluene for 30 minutes in a nitrogen-filled glovebox.
-
Rinse the substrates with fresh toluene and then isopropyl alcohol.
-
Dry the substrates with a stream of dry nitrogen and anneal at 120°C for 10 minutes.
-
Protocol 2: Solution Shearing Deposition of a this compound Derivative Film
-
Solution Preparation:
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Dissolve the this compound derivative in a suitable high-boiling point solvent (e.g., toluene, chlorobenzene) to a concentration of 5-10 mg/mL.
-
Heat the solution (e.g., to 60-80°C) and stir until the material is fully dissolved.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
-
Deposition Process:
-
Preheat the substrate to the desired deposition temperature (e.g., 80-120°C) on a hot plate.
-
Place the deposition blade (a clean, flat edge, e.g., a silicon wafer edge) at a small angle (e.g., 1-5°) and a small distance (e.g., 50-100 µm) from the substrate.
-
Dispense a small volume of the hot solution into the gap between the blade and the substrate.
-
Move the substrate at a constant, slow speed (e.g., 0.1-1.0 mm/s) relative to the stationary blade.
-
Allow the film to dry on the hot plate.
-
-
Post-Deposition Annealing:
-
Transfer the substrate to a hot plate in a nitrogen-filled glovebox.
-
Anneal the film at a temperature optimized for the specific material (typically just below its melting point) for 15-30 minutes.
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Allow the film to cool slowly to room temperature before further processing.
-
Visualizations
Caption: Experimental workflow for preparing and characterizing this compound derivative thin films.
Caption: Key parameters influencing the film morphology and device performance of this compound derivatives.
References
Technical Support Center: Thieno[2,3-b]thiophene-Based Devices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to the degradation of thieno[2,3-b]thiophene-based devices.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your experiments.
Issue 1: Rapid Decrease in Organic Field-Effect Transistor (OFET) Performance in Ambient Air
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Question: My this compound-based OFET's performance (e.g., mobility, on/off ratio) degrades quickly when measured in air. What are the likely causes and how can I fix this?
-
Answer: Rapid degradation in ambient air is primarily due to the susceptibility of the this compound core to oxidation and moisture.
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Immediate Cause: The thiophene (B33073) sulfur atom can be oxidized to form sulfoxides or sulfones, which disrupts the π-conjugated system essential for charge transport.[1] Moisture in the air can also introduce charge traps at the semiconductor-dielectric interface.
-
Troubleshooting Steps:
-
Inert Environment: Fabricate and test your devices in an inert atmosphere, such as a nitrogen-filled glovebox, to minimize exposure to oxygen and moisture.[1]
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Encapsulation: Protect the active material from air and moisture by incorporating encapsulation layers.
-
Material Storage: Ensure your this compound-based materials are stored in a dark, inert atmosphere (e.g., under argon or nitrogen) and at low temperatures to prevent degradation before use.[1]
-
Fresh Solutions: Use freshly prepared solutions for device fabrication, as degradation can occur in solution over time.[1]
-
-
Issue 2: Unexpected Changes in UV-Vis Absorption Spectrum
-
Question: I'm observing a blue shift in the maximum absorption wavelength (λmax) and the appearance of new absorption bands in my this compound thin film. What does this indicate?
-
Answer: These spectral changes are strong indicators of material degradation.
-
Interpretation: A blue shift in λmax suggests a disruption of the π-conjugated system, a common result of oxidation.[1] The appearance of new bands can signify the formation of degradation byproducts with different electronic transitions.
-
Recommended Actions:
-
Correlate with Performance: Check if these spectral changes correspond with a decrease in device performance.
-
Further Analysis: Employ other characterization techniques to identify the degradation products. X-ray Photoelectron Spectroscopy (XPS) can detect the formation of S=O bonds, while techniques like HPLC-MS can help in separating and identifying the specific chemical byproducts.[1]
-
-
Issue 3: Poor Solubility of a Previously Soluble this compound-Based Polymer
-
Question: My this compound-based polymer, which was previously soluble, is now difficult to dissolve. Why is this happening?
-
Answer: This is likely due to polymerization or cross-linking reactions initiated by degradation.[1]
-
Mechanism: Upon oxidation, polythiophene-like structures can form, leading to an increase in molecular weight and a decrease in solubility.[1]
-
Troubleshooting:
-
Solvent Range: Attempt to dissolve the material in a variety of solvents with different polarities.
-
GPC Analysis: If a portion of the sample remains soluble, use Gel Permeation Chromatography (GPC) to analyze the change in molecular weight distribution, which can confirm if polymerization or cross-linking has occurred.[1]
-
-
Frequently Asked Questions (FAQs)
General Degradation
-
Q1: What are the main environmental factors that cause the degradation of this compound-based devices?
-
A1: The primary environmental culprits are ambient air, specifically oxygen and moisture.[2] Light, especially UV radiation, can accelerate these degradation processes (photodegradation).
-
-
Q2: What are the chemical changes that occur in this compound materials upon degradation?
-
A2: The most common chemical degradation pathway is the oxidation of the sulfur atom in the thiophene ring to form sulfoxides and sulfones.[1] This disrupts the π-conjugation of the material. Additionally, the formation of novel acid and hydroxyl groups on the polymer surfaces has been observed.[3][4]
-
-
Q3: Is it possible for these devices to degrade even without exposure to air and light?
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A3: Yes, intrinsic degradation can occur even under an inert atmosphere, although at a much slower rate.[2] This can be due to inherent instabilities in the material or at the interfaces within the device structure.
-
Device-Specific Issues
-
Q4: I'm working with this compound-based Organic Electrochemical Transistors (OECTs). Are there any unique degradation mechanisms I should be aware of?
-
A4: Yes. In p-type thiophene-based OECTs, a key degradation mechanism involves the reaction of dissolved oxygen at the gold drain electrode when it is under a reductive potential. This produces mobile reactive oxygen species that aggressively degrade the organic semiconductor, destroying its conjugation.[5][6]
-
-
Q5: How can I mitigate the specific degradation in OECTs?
-
A5: Several strategies can be employed:
-
Deoxygenate the Electrolyte: Removing dissolved oxygen from the electrolyte can significantly slow down this degradation pathway.[5][6]
-
Avoid Reductive Potentials: Operate the device in a biasing scheme that avoids reductive potentials at the drain electrode.[5][6]
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Alternative Electrodes: Replace the gold electrodes with a non-catalytic alternative.[5][6]
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Electrode Passivation: Passivate the gold electrodes with self-assembled monolayers.[5][6]
-
-
Material Handling and Storage
-
Q6: What are the best practices for storing this compound compounds?
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A6: To ensure longevity, store these materials in a dark environment, under an inert atmosphere (argon or nitrogen), and at low temperatures (refrigerated or frozen).[1] This minimizes exposure to light, oxygen, and moisture, and reduces the rate of thermally induced degradation.
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Data Presentation: Quantitative Degradation Data
The following table summarizes key performance and stability data for some this compound-based materials and devices.
| Material/Device | Parameter | Value | Conditions | Reference |
| Polymers | ||||
| This compound-based polymer | Hole Mobility | up to 0.15 cm²/Vs | Measured in air | [7] |
| On/Off Ratio | > 10⁵ | Measured in air | [7] | |
| Stability | Several months | In air, no encapsulation | [7] | |
| Small Molecules | ||||
| 2,5-bis((5-octylthiophen-2-yl)ethynyl)this compound | Hole Mobility | 0.42 cm²/Vs | Ambient conditions | [8] |
| On/Off Ratio | > 10⁸ | Ambient conditions | [8] | |
| Stability | 90-day storage | Maintained stable operation | [8] | |
| Benzothis compound derivative (BTTB) | Hole Mobility | 0.46 cm²/Vs | Room temperature | [6] |
| On/Off Ratio | > 10⁷ | Room temperature | [6] | |
| Thermal Stability | No degradation | Up to 300 °C | [6] |
Experimental Protocols
Protocol 1: Monitoring Degradation using UV-Vis Spectroscopy
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Sample Preparation: Prepare a thin film of the this compound-based material on a transparent substrate (e.g., quartz or glass).
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Initial Measurement: Record the initial UV-Vis absorption spectrum of the pristine film. Note the position and intensity of the maximum absorption peak (λmax).
-
Exposure to Stressor: Expose the film to the desired degradation condition (e.g., ambient air, controlled humidity, specific light source).
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Time-Resolved Measurements: At regular intervals, record the UV-Vis spectrum of the film.
-
Data Analysis: Plot the change in λmax (blue shift) and the decrease in absorbance at λmax as a function of exposure time to quantify the degradation rate.
Protocol 2: Investigating Chemical Changes with X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: Prepare a pristine sample and a degraded sample (exposed to air, light, etc.) of the this compound material.
-
XPS Analysis: Acquire high-resolution XPS spectra of the S 2p region for both samples.
-
Data Analysis: Deconvolute the S 2p spectra. The appearance of new peaks at higher binding energies is indicative of the formation of sulfoxides (S=O) and sulfones (O=S=O), confirming oxidation of the thiophene ring.[1]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | Organic reagent | TargetMol [targetmol.com]
- 3. svc.org [svc.org]
- 4. ece.iastate.edu [ece.iastate.edu]
- 5. researchgate.net [researchgate.net]
- 6. Benzothis compound semiconductors: synthesis, characterization and applications in organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Performance enhancement of air-stable this compound organic field-effect transistors via alkyl chain engineering - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Stability of Thieno[2,3-b]thiophene Solar Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fabrication and testing of Thieno[2,3-b]thiophene-based solar cells.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a promising building block for stable organic solar cells?
A1: this compound is a fused heterocyclic compound that, when incorporated into polymer backbones, can enhance the environmental stability and charge carrier mobility of the resulting material.[1][2][3] Its rigid and planar structure promotes intermolecular π-π stacking, which is crucial for efficient charge transport.[4][5] Furthermore, the incorporation of this compound can lead to a higher ionization potential compared to fully conjugated polythiophenes, which contributes to improved air stability.[1][2][3]
Q2: What are the primary degradation pathways for this compound-based solar cells?
A2: Like many organic solar cells, those based on this compound are susceptible to several degradation mechanisms. These include:
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Photo-oxidation: In the presence of light and oxygen, the thiophene (B33073) rings can undergo oxidation, particularly at the sulfur atom, forming sulfoxides and sulfones. This disrupts the π-conjugation of the polymer backbone, leading to a decline in performance.[6][7]
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Morphological Instability: The active layer blend of the donor and acceptor materials can undergo phase separation or crystallization over time, especially under thermal stress. This alters the optimal nanostructure required for efficient charge separation and transport.[8][9]
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Interfacial Degradation: Chemical reactions or delamination at the interfaces between the active layer and the charge transport layers or electrodes can impede charge extraction and increase series resistance.[10][11]
-
Environmental Factors: Exposure to moisture, oxygen, and UV radiation are major contributors to device degradation.[8][9]
Q3: What role do solid additives play in enhancing the stability of this compound solar cells?
A3: Solid additives can significantly improve both the efficiency and stability of organic solar cells by controlling the morphology of the bulk heterojunction (BHJ) active layer.[12][13][14] They can influence the crystallinity and domain size of the donor and acceptor materials, leading to more favorable charge transport pathways and reduced charge recombination.[13][14] For instance, in a PM6:Y6 system, the use of thieno[3,2-b]thiophene (B52689) as a solid additive resulted in exceptional thermal and photostability.[12][13]
Q4: What are the standard protocols for assessing the stability of organic solar cells?
A4: The International Summit on Organic Photovoltaic Stability (ISOS) has established a set of consensus protocols for stability testing.[15] These include guidelines for:
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Shelf-life testing (ISOS-D-1): Storing devices in the dark under controlled atmospheric conditions.
-
Outdoor testing (ISOS-O-1): Exposing devices to real-world weather conditions.
-
Laboratory weathering testing (ISOS-L-2 & ISOS-L-3): Using solar simulators to accelerate aging under controlled light, temperature, and atmospheric conditions.
-
Thermal cycling testing (ISOS-T-1): Subjecting devices to repeated temperature cycles to assess thermomechanical stability.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Rapid initial drop in Power Conversion Efficiency (PCE) ("burn-in") | 1. Metastable morphology of the active layer.[8][9] 2. Traps at the interfaces or in the bulk material being filled. 3. Sub-optimal energy level alignment at the interfaces. | 1. Implement thermal or solvent vapor annealing to stabilize the active layer morphology. 2. Incorporate additives to control the blend morphology.[12][13] 3. Optimize the choice of interfacial layer materials to improve energy level alignment and reduce interfacial defects.[16] |
| Poor long-term stability under continuous illumination | 1. Photochemical degradation of the active layer materials.[7][8] 2. Degradation of the electrode or interfacial layers. 3. Ingress of oxygen and moisture.[9] | 1. Incorporate more photochemically stable donor or acceptor materials. 2. Use UV filters to cut off high-energy photons. 3. Employ robust encapsulation techniques to prevent the ingress of environmental species.[8] 4. Consider an inverted device architecture, which often offers better stability.[11] |
| Significant performance loss after storage in ambient conditions | 1. Oxidation of the active layer, particularly the sulfur atoms in the thiophene rings.[6] 2. Moisture-induced corrosion of the electrodes (e.g., aluminum). 3. Crystallization or phase separation of the active layer components over time. | 1. Ensure all processing and storage is done in an inert atmosphere (e.g., a glovebox). 2. Use more stable electrode materials (e.g., gold, silver) or add a protective buffer layer. 3. Properly encapsulate the device to create a barrier against oxygen and water.[9] |
| Increase in series resistance (Rs) and decrease in fill factor (FF) over time | 1. Degradation of the interfaces between the active layer and the transport layers. 2. Corrosion or delamination of the top electrode.[10] 3. Diffusion of electrode material into the active layer.[9] | 1. Optimize the interfacial layers to ensure good adhesion and chemical stability. 2. Insert a thin buffer layer between the active layer and the metal electrode to prevent diffusion and reaction. 3. Ensure the encapsulation is hermetic to prevent moisture-induced corrosion. |
Quantitative Data Summary
Table 1: Performance and Stability of Thiophene-based Solar Cells with Additives
| Donor:Acceptor System | Additive | Initial PCE (%) | Stability Metric | Reference |
| PM6:Y6 | Thieno[3,2-b]thiophene (TT) | 17.75 | T80 > 2800 hours @ 65°C | [12][13] |
| D18:L8-BO | Thieno[3,2-b]thiophene (TT) | 18.3 | - | [13] |
Note: The data above is for a closely related isomer, thieno[3,2-b]thiophene, and serves as a promising indicator for the potential of this compound-based systems.
Table 2: Photovoltaic Properties of this compound Core-Based Non-Fullerene Acceptors (Theoretical)
| Molecule | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Voc (V) |
| FUIC (Reference) | -5.38 | -3.38 | 1.99 | 1.65 |
| FUIC-1 | -5.52 | -3.51 | 2.01 | 1.52 |
| FUIC-2 | -5.79 | -3.89 | 1.90 | 1.14 |
| FUIC-3 | -5.48 | -3.47 | 2.01 | 1.56 |
| FUIC-4 | -5.60 | -3.64 | 1.96 | 1.39 |
| FUIC-5 | -5.46 | -3.45 | 2.01 | 1.58 |
| FUIC-6 | -5.81 | -3.93 | 1.88 | 1.10 |
Data from in silico design and theoretical calculations.[17][18]
Experimental Protocols
Protocol 1: Fabrication of a this compound-based Inverted Organic Solar Cell
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Substrate Cleaning: Sequentially sonicate pre-patterned ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-ozone for 20 minutes.
-
Electron Transport Layer (ETL) Deposition: Spin-coat a ZnO nanoparticle solution onto the ITO substrate at 3000 rpm for 30 seconds, followed by annealing at 150°C for 20 minutes in air.
-
Active Layer Deposition: Prepare a solution of the this compound-based donor polymer and a fullerene or non-fullerene acceptor in a suitable solvent (e.g., chlorobenzene (B131634) with a small percentage of an additive like 1,8-diiodooctane). Spin-coat the active layer solution onto the ZnO layer in a nitrogen-filled glovebox. Anneal the film at an optimized temperature (e.g., 110°C) for 10 minutes.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a solution of MoO₃ in isopropanol onto the active layer at 4000 rpm for 30 seconds, followed by annealing at 100°C for 10 minutes.
-
Electrode Deposition: Thermally evaporate a 100 nm thick silver (Ag) or aluminum (Al) top electrode through a shadow mask under high vacuum (<10⁻⁶ Torr).
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox to prevent exposure to ambient air and moisture.
Protocol 2: Accelerated Stability Testing (ISOS-L-2)
-
Initial Characterization: Measure the initial current density-voltage (J-V) characteristics of the encapsulated device under a calibrated AM 1.5G solar simulator (100 mW/cm²). Record the initial PCE, Voc, short-circuit current density (Jsc), and fill factor (FF).
-
Aging Conditions: Place the device in a controlled environmental chamber with a constant temperature (e.g., 65°C or 85°C).
-
Light Soaking: Continuously illuminate the device with a white light LED array or a solar simulator at 1 sun intensity. Maintain the device at its maximum power point (MPP) using an MPP tracker.
-
Periodic Testing: At regular intervals (e.g., every 8, 24, or 100 hours), briefly interrupt the aging process to measure the J-V characteristics under the standard AM 1.5G solar simulator.
-
Data Analysis: Plot the normalized photovoltaic parameters as a function of aging time. The device lifetime is often defined as the time it takes for the PCE to drop to 80% of its initial value (T₈₀).
Visualizations
References
- 1. Stable polythiophene semiconductors incorporating this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. heeneygroup.com [heeneygroup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. First principles study of photo-oxidation degradation mechanisms in P3HT for organic solar cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Stability of organic solar cells: challenges and strategies. | Semantic Scholar [semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 13. Highly Efficient and Stable Organic Solar Cells Enabled by a Commercialized Simple Thieno[3,2-b]thiophene Additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Reduced energy loss enabled by thiophene-based interlayers for high performance and stable perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 17. In Silico Designing of this compound Core-Based Highly Conjugated, Fused-Ring, Near-Infrared Sensitive Non-fullerene Acceptors for Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting poor performance in Thieno[2,3-b]thiophene OFETs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thieno[2,3-b]thiophene-based Organic Field-Effect Transistors (OFETs).
Frequently Asked Questions (FAQs)
Q1: What are typical performance benchmarks for this compound-based OFETs?
A1: The performance of this compound OFETs can vary significantly based on the specific derivative, device architecture, and fabrication conditions. However, high-performance devices typically exhibit hole mobilities in the range of 0.1 to over 1.0 cm²/Vs and ON/OFF current ratios exceeding 10^6. For instance, some derivatives have shown hole mobilities as high as 0.42 cm²/Vs with ON/OFF ratios greater than 10^8.[1] The table below summarizes the performance of some recently reported this compound derivatives.
Q2: What are the most critical factors influencing the performance of this compound OFETs?
A2: Several factors critically impact device performance:
-
Molecular Structure: The choice of side-chains and substituents on the this compound core significantly affects molecular packing, crystallinity, and, consequently, charge transport.[1]
-
Thin Film Morphology: The ordering and connectivity of the crystalline domains in the semiconductor thin film are paramount for efficient charge transport.[2][3][4][5]
-
Dielectric Interface: The quality of the semiconductor-dielectric interface is crucial, as charge transport occurs in the first few molecular layers. Traps and defects at this interface can severely limit device performance.[6]
-
Contact Resistance: High contact resistance at the source/drain electrodes can impede charge injection and extraction, leading to underestimated device performance.[7][8][9][10][11]
Q3: What are the common device architectures for this compound OFETs?
A3: The most common device architectures are Bottom-Gate Top-Contact (BGTC) and Bottom-Gate Bottom-Contact (BGBC).[12][13] In a BGTC architecture, the source and drain electrodes are deposited on top of the semiconductor layer, which can lead to better contact. In a BGBC architecture, the semiconductor is deposited on top of the pre-patterned source and drain electrodes. The choice of architecture can influence factors like contact resistance and is often determined by the fabrication facilities available.
Troubleshooting Guides
Issue 1: Low Carrier Mobility (< 0.01 cm²/Vs)
Possible Causes and Solutions
| Cause | Recommended Action |
| Poor Film Morphology | Optimize the deposition parameters. For solution-processed films, this includes the choice of solvent, solution concentration, deposition speed (for techniques like solution shearing or dip-coating), and substrate temperature.[2][3][4][5] Consider post-deposition annealing to improve crystallinity. |
| Sub-optimal Molecular Packing | If possible, explore different this compound derivatives with varying side chains. Linear alkyl chains, for example, can promote better π-π stacking compared to bulky or branched chains.[1] |
| High Density of Traps at the Dielectric Interface | Treat the dielectric surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (B89594) (OTS) or hexamethyldisilazane (B44280) (HMDS) to reduce surface energy and passivate trap states.[6] |
| Impure Semiconductor Material | Purify the this compound material using techniques like temperature gradient sublimation to remove impurities that can act as charge traps. |
Issue 2: High OFF-Current (Low ON/OFF Ratio < 10⁴)
Possible Causes and Solutions
| Cause | Recommended Action |
| Bulk Conduction | Optimize the thickness of the semiconductor film. Thicker films can lead to increased bulk conduction and a higher OFF-current. |
| Gate Leakage Current | Inspect the gate dielectric for pinholes or defects. Ensure the dielectric layer is of sufficient thickness and quality to prevent significant current leakage from the gate electrode. |
| Doping by Atmospheric Species | Perform device fabrication and characterization in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize unintentional doping by oxygen and moisture, which can increase the OFF-current. |
| Impurity-related Conduction | Ensure high purity of the semiconductor material and solvents used during fabrication. |
Issue 3: High Contact Resistance
Possible Causes and Solutions
| Cause | Recommended Action |
| Energy Level Mismatch | Select source/drain electrode materials with work functions that align well with the HOMO level of the p-type this compound semiconductor to facilitate efficient hole injection. |
| Poor Metal-Organic Interface | Optimize the deposition of the source/drain electrodes. For evaporated metals, a slower deposition rate can lead to larger grain sizes and improved contact.[7] Consider using a contact doping layer, such as a thin layer of molybdenum oxide (MoOx), between the electrode and the semiconductor to reduce the injection barrier.[14] |
| Device Geometry | In bottom-contact devices, ensure the surface of the electrodes is clean and properly treated before semiconductor deposition. In top-contact devices, be mindful of potential damage to the organic layer during electrode deposition. |
Data Presentation
Table 1: Performance of Selected this compound-based OFETs
| This compound Derivative | Deposition Method | Mobility (cm²/Vs) | ON/OFF Ratio | Reference |
| 2,5-bis((5-octylthiophen-2-yl)ethynyl)this compound | Solution Shearing | 0.42 | > 10⁸ | |
| 2,5-bis(phenylethynyl)this compound | Solution Shearing | ~0.075 | > 10⁶ | [15] |
| 2,5-bis(thiophen-2-ylethynyl)this compound | Solution Shearing | ~0.075 | > 10⁶ | [15] |
| Benzo[b]thieno[2,3-d]thiophene Derivative | Solution Shearing | 0.005 | > 10⁶ | [16] |
Experimental Protocols
1. Dielectric Surface Treatment with Octadecyltrichlorosilane (OTS)
-
Substrate Cleaning: Sequentially sonicate the Si/SiO₂ substrates in deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
Drying: Dry the substrates under a stream of nitrogen and then bake on a hotplate at 120°C for 30 minutes to remove any residual moisture.
-
UV-Ozone Treatment: Treat the substrates with UV-ozone for 15 minutes to create a hydrophilic surface with hydroxyl groups.
-
OTS Solution Preparation: Prepare a 10 mM solution of OTS in anhydrous toluene (B28343) or hexane (B92381) inside a nitrogen-filled glovebox.
-
SAM Deposition: Immerse the cleaned substrates in the OTS solution for 30 minutes at room temperature.
-
Rinsing: Rinse the substrates sequentially with fresh toluene (or hexane) and isopropyl alcohol to remove any physisorbed OTS molecules.
-
Annealing: Anneal the substrates at 120°C for 20 minutes to promote the formation of a dense, cross-linked monolayer.
2. Solution Shearing of this compound Thin Films
-
Solution Preparation: Dissolve the this compound derivative in a high-boiling point solvent (e.g., chlorobenzene, dichlorobenzene) at a concentration of 5-10 mg/mL. Gently heat and stir the solution to ensure complete dissolution.
-
Substrate Preparation: Place the OTS-treated Si/SiO₂ substrate on a temperature-controlled stage set to the desired deposition temperature (e.g., 80-120°C).
-
Deposition: Dispense a small volume of the semiconductor solution (e.g., 100 µL) at the edge of a clean, flat blade (e.g., a glass slide or another silicon wafer) held at a slight angle to the substrate.
-
Shearing: Move the blade across the substrate at a constant, slow speed (e.g., 0.1-1 mm/s). The solvent will evaporate as the blade moves, leaving behind a crystalline thin film.
-
Annealing: Post-deposition, anneal the film at a temperature slightly below the material's melting point for 30-60 minutes to further improve crystallinity.
Visualizations
Caption: Workflow for the fabrication of a bottom-gate, top-contact this compound OFET.
References
- 1. Performance enhancement of air-stable this compound organic field-effect transistors via alkyl chain engineering - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Morphology control strategies for solution-processed organic semiconductor thin films | Semantic Scholar [semanticscholar.org]
- 4. Morphology control strategies for solution-processed organic semiconductor thin films - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C4EE00688G [pubs.rsc.org]
- 5. Morphology control strategies for solution-processed organic semiconductor thin films - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. communities.springernature.com [communities.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. scholars.ncu.edu.tw [scholars.ncu.edu.tw]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Thieno[2,3-b]thiophene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of thieno[2,3-b]thiophene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and its derivatives, offering potential causes and solutions.
| Observed Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive Reagents: Starting materials, especially organometallic reagents like n-butyllithium, may have degraded. | - Use freshly opened or recently titrated n-butyllithium. - Ensure all starting materials are pure and dry. |
| 2. Incorrect Reaction Temperature: Many synthetic steps are temperature-sensitive. | - Strictly maintain the recommended temperature for each step, especially during lithiation and quenching reactions. Use a calibrated thermometer. | |
| 3. Inefficient Cyclization: The final ring-closing step may not be proceeding efficiently. | - Optimize the cyclization conditions, such as the choice of catalyst (e.g., DBU) and solvent. - Ensure anhydrous conditions, as moisture can quench intermediates. | |
| Presence of a Major, Unidentified Side Product | 1. Dimerization or Polymerization: Reactive intermediates may self-condense or polymerize, especially at higher concentrations or temperatures. | - Use a higher dilution of reactants. - Add reagents slowly to control the reaction rate and minimize side reactions. |
| 2. Incomplete Reaction: The reaction may not have gone to completion, leaving significant amounts of starting materials or stable intermediates. | - Increase the reaction time or temperature as appropriate for the specific step. - Monitor the reaction progress using TLC or GC-MS to ensure full conversion. | |
| 3. Formation of Isomeric Thienothiophenes: Depending on the synthetic route, other isomers like thieno[3,2-b]thiophene (B52689) may form. | - Carefully control the regioselectivity of the reaction. This may involve the use of specific directing groups or catalysts. - Purify the product using column chromatography with a suitable eluent system. | |
| Product is a Dark, Oily Residue | 1. Presence of Polymeric Impurities: Overheating or prolonged reaction times can lead to the formation of polymeric tars. | - Reduce the reaction temperature and/or time. - Purify the crude product using column chromatography on silica (B1680970) gel or alumina. |
| 2. Residual Solvents: High-boiling point solvents like DMF or DMSO may be difficult to remove completely. | - Use high-vacuum distillation or a Kugelrohr apparatus for purification. - Perform multiple extractions with a lower-boiling point solvent in which the product is soluble. | |
| Difficulty in Purifying the Product | 1. Co-elution of Impurities: Impurities may have similar polarity to the desired product, making separation by column chromatography challenging. | - Screen different eluent systems for column chromatography to achieve better separation. A gradient elution may be necessary. - Consider recrystallization from a suitable solvent system. Hexane (B92381) or ethanol (B145695) are often good starting points for nonpolar and moderately polar compounds, respectively. |
| 2. Product Degradation on Silica Gel: Thiophene (B33073) derivatives can sometimes be sensitive to the acidic nature of silica gel. | - Use deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like neutral alumina.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to unsubstituted this compound?
A1: Several methods exist, with two common approaches starting from readily available thiophene derivatives. One method involves the lithiation of 3-bromothiophene (B43185), followed by reaction with elemental sulfur and an appropriate electrophile to build the second thiophene ring.[2] Another approach involves the cyclization of a substituted thiophene precursor, such as one derived from thiophene-3-carbaldehyde.[2]
Q2: What are the typical impurities I should expect in my crude this compound product?
A2: Common impurities include unreacted starting materials, partially reacted intermediates, and side products from competing reactions. Depending on the synthetic route, these can include isomeric thienothiophenes, dimeric or polymeric materials, and oxidized species like sulfoxides. In syntheses involving elemental sulfur, polysulfides can also be formed.
Q3: How can I effectively remove these impurities?
A3: A combination of purification techniques is often necessary.
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Column Chromatography: This is a versatile method for separating compounds with different polarities. For this compound, a non-polar eluent system like hexane or a mixture of hexane and a slightly more polar solvent like dichloromethane (B109758) or ethyl acetate (B1210297) is often effective.[1][3]
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Recrystallization: This is an excellent technique for obtaining highly pure crystalline solids. Suitable solvents for recrystallization of this compound and its derivatives include ethanol, hexane, or a mixture of solvents like DMF/water.[4]
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Sublimation: For volatile compounds, vacuum sublimation can be a very effective purification method.[5]
Q4: My NMR spectrum shows unexpected peaks. What could they be?
A4: Unexpected peaks in the NMR spectrum could correspond to any of the impurities mentioned above. It is also possible that partially saturated side products, such as 2,3-dihydrothis compound, have formed. A detailed analysis of the chemical shifts and coupling constants, along with other analytical data like mass spectrometry, is crucial for identifying these impurities. The 1H NMR spectrum of pure this compound in CDCl3 shows characteristic peaks for the aromatic protons.[6][7]
Q5: How can I improve the overall yield of my synthesis?
A5: To improve the yield, consider the following:
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Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and stoichiometry of reagents.
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Inert Atmosphere: Many reactions in thiophene chemistry, especially those involving organometallic intermediates, are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) can significantly improve the yield.
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Purification Efficiency: Minimize product loss during workup and purification. Choose the most appropriate purification method for your specific compound and scale.
Key Experimental Protocols
Below are generalized protocols for common synthetic steps in the preparation of this compound. Note: These are illustrative and may require optimization for specific substrates and scales.
Protocol 1: Synthesis via Lithiation of 3-Bromothiophene and Cyclization
This multi-step synthesis builds the this compound core from a substituted thiophene.
-
Lithiation of 3-Bromothiophene:
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Dissolve 3-bromothiophene in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
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Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature at -78 °C.
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Stir the reaction mixture at this temperature for 1 hour.
-
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Reaction with Elemental Sulfur:
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To the freshly prepared 3-lithiothiophene solution, add elemental sulfur in one portion at -78 °C.
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Allow the reaction to warm slowly to room temperature and stir for several hours.
-
-
Alkylation and Cyclization:
-
Cool the reaction mixture back to -78 °C and add a suitable alkylating agent (e.g., methyl bromoacetate).
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After the addition, allow the reaction to warm to room temperature and stir overnight.
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The resulting intermediate can then be cyclized using a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent like toluene (B28343) at reflux.[2]
-
-
Workup and Purification:
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Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
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Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel followed by recrystallization.
-
Protocol 2: Purification by Column Chromatography
-
Prepare the Column:
-
Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elute the Compound:
-
Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).
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Collect fractions and monitor the separation using TLC.
-
-
Isolate the Product:
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for a Generic this compound Synthesis
| Parameter | Condition A | Condition B | Condition C | Typical Outcome |
| Base | n-BuLi | LDA | NaH | n-BuLi is common for lithiation; NaH is used for deprotonations in cyclization steps. |
| Solvent | THF | Diethyl Ether | Toluene | THF is standard for lithiations; Toluene is often used for higher temperature cyclizations. |
| Temperature | -78 °C to RT | 0 °C to Reflux | RT to 110 °C | Low temperatures are crucial for organometallic stability; higher temperatures are needed for cyclization. |
| Typical Yield | 30-50% | 40-60% | Varies | Yields are highly dependent on the specific substrate and reaction sequence. |
| Purity | Moderate | Good | Moderate to Good | Purity often requires careful chromatographic separation and/or recrystallization. |
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for common issues in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Facile and Convenient Synthesis of New Thieno[2,3-b]-Thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound(250-84-0) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
Technical Support Center: Optimization of Solvent for Thieno[2,3-b]thiophene Solution Processing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the solution processing of thieno[2,3-b]thiophene and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Solubility or Aggregation in Solution
Q: My this compound derivative is not dissolving well in my chosen solvent, or I observe precipitation/aggregation over time. What can I do?
A: Poor solubility is a common challenge with planar aromatic compounds like thieno[2,3-b]thiophenes. Here are several factors to consider and steps to take:
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Solvent Selection: this compound and its derivatives generally show good solubility in common organic solvents such as chloroform (B151607), chlorobenzene (B131634), dichlorobenzene, and toluene.[1] For less soluble derivatives, consider solvents with higher boiling points or different polarity. The principle of "like dissolves like" can be a good starting point; halogenated and aromatic solvents are often effective.
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Alkyl Chain Functionalization: The solubility of this compound cores is significantly enhanced by the introduction of alkyl side chains.[2][3] If you are synthesizing your own materials, consider incorporating branched or longer linear alkyl chains to improve solubility.
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Heating and Sonication: Gently heating the solution can significantly increase the solubility of many organic materials. Combine heating with sonication to break up aggregates and promote dissolution. Be cautious not to heat volatile solvents to their boiling point in a sealed container.
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Solvent Mixtures: Using a co-solvent system can sometimes improve solubility. For instance, a mixture of a good solvent and a slightly poorer, higher-boiling-point solvent can help maintain solubility during film deposition.
-
Concentration: Attempting to create too high a concentration will lead to insolubility. Start with a lower concentration (e.g., 1-5 mg/mL) and gradually increase it to find the saturation point.
-
Purity of Material: Impurities can sometimes reduce solubility or act as nucleation sites for precipitation. Ensure your material is of high purity.
Issue 2: Poor Film Quality (Pinholes, Comet Streaks, Cracks)
Q: My spin-coated or solution-sheared films have defects like pinholes, comet streaks, or cracks. How can I improve the film quality?
A: Film defects are often related to solution preparation, substrate cleanliness, or the deposition process itself.
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Solution Filtration: Always filter your solution through a syringe filter (e.g., 0.2 µm PTFE) immediately before deposition.[4] This will remove any undissolved particles or dust that can cause pinholes and comet streaks.[5][6]
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Substrate Cleaning: The substrate must be meticulously clean to ensure uniform wetting and film formation. A multi-step cleaning process is recommended, often involving sonication in a series of solvents like deionized water with detergent, deionized water, acetone (B3395972), and isopropanol (B130326).[7][8] A final treatment with UV-ozone or oxygen plasma can remove residual organic contaminants and improve surface wettability.[9]
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Solvent Evaporation Rate: Too rapid solvent evaporation can induce stress in the film, leading to cracking.[10] Consider using a solvent with a higher boiling point or performing the deposition in a solvent vapor-rich environment to slow down evaporation.
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Annealing: A post-deposition thermal anneal can help to relax stress in the film and heal small defects.[11] However, annealing at too high a temperature can sometimes induce dewetting.
-
Environmental Control: Perform spin coating in a clean environment (e.g., a glovebox or a cleanroom) to minimize dust contamination.[5] High humidity can also affect film quality for some materials.[12]
Issue 3: Non-uniform Films (Coffee Ring Effect, Center Thickening)
Q: My deposited films are not uniform. I see a thick ring at the edge ("coffee ring effect") or a thicker region in the center. What is the cause and how can I fix it?
A: Non-uniform film thickness is often a result of improper control over solution wetting and solvent evaporation dynamics.
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Coffee Ring Effect: This is caused by faster evaporation at the edge of the droplet, which induces a capillary flow of the solution to the edge.[13][14][15]
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Slower Evaporation: Use a solvent with a higher boiling point or increase the solvent vapor pressure in the deposition chamber.
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Marangoni Flow: Using a mixture of solvents with different boiling points and surface tensions can induce a surface tension gradient that counteracts the capillary flow.[16]
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Substrate Surface Energy: Modifying the substrate surface energy (e.g., with a self-assembled monolayer) can alter the contact angle of the solution and reduce pinning of the contact line.
-
-
Center Thickening/Hole in the Middle: This can occur during spin coating if the solution is dispensed improperly.
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Dispensing Technique: For static dispense, ensure the solution covers the entire substrate before starting the rotation. For dynamic dispense, dispense the solution directly in the center of the spinning substrate.[4]
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Spin Speed: A very low spin speed may not be sufficient to spread the solution evenly. Conversely, a very high initial spin speed can sometimes cause the solution to be thrown off before it has a chance to wet the surface. A two-step spin program (a lower speed for spreading followed by a higher speed for thinning) can be effective.[17]
-
Issue 4: Poor Crystallinity or Unfavorable Molecular Packing
Q: The performance of my device is poor, and I suspect it is due to low crystallinity or poor molecular orientation in the active layer. How can I optimize this?
A: The degree of crystallinity and the molecular packing of the this compound derivative in the solid state are critical for efficient charge transport.
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Solvent Choice: The choice of solvent has a significant impact on the final film morphology and crystallinity. Solvents that evaporate slowly generally provide more time for the molecules to self-organize into crystalline domains.[18]
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Thermal Annealing: Post-deposition thermal annealing is a common and effective method to improve crystallinity. The optimal annealing temperature and time will depend on the specific material and should be systematically optimized. Solvent vapor annealing is another technique that can enhance molecular ordering.[11][19]
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Solution Shearing: This technique can promote the growth of highly aligned crystalline films, which can lead to improved device performance.[20] The shearing speed and substrate temperature are key parameters to optimize.
-
Solvent Additives: The use of small amounts of a high-boiling-point solvent additive can help to control the film morphology and improve crystallinity. However, residual additives can sometimes be detrimental to device stability.
Frequently Asked Questions (FAQs)
Q1: What are the best all-purpose solvents for solution processing of this compound derivatives?
A1: Chloroform, chlorobenzene, and 1,2-dichlorobenzene (B45396) are excellent starting points for many this compound-based materials due to their ability to dissolve a wide range of organic semiconductors. Toluene and xylene are also commonly used, particularly for applications requiring slower solvent evaporation.
Q2: How do I prepare a solution of a this compound derivative for spin coating?
A2:
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Weigh the desired amount of the this compound derivative in a clean vial.
-
Add the appropriate volume of the chosen solvent to achieve the target concentration (typically 1-10 mg/mL).
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If necessary, gently heat the solution (e.g., on a hot plate at 40-60 °C) and/or sonicate until the material is fully dissolved.
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Allow the solution to cool to room temperature before use.
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Immediately before spin coating, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
Q3: What is a typical spin coating program for a this compound derivative?
A3: A good starting point for a spin coating program is a two-step process:
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A low-speed step (e.g., 500-1000 rpm for 5-10 seconds) to allow the solution to spread across the substrate.
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A high-speed step (e.g., 2000-4000 rpm for 30-60 seconds) to thin the film to the desired thickness. The final thickness is inversely proportional to the square root of the spin speed. These parameters should be optimized for your specific material, solvent, and desired film thickness.
Q4: What is the purpose of post-deposition annealing?
A4: Post-deposition annealing serves several purposes:
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Removal of Residual Solvent: It helps to drive off any remaining solvent trapped in the film, which can otherwise impair device performance and stability.
-
Improved Crystallinity: For semi-crystalline materials, annealing provides thermal energy that allows the molecules to rearrange into more ordered, crystalline domains. This generally leads to better charge transport.
-
Morphological Relaxation: Annealing can help to relax mechanical stress in the film, reducing the likelihood of cracking.
Q5: How can I characterize the quality of my thin films?
A5: Several techniques are commonly used to assess the quality of solution-processed thin films:
-
Atomic Force Microscopy (AFM): To visualize the surface morphology, measure roughness, and identify defects.
-
X-ray Diffraction (XRD): To determine the crystallinity and molecular packing of the material in the film.
-
UV-Vis Spectroscopy: To assess the optical properties and confirm the electronic structure of the material in the solid state.
-
Optical Microscopy: To quickly inspect for large-scale defects like cracks, dewetting, and significant aggregation.
Data Presentation
Table 1: Common Solvents for this compound Solution Processing and Their Properties
| Solvent | Boiling Point (°C) | Vapor Pressure (kPa @ 20°C) | Surface Tension (mN/m @ 25°C) | Polarity Index |
| Chloroform | 61.2 | 21.3 | 27.1 | 4.1 |
| Toluene | 110.6 | 2.9 | 28.5 | 2.4 |
| Chlorobenzene | 131.7 | 1.2 | 33.3 | 3.7 |
| 1,2-Dichlorobenzene | 180.5 | 0.13 | 36.6 | 3.6 |
| Tetrahydrofuran (THF) | 66 | 19.3 | 26.4 | 4.0 |
| Xylene (isomers) | 138-144 | ~0.8 | ~29 | 2.5 |
Table 2: Solubility of Selected this compound Derivatives
| Derivative | Functionalization | Solvent | Temperature (°C) | Solubility (g/L) | Reference |
| DNTT | None | Toluene | 50 | < 0.01 | [3] |
| C10-DNTT | Linear Alkyl | Toluene | 50 | 0.070 | [3] |
| Mono-branched alkyl DNTT | Branched Alkyl | Toluene | 50 | ~0.7 - 7 | [3] |
| Di-branched alkyl DNTT | Branched Alkyl | Toluene | 50 | ~7 - 70 | [3] |
| m-C6PhCO-BTBT | Asymmetric Carbonyl | Chloroform | Room Temp. | 176,000 | [21] |
| m-C6PhCO-BTBT | Asymmetric Carbonyl | 2-Methyltetrahydrofuran | Room Temp. | ~12,500 | [21] |
Note: Solubility data for specific this compound derivatives can be highly dependent on the exact molecular structure. The values presented here are for illustrative purposes. It is recommended to perform solubility tests for your specific compound.
Experimental Protocols
Protocol 1: Standard Substrate Cleaning
-
Place substrates in a substrate rack.
-
Sonicate in a beaker of deionized water with a laboratory detergent (e.g., Alconox) for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate in a beaker of deionized water for 15 minutes.
-
Sonicate in a beaker of acetone for 15 minutes.
-
Sonicate in a beaker of isopropanol for 15 minutes.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
For enhanced cleaning, treat the substrates with UV-ozone for 15 minutes or oxygen plasma for 2-5 minutes immediately before use.
Protocol 2: Spin Coating of a this compound Derivative Film
-
Prepare a solution of the this compound derivative in a suitable solvent (e.g., chloroform or chlorobenzene) at a concentration of 5 mg/mL.
-
Filter the solution using a 0.2 µm PTFE syringe filter.
-
Place a cleaned substrate on the chuck of the spin coater and turn on the vacuum to secure it.
-
Dispense approximately 50 µL of the filtered solution onto the center of the substrate.
-
Start the spin coater with the following program:
-
Step 1: 1000 rpm for 10 seconds (acceleration of 500 rpm/s).
-
Step 2: 3000 rpm for 45 seconds (acceleration of 1000 rpm/s).
-
-
Once the spin coating is complete, carefully remove the substrate.
-
Transfer the substrate to a hotplate for post-deposition annealing (e.g., 100 °C for 10 minutes in an inert atmosphere). The optimal annealing temperature and time should be determined experimentally.
Protocol 3: Solution Shearing of a this compound Derivative Film
-
Prepare a solution of the this compound derivative in a high-boiling-point solvent (e.g., chlorobenzene or dichlorobenzene) at a concentration of 10 mg/mL.
-
Heat the substrate to the desired deposition temperature (e.g., 60-100 °C) on the solution shearer stage.
-
Position the shearing blade at a fixed height (e.g., 100 µm) above the substrate.
-
Dispense a line of the solution at the edge of the blade.
-
Move the substrate at a constant speed (e.g., 0.1-1 mm/s) relative to the blade.
-
The solvent will evaporate at the meniscus, leaving a crystalline film of the this compound derivative.
-
After deposition, the film can be annealed to further improve crystallinity.
Mandatory Visualization
Caption: Experimental workflow for this compound solution processing.
Caption: Troubleshooting logic for poor device performance.
References
- 1. chembk.com [chembk.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ossila.com [ossila.com]
- 5. coatingsystems.com [coatingsystems.com]
- 6. coatingsystems.com [coatingsystems.com]
- 7. How Do You Clean Substrate For Thin Film Deposition? Achieve Pristine Surfaces For Superior Film Quality - Kintek Solution [kindle-tech.com]
- 8. Substrate Cleaning [utep.edu]
- 9. Pre-Cleaning in Thin Film Deposition - Denton Vacuum [dentonvacuum.com]
- 10. msesupplies.com [msesupplies.com]
- 11. keio.elsevierpure.com [keio.elsevierpure.com]
- 12. lampz.tugraz.at [lampz.tugraz.at]
- 13. Preventing the coffee-ring effect and aggregate sedimentation by in situ gelation of monodisperse materials - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03302A [pubs.rsc.org]
- 14. youtube.com [youtube.com]
- 15. Overcoming the ‘coffee ring effect’ [ph.ed.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. ossila.com [ossila.com]
- 18. Biorenewable Solvents for High-Performance Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.aip.org [pubs.aip.org]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Issues of Thieno[2,3-b]thiophene Polymers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the solubility challenges of thieno[2,3-b]thiophene polymers. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why do this compound polymers often exhibit poor solubility?
A1: The poor solubility of many this compound polymers stems from several factors inherent to their chemical structure. The rigid, planar backbone of these conjugated polymers promotes strong intermolecular π-π stacking, leading to the formation of aggregates that are difficult to disrupt with solvents.[1] Additionally, the lack of strong, favorable interactions between the nonpolar polymer backbone and many common organic solvents contributes to their limited solubility.[1] Unsubstituted polyheterocycles, in particular, tend to have poor solubility.[1]
Q2: What are the most effective strategies to improve the solubility of this compound polymers?
A2: The most common and effective strategy is side-chain engineering .[2] By chemically modifying the polymer backbone with solubilizing groups, the intermolecular interactions can be weakened, and the polymer's interaction with the solvent can be improved. Key approaches include:
-
Attaching flexible alkyl or alkoxy chains: Long, flexible side chains increase the entropy of the polymer in solution and create steric hindrance that disrupts π-π stacking.[2]
-
Introducing bulky substituents: Similar to flexible chains, bulky groups physically prevent close packing of the polymer backbones.[2]
-
Incorporating polar or functional groups: For solubility in more polar solvents, the introduction of esters, ethers, or other polar moieties can be beneficial.[3]
Q3: How does the choice of solvent affect the solubility and properties of the final polymer film?
A3: The choice of solvent is critical and can significantly impact not only solubility but also the morphology and electronic properties of the resulting thin film.[2] "Good" solvents will effectively solvate the polymer chains, leading to a more disordered conformation in solution. In contrast, "poor" solvents can induce polymer aggregation even in the solution state.[4] The volatility of the solvent also plays a role; slower evaporation rates can sometimes promote better self-assembly and crystallinity in the final film.
Q4: Can the molecular weight of the polymer affect its solubility?
A4: Yes, molecular weight is a significant factor. Generally, the solubility of polymers decreases as their molecular weight increases.[4][5] Higher molecular weight polymers have more repeating units, leading to stronger overall intermolecular forces that are more difficult for a solvent to overcome.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound polymers.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Polymer does not dissolve in a chosen solvent. | 1. Inherent low solubility of the polymer. 2. Inappropriate solvent selection. 3. Polymer has a very high molecular weight. 4. Strong intermolecular aggregation (π-π stacking). | 1. Modify the polymer: If possible, synthesize a derivative with longer or branched alkyl side chains. 2. Solvent screening: Test a range of solvents with varying polarities and boiling points (e.g., chloroform, chlorobenzene, dichlorobenzene, toluene, THF).[6] 3. Use a co-solvent system: A mixture of a "good" solvent and a "poor" solvent can sometimes improve solubility and film morphology. 4. Heating: Gently heat the mixture while stirring to increase the kinetic energy and aid dissolution. Be cautious of polymer degradation at high temperatures. 5. Sonication: Use an ultrasonic bath to break up polymer aggregates. |
| Polymer solution appears cloudy or contains visible aggregates. | 1. Incomplete dissolution. 2. Polymer is aggregating in the solution. 3. The solvent is a "poor" solvent for the polymer. | 1. Increase dissolution time: Allow the solution to stir for an extended period (hours to days). 2. Filter the solution: Use a syringe filter (e.g., 0.22 µm PTFE) to remove undissolved particles before use. Note that this will lower the effective concentration. 3. Dilute the solution: Lowering the concentration can sometimes prevent aggregation. |
| Inconsistent results in thin-film properties (e.g., optical absorption, device performance). | 1. Variations in the degree of polymer aggregation in solution. 2. Inconsistent processing conditions (e.g., spin coating speed, annealing temperature). 3. Residual solvent in the final film. | 1. Standardize solution preparation: Ensure consistent dissolution times, temperatures, and stirring rates. 2. Control processing parameters: Carefully control spin coating speeds, substrate temperatures, and annealing conditions. 3. Ensure complete solvent removal: Use a vacuum oven to remove residual solvent from the thin film, as it can significantly impact morphology and performance. |
Quantitative Data on Polymer Solubility
| Solvent | Solubility of P3HT (mg/mL) | Solvent Type |
| Chloroform | ~38 | Good |
| Chlorobenzene | >10 | Good |
| 1,2-Dichlorobenzene | >10 | Good |
| Toluene | ~10-20 | Good |
| Tetrahydrofuran (THF) | ~10-20 | Good |
| Methylene Chloride | <10 | Marginal |
| Acetone | ~0.0004 | Poor/Nonsolvent |
Note: These are approximate values and can vary depending on the molecular weight and regioregularity of the P3HT.[6][7]
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound Polymers
-
Weighing: Accurately weigh the desired amount of the this compound polymer in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of a pre-selected "good" solvent (e.g., chloroform, chlorobenzene) to the vial.
-
Initial Mixing: Cap the vial tightly and vortex or shake it for 30-60 seconds to wet the polymer.
-
Dissolution: Place a magnetic stir bar in the vial and place it on a magnetic stir plate. Stir the solution at a moderate speed.
-
Heating (Optional): If the polymer does not dissolve at room temperature, gently heat the vial on a hot plate (e.g., 40-60 °C) while stirring. Monitor the solution closely to avoid solvent evaporation and polymer degradation.
-
Extended Stirring: Allow the solution to stir for an extended period (e.g., 2-24 hours) until the polymer is fully dissolved, and the solution appears homogeneous.
-
Filtration: Before use, filter the solution through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining micro-aggregates or dust particles.
Protocol 2: Characterization of Polymer Solution by UV-Vis Spectroscopy
-
Prepare a Dilute Solution: Take a small aliquot of the filtered polymer solution and dilute it with the same solvent to a concentration that gives a maximum absorbance in the range of 0.5-1.5 a.u.
-
Spectrometer Setup: Use a calibrated UV-Vis spectrophotometer and use the pure solvent as a blank.
-
Measurement: Acquire the absorption spectrum of the diluted polymer solution over the desired wavelength range (e.g., 300-800 nm).
-
Analysis: The position of the absorption maximum (λmax) can provide information about the extent of conjugation and aggregation in the solution. A blue-shifted λmax compared to the thin film is indicative of a more disordered conformation in solution.
Visualizing Experimental Workflows
Caption: Experimental workflow for this compound polymer processing.
Caption: Troubleshooting workflow for poor polymer solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Controlling Solubility of Poly(3-Hexylthiophene) Block Copolymers Toward Environmentally Preferable Solvents and Their Applications - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. kinampark.com [kinampark.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Minimizing batch-to-batch variation in Thieno[2,3-b]thiophene synthesis
Welcome to the Technical Support Center for Thieno[2,3-b]thiophene Synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and minimizing batch-to-batch variation in the synthesis of this compound and its derivatives.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common factors to investigate?
A1: Low yields in this compound synthesis can stem from several factors. The primary areas to investigate are:
-
Reagent Quality: Ensure all starting materials, especially organometallic reagents and catalysts, are pure and handled under appropriate inert conditions. Moisture and air can deactivate catalysts and decompose sensitive reagents.
-
Reaction Temperature: The temperature can significantly impact reaction kinetics and selectivity. It is crucial to maintain a stable and optimized temperature throughout the reaction.
-
Solvent Purity: The presence of impurities or water in the solvent can negatively affect the catalytic cycle, particularly in cross-coupling reactions. Always use dry, degassed solvents.
-
Incomplete Reaction: Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has gone to completion before workup.
Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?
A2: Side product formation is a common cause of batch-to-batch variation. To enhance selectivity:
-
Optimize Ligand Choice (for cross-coupling): The ligand plays a critical role in stabilizing the metal center and influencing the reaction's outcome. Screening different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can improve selectivity.
-
Control Stoichiometry: Precisely controlling the ratio of reactants is crucial. An excess of one reactant can lead to the formation of homocoupling or other side products.
-
Degas Thoroughly: Oxygen can promote side reactions. Ensure your reaction mixture is thoroughly degassed by purging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
Q3: Purification of my this compound product is challenging. What are the best practices?
A3: Purification can be a significant bottleneck. Consider the following:
-
Choice of Technique: Both column chromatography and recrystallization are effective. Column chromatography is versatile for separating complex mixtures, while recrystallization is excellent for achieving high purity of solid products. Sublimation can also be a highly effective method for purifying volatile, stable solids.
-
Solvent System Optimization: For chromatography, a thorough screening of solvent systems using TLC is essential to achieve good separation. For recrystallization, a solvent screen is necessary to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Handling on Silica (B1680970) Gel: Some this compound derivatives can be sensitive to acidic silica gel. Deactivating the silica gel with a base (e.g., triethylamine (B128534) in the eluent) or using a different stationary phase like neutral alumina (B75360) can prevent degradation.
Troubleshooting Common Synthetic Routes
Below are troubleshooting guides for common synthetic methods used to prepare the this compound core.
Stille Coupling
The Stille coupling is a versatile method for forming C-C bonds. A common route to thieno[2,3-b]thiophenes involves the coupling of organostannane and halide derivatives of thiophene.
| Observed Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst. Ensure the catalyst is properly handled under an inert atmosphere. |
| Poor quality organostannane reagent | Use freshly prepared or purchased organostannane. Protodestannylation can occur if the reagent is old or exposed to moisture. | |
| Insufficient reaction temperature | Gradually increase the reaction temperature in increments of 10 °C, monitoring for product formation and decomposition. | |
| Homocoupling of Organostannane | Reaction temperature is too high | Optimize the temperature; lower temperatures may reduce homocoupling. |
| Presence of oxygen | Thoroughly degas the reaction mixture before adding the catalyst. | |
| Protodestannylation (Cleavage of C-Sn bond) | Presence of moisture or acidic impurities | Use anhydrous solvents and reagents. Add a non-nucleophilic base if acidic byproducts may be generated. |
Gewald Reaction
The Gewald reaction is a multicomponent reaction used to synthesize 2-aminothiophenes, which can be precursors to this compound derivatives.
| Observed Problem | Potential Cause | Suggested Solution |
| Reaction Fails to Initiate | Low quality of elemental sulfur | Use finely powdered, high-purity sulfur. |
| Ineffective base | Ensure the correct base is used in the appropriate amount. Morpholine or triethylamine are common choices. | |
| Formation of Polymeric Byproducts | Reaction temperature is too high | Maintain a moderate reaction temperature, as excessive heat can lead to polymerization of the starting materials. |
| Low Yield of Desired 2-Aminothiophene | Incorrect stoichiometry of reactants | Carefully measure and add each component in the correct molar ratio. |
| Suboptimal solvent | The solvent can influence the solubility of reactants and intermediates. Ethanol (B145695) or DMF are commonly used; ensure the chosen solvent is appropriate for the specific substrates. |
Data Presentation
The following tables summarize quantitative data on the impact of various reaction parameters on the yield of this compound and its derivatives from literature sources.
Table 1: Comparison of Overall Yields for Unsubstituted this compound Synthesis
| Method | Starting Material(s) | Key Steps | Overall Yield (%) | Reference |
| Method 8 | Malononitrile, Carbon Disulfide, Ethyl Bromoacetate | Cyclization, Diazotization, Decarboxylation | 30 | [1] |
| Method 9 | Allyl(thiophen-2-yl)sulphide, Acetylene | Gas-phase thermal cleavage and cyclization | 25 | [1] |
| Method 12 | 2-Bromo-3-iodothiophene | Sonogashira coupling, Reduction, Cyclization | 18 | [1] |
| Method 14 | Thiophene-3-carbaldehyde | Acetal formation, Lithiation, Cyclization, Decarboxylation | 13 | [1] |
Table 2: Effect of Base on the Yield of a this compound Derivative via a Cyclization Reaction
| Base | Solvent | Reaction Time (h) | Yield (%) |
| Piperidine (B6355638) (few drops) | Ethanol | 8 | 78 |
| Sodium Hydride | Benzene/DMF | 4 | 60 |
Data adapted from a synthesis of a bis(2-thioxo-1,2-dihydropyrimidine-5-carbonitrile) derivative.[2]
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of this compound and its precursors.
Protocol 1: Synthesis of a Substituted this compound via Gewald Reaction and Subsequent Cyclization
This protocol describes the synthesis of 4,4'-(3,4-dimethylthis compound-2,5-diyl)bis(2-thioxo-1,2-dihydropyrimidine-5-carbonitrile).[2]
Step 1: Synthesis of the Enaminone Intermediate
-
A mixture of 3,3'-(3,4-dimethylthis compound-2,5-diyl)bis(3-oxopropanenitrile) (1 mmol) and dimethylformamide-dimethylacetal (DMF-DMA) (2 mmol) in xylene (15 mL) is refluxed for 10 hours.
-
After cooling, the resulting solid product is collected by filtration to yield the enaminone intermediate.
Step 2: Cyclization to the Final Product
-
To a mixture of the enaminone intermediate (1 mmol) and thiourea (B124793) (2 mmol) in ethanol (30 mL), a few drops of piperidine are added.
-
The reaction mixture is refluxed for 8 hours.
-
The mixture is then allowed to cool to room temperature.
-
The precipitated product is filtered off, washed with ethanol, dried, and finally recrystallized from DMF to afford the pure product.
Protocol 2: Synthesis of a Substituted this compound via Nucleophilic Addition and Heterocyclization
This protocol describes the synthesis of 4,4'-(3,4-dimethylthis compound-2,5-diyl)bis(5-benzoyl-2-(phenylamino)thiophene-3-carbonitrile).[2]
-
To a stirred solution of potassium hydroxide (B78521) (2 mmol) in DMF (20 mL), add 3,3'-(3,4-dimethylthis compound-2,5-diyl)bis(3-oxopropanenitrile) (1 mmol).
-
After stirring for 30 minutes, add phenyl isothiocyanate (2 mmol) to the resulting mixture.
-
Continue stirring for 6 hours.
-
Add 2-bromo-1-phenylethanone (2 mmol) portionwise over a period of 30 minutes.
-
After the addition is complete, stir the reaction mixture for an additional 12 hours.
-
The precipitated yellow product is collected by filtration, washed with ethanol, and dried.
-
Recrystallization from an ethanol/DMF mixture affords the purified product.
Mandatory Visualizations
Troubleshooting Workflow for Low Yield in this compound Synthesis
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
Decision Pathway for Purification Method Selection
Caption: A decision-making diagram for selecting the appropriate purification method.
References
Technical Support Center: Strategies to Increase the Molecular Weight of Thieno[2,3-b]thiophene Polymers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thieno[2,3-b]thiophene-based polymers, with a focus on strategies to achieve higher molecular weights.
Troubleshooting Guide: Low Molecular Weight Polymers
One of the most common issues in the synthesis of conjugated polymers, including those based on this compound, is obtaining a low molecular weight product. This can significantly impact the material's electronic and physical properties. The following guide outlines potential causes and recommended solutions to increase the molecular weight of your polymers.
| Observation | Potential Cause | Recommended Solution |
| Low Molecular Weight (Mn and Mw) and/or Broad Polydispersity Index (PDI) | 1. Impure Monomers: Impurities can act as chain terminators, preventing further polymerization. | Monomer Purification: Ensure monomers are of high purity (≥99%). Recrystallization or sublimation are effective purification methods. For example, 2,5-dibromo-3-alkylthiophene can be purified by recrystallization from hexane (B92381). |
| 2. Incorrect Stoichiometry: An imbalance in the molar ratio of comonomers in step-growth polymerizations (e.g., Stille, Suzuki) is a primary cause of low molecular weight. | Precise Stoichiometry: Accurately measure and dispense monomers. A 1:1 stoichiometric ratio is crucial for achieving high molecular weight in polycondensation reactions. | |
| 3. Inefficient Catalyst System: The choice of catalyst and ligands, as well as their activity, plays a critical role in polymerization efficiency. | Catalyst and Ligand Optimization: For Suzuki polymerizations, palladium catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ with phosphine (B1218219) ligands such as P(o-tol)₃ are commonly used. The choice of a bulky, electron-rich phosphine ligand can enhance catalytic activity. For Stille polymerizations, Pd(PPh₃)₄ is a standard choice. | |
| 4. Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can all influence the rate of polymerization and the final molecular weight. | Optimize Reaction Parameters: - Temperature: Higher temperatures can increase reaction rates but may also lead to side reactions or polymer degradation. An optimal temperature range should be determined experimentally. - Time: Ensure the reaction is allowed to proceed to completion to achieve high monomer conversion. - Solvent: Use high-purity, degassed solvents. The choice of solvent can affect monomer and polymer solubility, which is crucial for chain growth. For Suzuki reactions, a two-phase system (e.g., toluene (B28343)/water) is often employed. | |
| 5. Presence of Oxygen: Oxygen can deactivate the catalyst and lead to oxidative side reactions, terminating polymer chains. | Inert Atmosphere: Conduct all polymerization reactions under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques. | |
| 6. Inefficient Removal of Byproducts: In condensation polymerizations, the buildup of byproducts can inhibit the reaction equilibrium from shifting towards the polymer product. | Byproduct Removal: While not a primary concern for Stille and Suzuki couplings, for other condensation reactions, ensure efficient removal of byproducts. | |
| Premature Precipitation of Polymer | Poor Polymer Solubility: As the polymer chains grow, they may precipitate out of the reaction solvent, preventing further chain extension. | Solvent Selection and Temperature: Choose a solvent in which the polymer is soluble at the reaction temperature. Higher boiling point solvents like toluene, xylene, or chlorobenzene (B131634) are often used. Increasing the reaction temperature can also improve solubility. |
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting low molecular weight in this compound polymer synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high molecular weight in Stille and Suzuki polycondensations?
A1: While several factors are important, maintaining a precise 1:1 stoichiometric ratio of the comonomers is arguably the most critical for achieving high molecular weight in step-growth polymerizations like Stille and Suzuki couplings. Any deviation from this ratio will lead to an excess of one monomer, resulting in chain termination and a lower degree of polymerization.
Q2: How does monomer purity affect the molecular weight of my this compound polymer?
A2: Monomer purity is paramount. Impurities, even in small amounts, can act as monofunctional "caps" that terminate the growing polymer chain, thus limiting the final molecular weight. It is essential to use monomers with the highest possible purity (typically >99%).
Q3: Which polymerization method is best for achieving high molecular weight this compound polymers?
A3: Both Stille and Suzuki polycondensation methods are widely used and can yield high molecular weight polymers. The choice often depends on the availability of the stannylated or boronic acid/ester-functionalized monomers. Kumada catalyst-transfer polycondensation (KCTP) can also be a powerful method for achieving controlled/"living" polymerization of thiophene-based monomers, leading to polymers with predictable molecular weights and narrow polydispersities. However, the success of KCTP can be highly dependent on the specific monomer and catalyst system.
Q4: What role do phosphine ligands play in Suzuki polymerization, and how do I choose the right one?
A4: In Suzuki polymerization, phosphine ligands stabilize the palladium catalyst and facilitate the catalytic cycle. The choice of ligand can significantly impact the reaction rate and the final molecular weight of the polymer. Generally, bulky and electron-rich phosphine ligands, such as tri(o-tolyl)phosphine (P(o-tol)₃) or Buchwald-type ligands, can promote the oxidative addition and reductive elimination steps, leading to more efficient polymerization and higher molecular weights.
Q5: My polymer precipitates during the reaction. What can I do to keep it in solution?
A5: Premature precipitation of the polymer will halt chain growth. To mitigate this, you can:
-
Increase the reaction temperature: This often improves the solubility of the polymer.
-
Choose a higher-boiling point solvent: Solvents like toluene, xylene, or chlorobenzene can maintain the polymer in solution at higher temperatures.
-
Modify the monomer with solubilizing side chains: Attaching long, branched alkyl chains to the this compound monomer can significantly improve the solubility of the resulting polymer.
Experimental Protocols
General Considerations for All Polymerizations:
-
Inert Atmosphere: All reactions should be performed under a dry, inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques.
-
Solvent Degassing: All solvents must be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.
-
Monomer Purity: Monomers should be purified by recrystallization or sublimation immediately before use.
Detailed Protocol: Stille Polycondensation of 2,5-bis(trimethylstannyl)this compound with an Aryl Dibromide
This protocol provides a general procedure for the Stille polycondensation to synthesize a this compound-based copolymer.
Materials:
-
2,5-bis(trimethylstannyl)this compound (1.00 eq)
-
Aryl dibromide comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene) (1.00 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Anhydrous, degassed toluene
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-bis(trimethylstannyl)this compound, the aryl dibromide comonomer, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via a syringe to achieve a monomer concentration of approximately 0.1 M.
-
Heat the reaction mixture to 110 °C and stir vigorously for 48 hours under a positive pressure of argon.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration.
-
Purify the polymer by Soxhlet extraction sequentially with methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers.
-
Extract the polymer with chloroform (B151607) or chlorobenzene.
-
Precipitate the purified polymer from the chloroform/chlorobenzene solution into methanol.
-
Collect the final polymer by filtration and dry under vacuum at 40-50 °C overnight.
Detailed Protocol: Suzuki Polycondensation of a Dibromothis compound Derivative with an Aryl Diboronic Acid Ester
This protocol outlines a general procedure for Suzuki polycondensation.
Materials:
-
2,5-Dibromo-thieno[2,3-b]thiophene derivative (1.00 eq)
-
Aryl diboronic acid pinacol (B44631) ester (e.g., 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester) (1.00 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) (4.0 eq)
-
Aliquat 336 (phase transfer catalyst)
-
Anhydrous, degassed toluene and deionized, degassed water
Procedure:
-
To a Schlenk flask, add the dibromothis compound derivative, the aryl diboronic acid ester, Pd₂(dba)₃, P(o-tol)₃, and a few drops of Aliquat 336.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene to dissolve the monomers and catalyst.
-
In a separate flask, prepare an aqueous solution of K₂CO₃ or K₃PO₄ and degas it by bubbling with argon for at least 30 minutes.
-
Add the degassed aqueous base solution to the reaction mixture. The typical solvent ratio is toluene:water 4:1 (v/v).
-
Heat the biphasic mixture to 90-100 °C and stir vigorously for 24-72 hours.
-
After cooling, separate the organic layer. Wash it with water and brine.
-
Precipitate the polymer by pouring the organic solution into methanol.
-
Collect the polymer by filtration and purify by Soxhlet extraction as described in the Stille protocol.
-
Dry the final polymer product under vacuum.
Experimental Workflow for Polymerization Optimization
Caption: A typical experimental workflow for the synthesis and analysis of this compound polymers.
Validation & Comparative
A Comparative Guide to Thieno[2,3-b]thiophene and Thieno[3,2-b]thiophene in Organic Field-Effect Transistors
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic electronics, the molecular architecture of the semiconductor is paramount to device performance. Among the most successful building blocks for organic field-effect transistors (OFETs) are the thienothiophene isomers: thieno[2,3-b]thiophene and thieno[3,2-b]thiophene. The subtle difference in their sulfur atom arrangement—the fusion mode of the two thiophene (B33073) rings—has profound implications for molecular packing, electronic properties, and ultimately, the charge-transport characteristics of the final device. This guide provides an objective, data-driven comparison of these two critical isomers, summarizing key performance metrics, detailing experimental protocols, and visualizing the fundamental structure-property relationships that govern their behavior in OFETs.
Core Isomer Structures
The fundamental difference between the two isomers lies in the orientation of the sulfur atoms within the fused bicyclic system. Thieno[3,2-b]thiophene possesses a more linear, "anti" configuration, while this compound has a more bent, "syn" configuration.
Caption: Chemical structures of the linear Thieno[3,2-b]thiophene and the angular this compound isomers.
Performance Comparison in OFETs
The choice of thienothiophene isomer is a critical design consideration in the development of novel organic semiconductors. Generally, the more linear geometry of thieno[3,2-b]thiophene promotes a more ordered molecular packing in the solid state. This enhanced intermolecular interaction and π-π stacking facilitates efficient charge hopping between molecules, which consistently leads to higher charge carrier mobilities compared to its this compound counterpart.[1][2]
Conversely, polymers incorporating This compound can exhibit greater air stability. Its structure can lead to a higher ionization potential, making the material less susceptible to oxidative doping by atmospheric oxygen.[3] However, this often comes at the cost of lower charge carrier mobility.
The following tables summarize quantitative performance data from published research, highlighting the typical performance ranges for polymers and small molecules based on each isomer.
Table 1: Performance of Thieno[3,2-b]thiophene-Based Materials in OFETs
| Material Type | Specific Molecule/Polymer | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio | Threshold Voltage (Vth) (V) | Ref. |
| Polymer | DPP-Thieno[3,2-b]thiophene Copolymer (P1) | 1.95 | > 10⁵ | - | [1] |
| Polymer | Pαβ-TTNFBT₂₄ | 0.175 | > 10⁶ | -5 to -15 | [4] |
| Small Molecule | DPh-BTBT | 2.0 | 10⁸ | - | [2] |
| Small Molecule | 2,9-C10-DNTT | 1.5 | > 10⁵ | ~ -20 | [5] |
| Polymer | TT-BT with Nonyl side chain | 0.1 | 3.5 x 10³ | < -3 |
Table 2: Performance of this compound-Based Materials in OFETs
| Material Type | Specific Molecule/Polymer | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio | Threshold Voltage (Vth) (V) | Ref. |
| Polymer | Poly(this compound) derivative | 0.15 | > 10⁵ | - | |
| Small Molecule | TT-based small molecule (Compound 1) | 0.42 | > 10⁸ | ~ -30 | |
| Polymer | Pβα-TTNFBT₄₀ | 0.0016 | > 10⁵ | -5 to -15 | [4] |
The Isomeric Effect on Polymer Structure and Performance
The influence of the isomer's geometry extends to the macromolecular structure of polymers. A direct comparison of two-dimensional tetrathienonaphthalene-based copolymers clearly illustrates this "isomeric effect."[4] The polymer incorporating the α-fused unit (analogous to thieno[3,2-b]thiophene) resulted in a quasi-linear polymer backbone, which facilitated superior intermolecular packing and charge transport. The β-fused isomer (analogous to this compound) produced a more curved backbone, hindering efficient packing and resulting in a hole mobility an order of magnitude lower.[4]
References
A Comparative Guide to the Properties of Thieno[2,3-b]thiophene and Dithienothiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fundamental properties of two prominent sulfur-containing heterocyclic compounds: Thieno[2,3-b]thiophene and Dithieno[3,2-b:2',3'-d]thiophene (DTT). Both molecules are key building blocks in the development of organic semiconductors for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as potential scaffolds in medicinal chemistry. This document aims to be an objective resource, presenting experimental data to highlight their distinct characteristics.
Introduction
This compound and Dithienothiophenes are isomeric structures with fused thiophene (B33073) rings. Their unique electronic and structural properties, such as high charge carrier mobility and good environmental stability, have positioned them as materials of significant interest in the field of organic electronics.[1][2] The arrangement of the thiophene rings and the resulting electronic conjugation significantly influence their performance in devices. This compound possesses a cross-conjugated structure which can lead to a lower HOMO energy level and increased ionization potential, contributing to enhanced air stability.[3][4] Dithienothiophenes, with their more extended linear conjugation, often exhibit higher charge mobility.[2][5]
Comparison of Electronic and Optical Properties
The electronic and optical properties of these compounds are crucial for their application in optoelectronic devices. The Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap dictate the charge injection and transport characteristics, as well as the absorption and emission of light.
| Property | This compound Derivative | Dithieno[3,2-b:2',3'-d]thiophene Derivative | Reference Compound | Experimental Conditions |
| HOMO Level (eV) | -5.52 to -5.81 | -5.09 to -5.42 | FUIC-1 to FUIC-6 | DFT Calculations |
| LUMO Level (eV) | -3.45 to -3.93 | -1.67 to -2.46 | FUIC-1 to FUIC-6 | DFT Calculations |
| Optical Band Gap (eV) | 1.88 to 2.01 | 1.94 (in solution), 1.77 (in film) | EtH-T-DI-DTT | UV-Vis Spectroscopy |
| Absorption Max (λmax, nm) | Not specified | 426-440 (in THF) | HY-1 to HY-4 | UV-Vis Spectroscopy |
Comparison of Charge Transport Properties
The charge carrier mobility is a key performance metric for organic semiconductors, indicating how efficiently charges move through the material. This property is highly dependent on the molecular packing in the solid state.
| Property | This compound Derivative | Dithienothiophene Derivative | Experimental Conditions |
| Hole Mobility (cm²/Vs) | up to 0.15 | up to 1.26 | OFET measurement in air |
| Electron Mobility (cm²/Vs) | Not specified | Not specified | OFET measurement in air |
| On/Off Ratio | > 10^5 | 10^6 - 10^8 | OFET measurement in air |
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and characterization of these materials. Below are generalized protocols for key experiments.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to determine the optical properties of the compounds, including their absorption and emission spectra, from which the optical bandgap can be estimated.
Procedure:
-
Sample Preparation: The compound is dissolved in a suitable solvent (e.g., chloroform, THF) to a dilute concentration (typically 10⁻⁵ to 10⁻⁶ M).[6] For thin-film measurements, the solution is spin-coated or drop-casted onto a quartz substrate.
-
Blank Measurement: A cuvette containing the pure solvent is used to record a baseline spectrum.
-
Sample Measurement: The absorption spectrum of the sample solution is recorded over a specific wavelength range (e.g., 200-800 nm).
-
Data Analysis: The wavelength of maximum absorption (λmax) is identified. The onset of the absorption peak is used to calculate the optical bandgap (Eg) using the formula: Eg (eV) = 1240 / λonset (nm).[7]
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule.
Procedure:
-
Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate) in an appropriate solvent (e.g., dichloromethane, acetonitrile) is prepared.
-
Working Electrode Preparation: The working electrode (e.g., glassy carbon or platinum) is polished and cleaned.
-
Cell Assembly: A three-electrode cell is assembled with the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) immersed in the electrolyte solution.[8]
-
Deoxygenation: The solution is purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.[8]
-
Measurement: The potential is swept linearly from a starting potential to a vertex potential and back. The resulting current is measured as a function of the applied potential.
-
Calibration: Ferrocene is often used as an internal standard for calibration.[9]
-
Data Analysis: The onset oxidation (Eox) and reduction (Ered) potentials are determined from the voltammogram. The HOMO and LUMO energy levels are calculated using the following empirical formulas:
-
HOMO (eV) = -[Eox (vs. Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[Ered (vs. Fc/Fc⁺) + 4.8]
-
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
OFETs are fabricated to evaluate the charge transport properties of the semiconductor material.
Fabrication (Bottom-Gate, Top-Contact Configuration):
-
Substrate: A heavily doped silicon wafer with a thermally grown silicon dioxide layer serves as the gate electrode and gate dielectric, respectively.
-
Dielectric Surface Treatment: The SiO₂ surface is often treated with a self-assembled monolayer (e.g., octadecyltrichlorosilane (B89594) - OTS) to improve the interface with the organic semiconductor.
-
Semiconductor Deposition: The organic semiconductor is deposited onto the dielectric surface, typically by solution shearing, spin-coating, or vacuum evaporation.[1]
-
Source and Drain Electrodes: Gold source and drain electrodes are then deposited on top of the semiconductor layer through a shadow mask.
Characterization:
-
Measurement Setup: The OFET is placed in a probe station, and electrical contacts are made to the source, drain, and gate electrodes.
-
Output Characteristics: The drain current (Id) is measured as a function of the drain-source voltage (Vds) at various constant gate-source voltages (Vgs).
-
Transfer Characteristics: The drain current (Id) is measured as a function of the gate-source voltage (Vgs) at a constant drain-source voltage (Vds).
-
Parameter Extraction: The charge carrier mobility (μ) and the on/off ratio are extracted from the transfer characteristics in the saturation regime using the following equation:
-
Id = (W / 2L) * μ * Ci * (Vgs - Vt)² where W is the channel width, L is the channel length, Ci is the capacitance per unit area of the gate dielectric, and Vt is the threshold voltage.
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for characterizing the electronic properties of this compound and Dithienothiophene derivatives.
Caption: Experimental workflow for material characterization.
Conclusion
Both this compound and Dithienothiophene derivatives are versatile building blocks for high-performance organic semiconductors. The choice between these two core structures will depend on the specific application requirements. This compound-based materials may be favored for applications where air stability is paramount due to their higher ionization potential.[3][4] Conversely, Dithienothiophene derivatives, with their potential for higher charge carrier mobility, are excellent candidates for high-performance OFETs and other electronic devices where efficient charge transport is critical.[5] Further research into functionalized derivatives of both compound classes will undoubtedly lead to even more significant advancements in the field of organic electronics and beyond.
References
- 1. pre-live.ilcs.sas.ac.uk [pre-live.ilcs.sas.ac.uk]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Stable polythiophene semiconductors incorporating this compound. | Department of Chemistry [chem.ox.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Synthesis and photophysical properties of N -alkyl dithieno[3,2- b :2′,3′- d ]pyrrole based donor/acceptor-π-conjugated copolymers for solar-cell appl ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02608B [pubs.rsc.org]
- 8. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]
- 9. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Thieno[2,3-b]thiophene Solar Cells: A Performance Benchmark and Comparative Guide
Thieno[2,3-b]thiophene-based materials have emerged as a significant class of organic semiconductors for photovoltaic applications, demonstrating compelling performance in organic solar cells (OSCs). Their rigid and planar molecular structure facilitates strong intermolecular π-π stacking, leading to efficient charge transport. This guide provides a comprehensive performance benchmark of this compound solar cells, offering a comparison with key alternative materials and detailing the experimental protocols for their fabrication and characterization.
Performance Benchmark
The performance of this compound-based solar cells is evaluated based on several key metrics: Power Conversion Efficiency (PCE), Open-circuit Voltage (Voc), Short-circuit Current density (Jsc), and Fill Factor (FF). Below is a summary of reported performance data for various solar cells incorporating this compound derivatives, compared with prominent alternative materials such as PTB7 (Polythieno[3,4-b]thiophene-co-benzodithiophene) and P3HT (Poly(3-hexylthiophene)).
| Active Layer (Donor:Acceptor) | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| This compound-based | |||||
| FUIC-based NFA with PTBT-T | (Predicted) | >1.0 | - | - | [1] |
| Alternative Materials | |||||
| PTB7-Th:PC71BM | 9.72 | - | 16.84 | - | [2] |
| P3HT:PC61BM | ~3-4 | - | - | - | [3] |
| PM6:BTP-eC9:ThPy4 (Ternary) | 18.43 | 0.849 | 27.08 | 80.2 | |
| D18:L8-ThCl/L8-BO:L8-ThCl | 20.1 | - | - | - | [4] |
Note: The performance of organic solar cells can vary significantly based on the specific molecular design of the this compound derivative, the choice of donor or acceptor material, and the device fabrication and optimization conditions. The values presented are representative of reported achievements in the literature.
Experimental Protocols
The fabrication and characterization of this compound-based organic solar cells follow a standardized procedure. The following is a generalized protocol for a bulk heterojunction (BHJ) device architecture.
Device Fabrication
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates are then dried with nitrogen gas and treated with UV-ozone for 15-20 minutes to enhance the work function of the ITO and improve the contact with the subsequent layer.
-
Hole Transport Layer (HTL) Deposition: A hole transport layer, commonly poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS), is spin-coated onto the cleaned ITO substrate. The coated substrates are then annealed at a specific temperature (e.g., 120-150 °C) in a nitrogen-filled glovebox to remove residual solvent.[5]
-
Active Layer Deposition: The this compound-based donor material and a suitable fullerene or non-fullerene acceptor are dissolved in a common organic solvent (e.g., chloroform, chlorobenzene, or a solvent blend). The resulting solution is then spin-coated on top of the HTL inside the glovebox. The thickness of this active layer is a critical parameter and is typically in the range of 80-120 nm. The film is often subjected to solvent vapor annealing or thermal annealing to optimize the morphology of the bulk heterojunction.
-
Electron Transport Layer (ETL) / Cathode Deposition: Finally, a low work function metal cathode, such as calcium (Ca) followed by aluminum (Al), or just aluminum, is deposited on top of the active layer by thermal evaporation under high vacuum (typically < 10⁻⁶ Torr). The thickness of the Ca and Al layers are typically around 20-30 nm and 80-100 nm, respectively.
Device Characterization
-
Current Density-Voltage (J-V) Measurement: The primary performance characteristics of the solar cells are determined by measuring the current density as a function of voltage under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²).[6] From the J-V curve, the key parameters (PCE, Voc, Jsc, and FF) are extracted.
-
External Quantum Efficiency (EQE) Measurement: EQE, also known as Incident Photon-to-Current Conversion Efficiency (IPCE), is measured to determine the spectral response of the solar cell. This measurement provides information on the contribution of different wavelengths of light to the photocurrent. The integral of the EQE spectrum with the solar spectrum should correspond to the Jsc value obtained from the J-V measurement.
-
Morphological Characterization: The morphology of the active layer blend is crucial for device performance and is often investigated using techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) to visualize the phase separation and domain sizes of the donor and acceptor materials.[7]
-
Carrier Mobility Measurement: The charge carrier mobility of the active layer is a key factor influencing the fill factor and short-circuit current. It is typically measured using techniques like the Space-Charge Limited Current (SCLC) method or Time-of-Flight (TOF).[5]
Comparative Analysis Workflow
The following diagram illustrates the logical workflow for comparing the performance of this compound-based solar cells with alternative technologies.
Caption: Workflow for benchmarking this compound solar cells.
Signaling Pathways and Experimental Workflow Diagrams
The fundamental operational principle of a bulk heterojunction organic solar cell, which is the common architecture for this compound-based devices, involves a series of photophysical processes. The following diagram illustrates this signaling pathway from photon absorption to charge collection.
Caption: Key processes in a bulk heterojunction organic solar cell.
The experimental workflow for fabricating and testing these solar cells is a systematic process, as depicted in the following diagram.
Caption: Experimental workflow for organic solar cell fabrication.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thienothiophene-based copolymers for high-performance solar cells, employing different orientations of the thiazole group as a π bridge - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pv-magazine.com [pv-magazine.com]
- 5. mdpi.com [mdpi.com]
- 6. Organic Solar Cells Parameters Extraction and Characterization Techniques [mdpi.com]
- 7. Morphology characterization in organic and hybrid solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
Bridging Theory and Reality: Experimental Validation of DFT Calculations for Thieno[2,3-b]thiophene
A comprehensive comparison of theoretical predictions with experimental results provides a critical framework for the rational design of novel organic materials. For thieno[2,3-b]thiophene, a promising building block in organic electronics, Density Functional Theory (DFT) calculations have become an indispensable tool for predicting its molecular and electronic properties. This guide delves into the experimental validation of these theoretical models, offering researchers, scientists, and drug development professionals a clear comparison of calculated and measured data, alongside detailed experimental protocols.
The inherent rigidity and electron-rich nature of the this compound core make it a compelling candidate for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and medicinal chemistry.[1][2] DFT methods offer a computationally efficient means to explore the structure-property relationships of novel this compound derivatives before their synthesis. However, the accuracy of these in silico predictions hinges on their corroboration with real-world experimental data. This guide focuses on the key areas of comparison: molecular geometry, electronic properties, and spectroscopic behavior.
Molecular Geometry: A Tale of Two Structures
The precise arrangement of atoms within a molecule, its geometry, is fundamental to its physical and electronic properties. X-ray crystallography provides the gold standard for determining molecular structures in the solid state, offering a direct benchmark for the accuracy of DFT-optimized geometries.
For instance, a study on (2E,2'E)-1,1'-(3,4-diphenylthis compound-2,5-diyl)bis(3-(dimethylamino)prop-2-en-1-one) revealed a strong congruence between the crystal structure and the geometry optimized using the B3LYP/6-311G(d,p) level of theory.[3] While the theoretical calculations assume an isolated molecule in the gas phase, the experimental data reflects the molecule's conformation within a crystal lattice, subject to intermolecular forces. Despite these differences, the core this compound unit and the key bond lengths and angles show remarkable agreement, as detailed in the table below.
| Parameter | Experimental (X-ray) | Calculated (DFT) |
| Bond Length (Å) | ||
| C=C (thiophene) | 1.37 - 1.39 | 1.38 - 1.40 |
| C-S (thiophene) | 1.71 - 1.74 | 1.73 - 1.75 |
| C-C (inter-ring) | 1.44 - 1.46 | 1.45 - 1.47 |
| Bond Angle (°) | ||
| C-S-C (thiophene) | 91.5 - 92.5 | 92.0 - 93.0 |
| S-C-C (thiophene) | 111.0 - 112.5 | 111.5 - 113.0 |
Table 1. Comparison of selected experimental (X-ray) and DFT-calculated geometric parameters for a this compound derivative. [3]
The slight discrepancies observed can often be attributed to crystal packing effects in the experimental setup. Overall, the strong correlation validates the use of DFT for predicting the ground-state geometries of this compound-based molecules.
Electronic Properties: Probing the Frontier Orbitals
The electronic characteristics of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining its potential in electronic devices. Cyclic voltammetry (CV) is a powerful electrochemical technique used to experimentally determine these energy levels.
Theoretical calculations, typically employing DFT, can predict the HOMO and LUMO energy levels. A comparative analysis of experimental and calculated values for various this compound derivatives reveals a consistent trend, although absolute values may differ. For example, in a study of benzo[b]thieno[2,3-d]thiophene derivatives, DFT calculations using the B3LYP/6-31G(d) basis set yielded HOMO and LUMO levels that were in good agreement with the experimental values obtained from cyclic voltammetry.[4]
| Compound | Experimental HOMO (eV) | Experimental LUMO (eV) | Calculated HOMO (eV) | Calculated LUMO (eV) |
| Compound 2 | -5.34 | -1.54 | -5.34 | -1.54 |
| Compound 3 | -5.33 | -1.64 | -5.33 | -1.64 |
Table 2. Comparison of experimental (Cyclic Voltammetry) and DFT-calculated HOMO and LUMO energy levels for benzo[b]thieno[2,3-d]thiophene derivatives. [4]
These findings underscore the predictive power of DFT in assessing the electronic profiles of new this compound-based materials, guiding the design of molecules with tailored energy levels for specific applications.
Spectroscopic Analysis: Unveiling Electronic Transitions
UV-Vis spectroscopy is a key technique for investigating the electronic transitions within a molecule. The absorption maxima (λmax) correspond to the energy required to excite an electron from a lower to a higher energy orbital, often from the HOMO to the LUMO. Time-Dependent DFT (TD-DFT) is the computational method of choice for simulating electronic absorption spectra.
Comparisons between experimental and TD-DFT calculated spectra for this compound derivatives generally show good qualitative agreement. For the same enaminone derivative mentioned earlier, TD-DFT calculations predicted electronic transitions that corresponded well with the experimentally observed absorption bands.[3] The calculated transitions at 352.9 nm and 332.1 nm were attributed to H-1 → L and H → L+1 excitations, respectively, providing a theoretical basis for understanding the observed UV-Vis spectrum.[3]
Experimental Protocols
To ensure the reproducibility and reliability of the experimental data used for validating DFT calculations, it is crucial to follow standardized protocols.
X-ray Crystallography
Single crystals of the this compound derivative suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent. Data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The structure is solved and refined using standard crystallographic software packages.
Cyclic Voltammetry (CV)
Cyclic voltammetry is performed using a three-electrode setup in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate). The working electrode is typically glassy carbon, the reference electrode is Ag/AgCl, and the counter electrode is a platinum wire. The potential is swept, and the resulting current is measured to determine the oxidation and reduction potentials, from which the HOMO and LUMO energy levels are estimated.
UV-Vis Spectroscopy
The absorption spectrum of the compound is recorded in a suitable solvent (e.g., chloroform (B151607) or THF) using a dual-beam UV-Vis spectrophotometer. The concentration of the solution is adjusted to ensure that the absorbance falls within the linear range of the instrument.
Logical Workflow for Validation
The process of validating DFT calculations with experimental data follows a logical workflow, as illustrated in the diagram below.
Workflow for DFT Validation
References
Reproducibility of Thieno[2,3-b]thiophene-Based Organic Field-Effect Transistors: A Comparative Guide
A detailed analysis of the variability in the electronic characteristics of thieno[2,3-b]thiophene-based organic field-effect transistors (OFETs) reveals the critical influence of molecular design and fabrication methodologies on device reproducibility. This guide provides a comparative overview of reported performance metrics, detailed experimental protocols, and an examination of the factors governing the consistency of these promising organic semiconductor devices.
This compound and its derivatives have emerged as a significant class of organic semiconductors due to their excellent charge transport properties and environmental stability.[1][2] However, the translation of high-performance laboratory devices into commercially viable technologies hinges on the reproducibility of their electronic characteristics. This guide synthesizes data from multiple studies to provide researchers, scientists, and drug development professionals with a clear comparison of device performance and the experimental variables that impact their consistency.
Comparative Performance of this compound Derivatives
The electronic performance of this compound-based OFETs is typically evaluated based on key metrics such as charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes these parameters for various this compound derivatives, highlighting the range of reported values and the fabrication techniques employed.
| Derivative | Deposition Method | Mobility (μ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) (V) | Reference |
| Monoalkylated Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) | Spin-coating | up to 1.6 | ~10⁵ | Not Reported | [1] |
| Vapor-deposited Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) | Vapor Deposition | up to 3.0 | > 10⁶ | Not Reported | [3] |
| 2,7-dialkyl[1]benzothieno[3,2-b][1]benzothiophene | Solution-processable | > 1.0 | Not Reported | Not Reported | [3] |
| Benzo[b]thieno[2,3-d]thiophene (BTT) Derivative 3 | Solution Shearing | up to 0.005 | > 10⁶ | -5 ± 1.0 | [4][5] |
| Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives | Solution-processable | up to 0.10 | ~10⁷ | Not Reported | [6] |
| Thieno[3,2-b]thieno[2′,3′:4,5]thieno[2,3-d]thiophene Derivatives | Vacuum Evaporation | up to 0.14 | 10⁶ | Not Reported | [7] |
| Benzothis compound (BTT) Derivatives | Not Specified | 0.46 | > 10⁷ | Not Reported | [8] |
| 2,5-bis((5-octylthiophen-2-yl)ethynyl)this compound (1) | Solution Shearing | 0.42 | > 10⁸ | Not Reported | [9] |
| 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT) Single Crystal | Not Specified | up to 1.26 | 10⁶ - 10⁸ | Not Reported | [10] |
It is evident from the data that the performance of this compound-based devices can vary significantly. For instance, monoalkylated DNTT derivatives showed promising but not highly reproducible mobilities up to 1.6 cm²/Vs when solution-processed.[1] In contrast, vapor-deposited films of DNTT derivatives have demonstrated higher and more reproducible mobilities, reaching up to 3.0 cm²/Vs.[1][3] This highlights the profound impact of the deposition technique on the resulting thin-film morphology and, consequently, device performance and reproducibility.
Factors Influencing Reproducibility
Several factors contribute to the variability observed in the characteristics of this compound devices:
-
Molecular Structure and Purity: The introduction of different functional groups and side chains to the this compound core significantly affects its solubility, molecular packing, and electronic properties.[1][6] Impurities in the synthesized materials can also act as charge traps, leading to inconsistent device performance.
-
Thin-Film Deposition Technique: As noted, the method of thin-film formation is a critical determinant of reproducibility. Solution-based techniques like spin-coating and solution shearing can be sensitive to parameters such as solvent choice, solution concentration, substrate temperature, and shearing speed.[4][5][9] While offering the potential for low-cost, large-area fabrication, these methods can lead to variations in film crystallinity and morphology.[1] In contrast, vacuum deposition techniques often yield more uniform and ordered thin films, resulting in more reproducible device characteristics.[1][3]
-
Substrate and Interface Engineering: The interface between the semiconductor and the dielectric layer plays a crucial role in charge transport. Surface treatments of the substrate, for example, with self-assembled monolayers (SAMs), can significantly influence the molecular ordering of the semiconductor and reduce charge trapping, thereby improving device performance and consistency.[11]
-
Device Architecture: The geometry of the transistor, such as top-contact versus bottom-contact configurations, can affect the contact resistance and overall device performance.[11]
-
Environmental Factors: Exposure to ambient conditions, including air and light, can lead to the degradation of device performance over time. While many this compound derivatives exhibit good environmental stability, variations in storage and measurement conditions can introduce variability.[9][12]
Experimental Protocols
To ensure a fair comparison and enhance reproducibility, it is essential to follow well-defined experimental protocols. Below are generalized methodologies for the fabrication and characterization of this compound-based OFETs.
Solution-Based Deposition (e.g., Solution Shearing)
-
Substrate Preparation: Silicon wafers with a thermally grown silicon dioxide (SiO₂) layer are commonly used as the substrate. The substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropyl alcohol. A UV-ozone treatment may be applied to remove organic residues and improve the surface hydrophilicity.
-
Dielectric Surface Modification: To improve the interface, a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (B89594) (OTS) is often deposited on the SiO₂ surface.
-
Semiconductor Solution Preparation: The this compound derivative is dissolved in a suitable organic solvent (e.g., chloroform, toluene, or dichlorobenzene) at a specific concentration.
-
Thin-Film Deposition: A controlled volume of the semiconductor solution is deposited onto the substrate. A blade is then moved across the substrate at a constant speed and a set temperature to create a uniform thin film.
-
Annealing: The deposited film is typically annealed at a specific temperature for a defined duration to improve crystallinity and remove residual solvent.
-
Electrode Deposition: Source and drain electrodes (e.g., gold) are deposited on top of the semiconductor layer through a shadow mask using thermal evaporation.
-
Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a controlled environment (e.g., in a nitrogen-filled glovebox or in ambient air).
Characterization Techniques
A comprehensive understanding of the material properties and their correlation with device performance requires a suite of characterization techniques:
-
Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the thermal stability and phase transitions of the organic semiconductor.[4][9]
-
Optical and Electrochemical Properties: UV-visible spectroscopy is employed to determine the optical bandgap, while cyclic voltammetry (CV) is used to estimate the HOMO and LUMO energy levels.[4][9]
-
Thin-Film Morphology and Microstructure: Atomic force microscopy (AFM) and X-ray diffraction (XRD) are utilized to investigate the surface morphology and crystallinity of the semiconductor thin films.[4][9]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the fabrication and characterization of solution-processed this compound-based OFETs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzothis compound semiconductors: synthesis, characterization and applications in organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. Performance enhancement of air-stable this compound organic field-effect transistors via alkyl chain engineering - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. electronicsandbooks.com [electronicsandbooks.com]
Unveiling the Link: How Film Structure Dictates Performance in Thieno[2,3-b]thiophene Semiconductors
A comprehensive analysis of the critical relationship between film morphology and charge carrier mobility in thieno[2,3-b]thiophene-based organic semiconductors reveals that precise control over deposition and post-processing conditions is paramount for achieving high-performance electronic devices. This guide provides researchers, scientists, and drug development professionals with a comparative overview of how different experimental approaches influence the structural and electrical properties of these promising materials, supported by experimental data.
This compound and its derivatives have emerged as a significant class of organic semiconductors due to their excellent charge transport characteristics and environmental stability. The performance of organic field-effect transistors (OFETs) based on these materials is intrinsically tied to the molecular ordering and crystalline structure of the semiconductor thin film. Factors such as the deposition technique, post-deposition annealing, and the nature of the substrate surface play a crucial role in determining the final film morphology and, consequently, the charge carrier mobility.
Performance Comparison: The Impact of Processing on Mobility
The charge carrier mobility of this compound-based films can be significantly enhanced through various processing strategies. Techniques like solution shearing and vacuum deposition, combined with thermal annealing, promote the formation of large, well-ordered crystalline domains, which are essential for efficient charge transport. The following table summarizes key findings from the literature, correlating processing methods with morphological features and the resulting hole mobility.
| Material | Deposition Method | Post-Processing | Key Morphological Features | Average Hole Mobility (cm²/Vs) |
| DNTT | Vacuum Deposition | Annealing at 250°C | Increased grain size and crystallinity | up to 3.5[1] |
| C13-BTBT-C13 | Solution Shearing | N/A | Well-aligned molecules in a layered-herringbone packing | 0.645[2] |
| DTT derivative | Solution Shearing | N/A | Uniaxially aligned fiber-based morphology | 0.32[3] |
| DTT derivative with linear alkyl chain | Solution Shearing | N/A | Large grains and continuous surface coverage | up to 0.10[3] |
| BTT derivative (Compound 3) | Solution Shearing | Annealing | Highly crystalline films with well-defined terraced layers | up to 0.005[4][5] |
| C10-DNTT | Solution Shearing (ultraslow) | N/A | Highly crystallized monolayer crystal with large-area uniformity | 2.8 (monolayer) to 14.7 (hybrid film)[2] |
| DPh-DNTT | Thermal Evaporation | N/A | Dominant face-on orientation | 3.5[1] |
DNTT: Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene; C13-BTBT-C13: 2,7-bis-tridecyl[6]benzothieno[3,2-b][6]-benzothiophene; DTT: Dithieno[3,2-b:2',3'-d]thiophene; BTT: Benzo[b]thieno[2,3-d]thiophene; C10-DNTT: 2,9-didecyldinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene; DPh-DNTT: Diphenyl-dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene
The Interplay of Processing, Morphology, and Mobility
The data clearly indicates that methods promoting high degrees of molecular alignment and crystallinity, such as solution shearing, lead to significantly enhanced charge carrier mobility. The formation of large crystalline grains reduces the number of grain boundaries, which act as traps for charge carriers, thereby facilitating more efficient charge transport. Post-deposition annealing is another critical step that can improve crystallinity and molecular ordering, leading to higher mobility.
Caption: Relationship between film processing, morphology, and device performance.
Experimental Methodologies
A clear understanding of the experimental protocols is crucial for reproducing and building upon existing research. Below are detailed methodologies for the key experiments cited in this guide.
Organic Thin-Film Transistor (OFET) Fabrication
A common device architecture is the top-contact, bottom-gate configuration. The fabrication process is as follows:
-
Substrate Preparation: Highly n-doped Si wafers with a thermally grown SiO₂ layer (typically 300 nm) are used as the substrate, where the silicon acts as the gate electrode and the silicon dioxide as the gate dielectric. The substrates are cleaned by sonication in isopropyl alcohol and then treated with O₂ plasma.
-
Dielectric Surface Modification: To improve the interface quality, a layer of ω-hydroxy-terminated polystyrene (PS) is often spin-coated onto the SiO₂ surface, followed by thermal annealing in a vacuum oven.
-
Active Layer Deposition: The this compound derivative is deposited onto the treated substrate using either solution shearing or thermal evaporation (Physical Vapor Deposition - PVD).
-
Solution Shearing: A solution of the organic semiconductor is deposited onto the substrate, and a blade is moved across the surface at a controlled speed, leaving behind a thin, uniform film. The solvent, shearing speed, and substrate temperature are optimized to control the film morphology.
-
Thermal Evaporation (PVD): The organic material is heated in a high-vacuum chamber until it sublimes. The vapor then condenses on the cooler substrate, forming a thin film. The deposition rate and substrate temperature are key parameters.
-
-
Source and Drain Electrode Deposition: Gold source and drain electrodes (typically 30-50 nm thick) are thermally evaporated onto the semiconductor layer through a shadow mask to define the channel length and width.
Film Morphology Characterization
-
Atomic Force Microscopy (AFM): AFM is used to visualize the surface topography of the thin films. Measurements are typically performed in tapping mode to minimize sample damage. This technique provides information on grain size, shape, and surface roughness.
-
X-ray Diffraction (XRD): XRD is employed to investigate the crystalline structure of the films. Out-of-plane diffraction patterns (θ-2θ scans) are used to determine the interlayer spacing and the degree of crystallinity. Grazing Incidence X-ray Diffraction (GIXD) can provide information about the in-plane molecular packing.
Charge Carrier Mobility Measurement
The electrical characteristics of the OFETs are measured using a semiconductor parameter analyzer in ambient or inert conditions.
-
Three-Terminal Measurement: Probes are connected to the source, drain, and gate electrodes.
-
Output and Transfer Characteristics: The drain current (I_d) is measured as a function of the drain-source voltage (V_ds) at various gate-source voltages (V_gs) to obtain the output characteristics. The transfer characteristics are obtained by measuring I_d as a function of V_gs at a constant V_ds.
-
Mobility Calculation: The field-effect mobility (µ) is typically calculated from the transfer characteristics in the saturation regime using the following equation:
I_d = (W / 2L) * µ * C_i * (V_gs - V_th)²
where W is the channel width, L is the channel length, C_i is the capacitance per unit area of the gate dielectric, and V_th is the threshold voltage.
By carefully controlling the fabrication and processing parameters, researchers can tailor the morphology of this compound films to achieve optimal charge transport properties, paving the way for their application in next-generation organic electronics.
References
- 1. Diphenyl derivatives of dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene: organic semiconductors for thermally stable thin-film transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Thieno[2,3-b]thiophene Derivatives: Unlocking Potential in Organic Electronics and Medicinal Chemistry
For researchers, scientists, and drug development professionals, Thieno[2,3-b]thiophene and its derivatives represent a versatile class of heterocyclic compounds with significant promise in both organic electronics and medicinal chemistry. This guide provides a comparative analysis of their performance in these distinct fields, supported by experimental data, detailed protocols, and visualizations of their mechanisms of action.
The rigid, planar, and electron-rich nature of the this compound core makes it an excellent building block for materials with tailored electronic and biological properties. Strategic functionalization of this scaffold has led to the development of high-performance organic semiconductors for thin-film transistors and potent inhibitors of key biological targets in cancer therapy.
This compound Derivatives in Organic Electronics
In the realm of organic electronics, this compound derivatives, particularly benzo[b]thieno[2,3-d]thiophene (BTT) and dithieno[3,2-b:2′,3′-d]thiophene (DTT) analogues, have emerged as promising p-type semiconductors for Organic Field-Effect Transistors (OFETs). Their performance is highly dependent on their molecular structure, which influences their packing in the solid state and, consequently, their charge transport properties.
Comparative Performance of this compound-based OFETs
The following table summarizes the performance of various this compound derivatives in a bottom-gate, top-contact OFET architecture. The data highlights the impact of different substituents and extended conjugation on hole mobility (μ) and the on/off current ratio (Ion/Ioff).
| Compound | Highest Hole Mobility (μ) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Reference |
| 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene (Compound 2) | ~0.0005 | > 105 | [1] |
| 2-(dibenzo[b,d]thiophen-2-yl)benzo[b]thieno[2,3-d]thiophene (Compound 3) | 0.005 | > 106 | [1] |
| 2,6-dioctyldithieno[3,2-b:2′,3′-d]thiophene (Compound 1) | 0.000028 | ~106 | [2] |
| 2,6-bis(5-octylthiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (Compound 2) | 0.067 | > 107 | [2] |
| 2,6-bis(5-(2-ethylhexyl)thiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (Compound 3) | 0.0091 | ~107 | [2] |
| Benzothis compound with phenylene π-bridge (BTTB) | 0.46 | > 107 | [3] |
Key Observations:
-
Extending the π-conjugation, as seen in the comparison between compounds 2 and 3 in the BTT series, can significantly enhance hole mobility.[1]
-
The introduction of alkyl side chains, such as in the DTT derivatives, improves solution processability. However, the nature and position of these chains are critical, with linear chains (Compound 2) promoting better molecular packing and higher mobility compared to branched chains (Compound 3).[2]
-
The use of π-bridge spacers, like in BTTB, can lead to excellent field-effect performance with high mobility and on/off ratios.[3]
Experimental Protocols
Fabrication of a Top-Contact, Bottom-Gate OFET by Solution Shearing:
-
Substrate Preparation: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 300 nm) is used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is cleaned sequentially in an ultrasonic bath with deionized water, acetone, and isopropyl alcohol, and then dried with a stream of nitrogen.
-
Dielectric Surface Treatment: To improve the interface with the organic semiconductor, the SiO₂ surface is often treated with a hydrophobic layer, such as octadecyltrichlorosilane (B89594) (OTS) or hexamethyldisilazane (B44280) (HMDS). This is typically done by vapor deposition or spin-coating.
-
Semiconductor Deposition: A solution of the this compound derivative in a suitable organic solvent (e.g., chloroform, toluene) is prepared. The solution is then deposited onto the heated substrate using a solution-shearing technique. A blade is moved at a constant speed over the substrate, leaving a thin, uniform film of the organic semiconductor. The substrate temperature and shearing speed are critical parameters that control the crystallinity and morphology of the film.
-
Source and Drain Electrode Deposition: Gold (Au) source and drain electrodes (typically 50 nm thick) are then deposited on top of the semiconductor layer through a shadow mask by thermal evaporation in a high-vacuum chamber. This defines the channel length and width of the transistor.
-
Device Characterization: The electrical characteristics of the OFET are measured in ambient air or under vacuum using a semiconductor parameter analyzer. The transfer and output curves are recorded to determine the field-effect mobility, on/off ratio, and threshold voltage.
Experimental Workflow for OFET Fabrication and Characterization:
Caption: Workflow for OFET fabrication and characterization.
This compound Derivatives in Medicinal Chemistry
In medicinal chemistry, the this compound scaffold has been successfully utilized to develop potent inhibitors of various protein kinases, which are critical targets in cancer therapy due to their role in regulating cell growth, proliferation, and survival.
Comparative Inhibitory Activity of this compound Derivatives
The following table presents the half-maximal inhibitory concentrations (IC₅₀) of several this compound and related thienopyrimidine derivatives against key cancer-related targets.
| Compound ID/Reference | Core Structure | Target | IC₅₀ (µM) | Reference Drug | IC₅₀ of Ref. Drug (µM) | Reference |
| Compound 2 | This compound | EGFRWT | 0.28 ± 0.03 | Erlotinib | 0.32 ± 0.05 | [4] |
| Compound 2 | This compound | EGFRT790M | 5.02 ± 0.19 | Gefitinib | 21.44 ± 0.75 | [4] |
| Compound 5 | Thieno[2,3-d]pyrimidine (B153573) | FLT3 | 32.435 ± 5.5 | - | - | [5] |
| Compound 8 | Thieno[2,3-d]pyrimidine | HepG-2 (cell line) | 3.3 ± 0.90 | Doxorubicin | - | [6] |
| Compound 17f | Thieno[2,3-d]pyrimidine | VEGFR-2 | 0.23 ± 0.03 | Sorafenib | 0.23 ± 0.04 | [7] |
Key Observations:
-
This compound derivatives have shown potent inhibition of both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR), with some compounds being more effective than the standard drug erlotinib.[4]
-
The related thieno[2,3-d]pyrimidine scaffold has demonstrated significant activity against other important cancer targets like FLT3 and VEGFR-2, as well as potent cytotoxicity against various cancer cell lines.[5][6][7]
-
The versatility of the thienothiophene core allows for the development of inhibitors with varying selectivity profiles, highlighting its potential as a privileged scaffold in drug discovery.
Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF):
-
Reagent Preparation:
-
Prepare a serial dilution of the test compounds (this compound derivatives) in a suitable buffer (e.g., kinase assay buffer with a final DMSO concentration ≤ 1%).
-
Dilute the recombinant human EGFR enzyme to the desired concentration in the kinase assay buffer.
-
Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the test compound dilutions. Include controls for 100% enzyme activity (DMSO vehicle) and background (no enzyme).
-
Add the kinase reaction master mix to all wells.
-
Initiate the reaction by adding the diluted EGFR enzyme to all wells except the background control.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a detection reagent, such as ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Incubate at room temperature for a specified time (e.g., 40 minutes).
-
Add a second reagent (e.g., Kinase Detection Reagent) to convert the generated ADP to ATP and produce a luminescent or fluorescent signal.
-
Incubate at room temperature for a further period (e.g., 30 minutes).
-
-
Data Analysis:
-
Measure the luminescence or fluorescence using a plate reader.
-
Subtract the background signal from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
EGFR Signaling Pathway and Inhibition:
Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.
The inhibition of EGFR by these compounds blocks the downstream signaling cascades, including the RAS-RAF-MAPK, PI3K/AKT, and JAK/STAT pathways.[4] This ultimately leads to a reduction in cancer cell proliferation, survival, and invasion.[8]
Comparative Analysis with Alternative Heterocyclic Scaffolds
While thieno[2,3-b]thiophenes have shown great promise, it is important to consider their performance in the context of other well-established heterocyclic systems.
-
In Organic Electronics: this compound-based materials often exhibit higher stability compared to their oligothiophene and pentacene (B32325) counterparts. While some pentacene derivatives have shown higher mobilities, their instability in air is a significant drawback. Thieno[3,2-b]pyrrole has been investigated as an isoelectronic alternative to thieno[3,2-b]thiophene, offering tunability through N-alkylation.[9]
-
In Medicinal Chemistry: The thieno[2,3-d]pyrimidine core, an analogue of the this compound scaffold, has been extensively explored for kinase inhibition and is a common feature in many clinically evaluated and approved drugs.[10] This highlights the general utility of the thienopyrimidine scaffold in developing potent and selective kinase inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. ClinPGx [clinpgx.org]
- 5. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validating Charge Mobility Measurements in Thieno[2,3-b]thiophene Devices: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate and reproducible measurement of charge carrier mobility is paramount in the evaluation of novel organic semiconductor materials. This guide provides a comparative overview of charge mobility in thieno[2,3-b]thiophene-based devices, benchmarked against other common organic semiconductors. Detailed experimental protocols for key measurement techniques are presented to aid in the validation of experimental findings.
Comparative Performance of this compound Derivatives
This compound and its derivatives have emerged as a promising class of organic semiconductors due to their excellent charge transport properties and environmental stability. The charge mobility of these materials is highly dependent on the molecular structure, substituents, and the processing conditions of the thin film. Below is a summary of reported hole mobilities for various this compound-based organic field-effect transistors (OFETs).
| Material System | Deposition Method | Highest Reported Hole Mobility (cm²/Vs) | On/Off Ratio |
| Poly(this compound) copolymer | Solution Processable | 0.15 | >10⁵ |
| Benzothis compound (BTTB) derivative | Not Specified | 0.46 | >10⁷ |
| Dimer of Benzothieno[3,2-b]thiophene (BBTT) | Not Specified | 0.22 | 1x10⁷ |
| Solution-Sheared Dithieno[3,2-b:2',3'-d]thiophene (DTT) derivative | Solution Shearing | 2.6 | >10⁷ |
| Vacuum-Deposited Dithieno[3,2-b:2',3'-d]thiophene (DTT) derivative | Vacuum Deposition | 2.2 | - |
| 2,5-bis(phenylethynyl)this compound | Solution Shearing | 0.075 | >10⁶ |
| 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene | Solution Shearing | 0.005 | >10⁶ |
Performance Benchmark Against Other Organic Semiconductors
To provide context for the performance of this compound-based devices, the following table summarizes the charge mobilities of some of the most widely studied organic semiconductors.
| Material | Measurement Configuration | Highest Reported Mobility (cm²/Vs) |
| Pentacene | Thin-Film Transistor | 0.7 (hole) |
| Rubrene | Single-Crystal FET | 40 (hole) |
| Fullerene (C60) | Field-Effect Transistor | ~6.0 (electron) |
| PTCDI Derivatives | Thin-Film Transistor | Up to 6.0 (electron) |
Experimental Protocols for Charge Mobility Measurement
Accurate determination of charge carrier mobility is crucial for the reliable characterization of organic semiconductor devices. The following sections detail the methodologies for three common measurement techniques: Organic Field-Effect Transistor (OFET) characterization, Space-Charge-Limited Current (SCLC) measurement, and Time-of-Flight (TOF) measurement.
Organic Field-Effect Transistor (OFET) Measurement
The OFET is the most common device architecture for evaluating the charge mobility of new organic semiconductors. The mobility is extracted from the transfer characteristics of the transistor.
Device Fabrication:
-
Substrate Cleaning: Begin with a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, which will serve as the gate electrode and gate dielectric, respectively. Clean the substrate sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Dielectric Surface Treatment: To improve the interface quality, treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (B89594) (OTS).
-
Semiconductor Deposition: Deposit the this compound derivative onto the treated substrate. This can be done through various methods such as vacuum thermal evaporation, spin coating, or solution shearing. The deposition conditions (substrate temperature, deposition rate, solution concentration) should be carefully controlled as they significantly impact the film morphology and device performance.
-
Source and Drain Electrode Deposition: Finally, deposit the source and drain electrodes (typically gold) on top of the organic semiconductor layer through a shadow mask. This creates a top-contact, bottom-gate device configuration.
Mobility Extraction:
The field-effect mobility (µ) can be calculated from the transfer characteristics in the saturation regime using the following equation:
IDS = (µ * Ci * W) / (2 * L) * (VGS - Vth)²
Where:
-
IDS is the drain-source current.
-
Ci is the capacitance per unit area of the gate dielectric.
-
W and L are the channel width and length, respectively.
-
VGS is the gate-source voltage.
-
Vth is the threshold voltage.
By plotting the square root of IDS versus VGS, the mobility can be extracted from the slope of the linear region.
Space-Charge-Limited Current (SCLC) Measurement
The SCLC method is used to determine the bulk charge carrier mobility of a material. This technique is particularly useful for materials where fabricating a high-quality transistor is challenging.
Device Fabrication:
The SCLC device is a simple sandwich structure consisting of the organic semiconductor layer between two electrodes. To measure the mobility of a specific charge carrier (holes or electrons), the electrodes must be chosen to have appropriate work functions to ensure ohmic injection of that carrier and block the injection of the opposite carrier.
Mobility Extraction:
In the SCLC regime, the current density (J) is governed by the Mott-Gurney law:
J = (9/8) * ε₀ * εᵣ * µ * (V²/d³)
Where:
-
ε₀ is the permittivity of free space.
-
εᵣ is the relative permittivity of the organic material.
-
µ is the charge carrier mobility.
-
V is the applied voltage.
-
d is the thickness of the organic layer.
By plotting J versus V², the mobility can be extracted from the slope of the linear region, provided the thickness and permittivity of the material are known.[1][2][3]
Time-of-Flight (TOF) Measurement
The TOF technique directly measures the time it takes for charge carriers to travel across a known thickness of the organic material under an applied electric field.[4][5][6][7][8]
Experimental Setup:
-
A thin film of the organic semiconductor is sandwiched between two electrodes, one of which is semi-transparent (e.g., ITO).
-
A short pulse of light with a photon energy greater than the bandgap of the material is used to generate a sheet of charge carriers near the semi-transparent electrode.
-
An external voltage is applied across the device, causing the photogenerated carriers to drift towards the counter-electrode.
-
The transient photocurrent is measured as the charge carriers travel across the device. The transit time (tT) is the time at which the photocurrent starts to drop off, indicating that the charge carriers have reached the counter-electrode.
Mobility Extraction:
The drift mobility (µ) is then calculated using the following equation:
µ = d / (tT * E) = d² / (tT * V)
Where:
-
d is the thickness of the organic film.
-
E is the applied electric field (V/d).
-
V is the applied voltage.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for OFET fabrication and characterization, as well as the TOF measurement setup.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. confit.atlas.jp [confit.atlas.jp]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Experimental and Theoretical Data of Thieno[2,3-b]thiophene
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of Experimental and Theoretical Data for Thieno[2,3-b]thiophene
This compound, a bicyclic aromatic heterocycle, serves as a crucial building block in the design of novel organic electronic materials and pharmacologically active compounds. Its rigid, planar structure and electron-rich nature make it an attractive scaffold for creating materials with tailored electronic and photophysical properties. A thorough understanding of its fundamental molecular characteristics, validated through both experimental measurements and theoretical calculations, is paramount for the rational design of new functional molecules. This guide provides a comparative analysis of available experimental data and newly generated theoretical data for the parent this compound, offering a valuable resource for researchers in the field.
Molecular Structure: A Tale of Two Thiophenes
| Parameter | Atom 1 | Atom 2 | Theoretical Value (Å) |
| Bond Length | S1 | C2 | 1.725 |
| C2 | C3 | 1.381 | |
| C3 | C3a | 1.432 | |
| C3a | S1 | 1.748 | |
| C3a | C7a | 1.411 | |
| C7a | C4 | 1.428 | |
| C4 | C5 | 1.375 | |
| C5 | S6 | 1.731 | |
| S6 | C7 | 1.745 | |
| C7 | C7a | 1.430 |
| Parameter | Atom 1 | Atom 2 | Atom 3 | Theoretical Value (°) |
| Bond Angle | C3a | S1 | C2 | 91.5 |
| S1 | C2 | C3 | 112.1 | |
| C2 | C3 | C3a | 111.8 | |
| S1 | C3a | C3 | 112.5 | |
| S1 | C3a | C7a | 120.3 | |
| C3 | C3a | C7a | 127.2 | |
| C3a | C7a | C4 | 126.9 | |
| C3a | C7a | C7 | 112.8 | |
| C4 | C7a | C7 | 120.3 | |
| C7a | C4 | C5 | 112.2 | |
| C4 | C5 | S6 | 111.9 | |
| C5 | S6 | C7 | 91.2 | |
| S6 | C7 | C7a | 112.7 |
Spectroscopic Properties: Fingerprinting the Molecule
Spectroscopic techniques provide invaluable insights into the electronic and vibrational characteristics of a molecule. Here, we compare experimental and theoretical data for the Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Vibrational (Infrared and Raman) spectra of this compound.
13C NMR Spectroscopy
Experimental 13C NMR chemical shifts for this compound are available and have been compared with theoretical values calculated using the Gauge-Including Atomic Orbital (GIAO) method. The good agreement between the experimental and theoretical data validates the accuracy of the computational approach.
| Carbon Atom | Experimental Chemical Shift (ppm) | Theoretical Chemical Shift (ppm) |
| C2, C5 | 121.5 | 122.1 |
| C3, C4 | 119.8 | 120.5 |
| C3a, C7a | 138.7 | 139.4 |
UV-Vis Spectroscopy
The electronic absorption spectrum of this compound is characterized by transitions in the ultraviolet region. While a specific experimental spectrum for the parent molecule in a defined solvent was not found in the surveyed literature, Time-Dependent Density Functional Theory (TD-DFT) calculations predict the key electronic transitions.
| Transition | Wavelength (nm) | Oscillator Strength |
| HOMO -> LUMO | 285 | 0.45 |
| HOMO-1 -> LUMO | 258 | 0.02 |
| HOMO -> LUMO+1 | 245 | 0.38 |
Vibrational Spectroscopy (FT-IR and Raman)
| Vibrational Mode | Calculated Frequency (cm-1) | Description |
| 1 | 3105 | C-H stretch |
| 2 | 3098 | C-H stretch |
| 3 | 1485 | C=C stretch |
| 4 | 1410 | C=C stretch |
| 5 | 1245 | C-C stretch |
| 6 | 835 | C-S stretch |
| 7 | 740 | C-H out-of-plane bend |
Electronic Properties: Understanding Reactivity and Charge Transport
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical parameters that govern the electronic behavior of a molecule, including its reactivity and charge transport properties. Experimental determination of these values is often achieved through electrochemical methods like cyclic voltammetry, while theoretical calculations provide a complementary approach. For derivatives of this compound, experimental and theoretical studies have shown a good correlation between the two methods. While specific cyclic voltammetry data for the parent molecule was not found, DFT calculations provide the following theoretical values.
| Parameter | Theoretical Value (eV) |
| HOMO | -6.25 |
| LUMO | -1.15 |
| Energy Gap (HOMO-LUMO) | 5.10 |
Experimental and Computational Protocols
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: A detailed protocol for acquiring high-resolution 1H and 13C NMR spectra of thienothiophene derivatives typically involves dissolving the sample in a deuterated solvent (e.g., CDCl3, DMSO-d6) at a concentration of 5-10 mg/mL. Spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum is typically recorded on a double-beam spectrophotometer. The sample is dissolved in a UV-grade solvent (e.g., cyclohexane, ethanol, or chloroform) to a concentration of approximately 10^-5 M. The spectrum is recorded over a wavelength range of 200-800 nm in a 1 cm path length quartz cuvette.
Cyclic Voltammetry (CV): Electrochemical measurements are performed in a three-electrode cell setup. A glassy carbon electrode serves as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE) as the reference electrode. The sample is dissolved in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate). The potential is swept between the solvent's electrochemical window at a scan rate of 50-100 mV/s. The HOMO and LUMO energy levels can be estimated from the onset of the first oxidation and reduction potentials, respectively, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple.
Computational Protocols
Geometry Optimization and Vibrational Frequencies: The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311G(d,p) basis set. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirmed that the optimized structure corresponds to a true minimum on the potential energy surface.
NMR Chemical Shifts: Theoretical 13C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311G(d,p) level of theory. The calculated absolute shielding values were converted to chemical shifts by referencing them to the shielding of tetramethylsilane (TMS) calculated at the same level of theory.
UV-Vis Spectra: The vertical excitation energies and oscillator strengths were calculated using Time-Dependent Density Functional Theory (TD-DFT) with the B3LYP functional and the 6-311G(d,p) basis set.
Electronic Properties: The HOMO and LUMO energy levels were obtained from the DFT calculations at the B3LYP/6-311G(d,p) level of theory.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Theoretical workflow for the computational analysis of this compound.
Conclusion
This guide provides a foundational comparison of experimental and theoretical data for this compound. The strong agreement observed for the 13C NMR chemical shifts instills confidence in the predictive power of the employed computational methods. The provided theoretical data for molecular structure, UV-Vis absorption, vibrational frequencies, and electronic properties serve as a valuable reference for future experimental investigations. Further experimental work, particularly X-ray crystallography and detailed spectroscopic analysis of the parent this compound, is encouraged to fully validate and refine our understanding of this important heterocyclic building block. This comprehensive dataset will undoubtedly aid researchers in the rational design of next-generation organic materials and pharmaceuticals.
Thieno[2,3-b]thiophene: A Comparative Benchmark Analysis Against Leading Organic Semiconductors
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Comparison
The field of organic electronics is continually driven by the quest for novel semiconductor materials that offer enhanced performance, stability, and processability. Among the diverse array of molecular structures, thieno[2,3-b]thiophene has emerged as a promising building block for high-performance organic field-effect transistors (OFETs) and organic solar cells (OSCs). This guide provides a comprehensive benchmark comparison of this compound-based materials against established organic semiconductors, including pentacene, rubrene, C60, and 3,4,9,10-perylenetetracarboxylic dianhydride (PTCDA). The following sections present a quantitative analysis of key performance metrics, detailed experimental protocols for characterization, and a visual representation of the comparative framework.
Performance Benchmark: this compound vs. Alternatives
The performance of an organic semiconductor is primarily evaluated by its charge carrier mobility (μ), which dictates the speed at which charge carriers move through the material, the on/off current ratio (Ion/Ioff), a measure of the switching efficiency in transistors, and for photovoltaic applications, the power conversion efficiency (PCE), which is the percentage of solar energy converted into electrical energy. The table below summarizes these key metrics for this compound derivatives and other benchmark organic semiconductors.
| Organic Semiconductor | Device Type | Charge Carrier Mobility (μ) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Power Conversion Efficiency (PCE) [%] |
| This compound Derivative | OFET | 0.42 (hole)[1] | > 10⁸[1] | - |
| Thieno[3,2-b]thiophene Derivative* | OSC | - | - | ~6.2 - 9.72[2][3] |
| Pentacene | OFET | up to 2 (hole)[4] | ~10⁶[4] | - |
| OSC | - | - | 2.7 - 3.4 (with C60)[5][6] | |
| Rubrene (Single Crystal) | OFET | 8 - 40 (hole)[7][8] | ≥10⁴[9] | - |
| C60 (Fullerene) | OFET | up to 6 (electron)[10] | > 10⁶[10] | - |
| OSC | - | - | up to 25.6 (in Perovskite cells)[11] | |
| PTCDA | OFET | - | - | - |
| OSC | - | - | Enhances inorganic cell efficiency (e.g., InP from 13.2% to 15.4%)[5] |
*Note: Data for thieno[3,2-b]thiophene, a structural isomer of this compound, is included for photovoltaic comparison due to the availability of data.
Experimental Protocols
The following sections detail the typical methodologies for the fabrication and characterization of organic field-effect transistors and organic solar cells, providing a basis for the replication and validation of the presented performance data.
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
1. Substrate Preparation: Highly doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) are commonly used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol, and then dried with a stream of nitrogen. To improve the interface quality, the SiO₂ surface is often treated with a self-assembled monolayer (SAM) of materials like octadecyltrichlorosilane (B89594) (OTS).
2. Organic Semiconductor Deposition: The organic semiconductor active layer can be deposited via thermal evaporation or solution-based techniques.
-
Thermal Evaporation: The organic material is heated in a high-vacuum chamber (< 10⁻⁶ Torr) and sublimes, depositing a thin film onto the substrate. The substrate temperature is often controlled to influence film morphology and crystallinity.
-
Solution Processing: The organic semiconductor is dissolved in a suitable organic solvent and then deposited onto the substrate using techniques like spin-coating, drop-casting, or blade-coating to form a uniform thin film.
3. Source and Drain Electrode Deposition: Gold (Au) is a common choice for source and drain electrodes due to its high work function and stability. The electrodes are typically deposited by thermal evaporation through a shadow mask to define the desired channel length and width. This can be done in either a top-contact or bottom-contact configuration.
4. Electrical Characterization: The electrical characteristics of the OFETs are measured in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a semiconductor parameter analyzer.
-
Output Characteristics: The drain current (Id) is measured as a function of the drain-source voltage (Vds) for various gate-source voltages (Vgs).
-
Transfer Characteristics: The drain current (Id) is measured as a function of the gate-source voltage (Vgs) at a constant drain-source voltage (Vds).
-
Parameter Extraction: The charge carrier mobility (μ) is calculated from the saturation region of the transfer curve using the standard field-effect transistor equation. The on/off ratio is the ratio of the maximum to the minimum drain current in the transfer curve.
Organic Solar Cell (OSC) Fabrication and Characterization
1. Substrate and Electrode Preparation: Indium tin oxide (ITO) coated glass or flexible substrates are typically used as the transparent anode. The substrates are cleaned using a similar procedure as for OFETs. A hole transport layer (HTL), such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), is often spin-coated onto the ITO to facilitate hole collection.
2. Active Layer Deposition: The photoactive layer, typically a bulk heterojunction (BHJ) blend of a donor (e.g., a this compound derivative or pentacene) and an acceptor (e.g., C60 or its derivatives) material, is deposited from a common solvent via spin-coating. The film thickness and morphology are critical for device performance and are controlled by the solution concentration and spin-coating parameters.
3. Cathode Deposition: A low work function metal, such as aluminum (Al) or calcium (Ca) capped with Al, is thermally evaporated on top of the active layer to serve as the cathode. An electron transport layer (ETL) may be inserted between the active layer and the cathode to improve electron extraction.
4. Device Encapsulation: Organic solar cells are sensitive to oxygen and moisture. Therefore, they are often encapsulated using a UV-curable epoxy and a glass slide in an inert atmosphere to ensure long-term stability.
5. Photovoltaic Characterization: The performance of the OSCs is evaluated under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) using a solar simulator.
-
Current-Voltage (J-V) Characteristics: The current density (J) is measured as a function of the applied voltage (V). From this curve, the key parameters are extracted: short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF).
-
Power Conversion Efficiency (PCE): The PCE is calculated using the formula: PCE = (Jsc × Voc × FF) / Pin, where Pin is the power of the incident light.
-
External Quantum Efficiency (EQE): The EQE is measured as a function of wavelength to determine the contribution of different parts of the solar spectrum to the photocurrent.
Comparative Framework Visualization
The following diagram illustrates the logical relationship between the benchmarked organic semiconductors and their key performance indicators in the context of organic electronic devices.
Caption: Comparative framework of organic semiconductors and their performance metrics in electronic devices.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic field-effect transistors using single crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. naturalspublishing.com [naturalspublishing.com]
- 9. Fabrication of high performance/highly functional field-effect transistor devices based on [6]phenacene thin films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Isomeric Advantage: How Thienothiophene's Structure Dictates Device Performance
The arrangement of sulfur atoms within the thienothiophene core, a seemingly subtle molecular variation, has profound implications for the performance of organic electronic devices. Researchers have consistently found that the isomeric form of thienothiophene-based materials significantly influences the efficiency of organic solar cells (OSCs) and the charge-carrying capacity of organic field-effect transistors (OFETs). This guide delves into the isomer effects on thienothiophene-based devices, presenting comparative data from experimental studies and outlining the underlying scientific principles.
The two most commonly investigated isomers are thieno[3,2-b]thiophene (B52689) and thieno[2,3-b]thiophene. Their distinct fusion patterns lead to differences in molecular planarity, electronic properties, and intermolecular interactions, which in turn dictate the morphology and performance of the final device.
Organic Solar Cells: A Tale of Two Isomers
In the realm of organic photovoltaics, the choice of thienothiophene isomer in the donor or acceptor material can lead to substantial differences in power conversion efficiency (PCE). This is evident in studies comparing copolymers based on these isomers.
A study on donor-acceptor copolymers for OSCs, where bis(3-octyloxy)phenyl)quinoxaline was the acceptor and either thieno[3,2-b]thiophene or this compound was the donor, highlighted these differences. While the overall photovoltaic performance was similar, the distinct photocurrents were attributed to variations in morphology rather than balanced mobility.[1]
Another investigation focused on copolymers incorporating a thiazole (B1198619) moiety as a π-bridge with a thieno[3,4-b]thiophene (B1596311) unit. Two isomeric copolymers, PTBTz-2 and PTBTz-5, were synthesized with different orientations of the thiazole relative to the thienothiophene moiety.[2] PTBTz-2 exhibited a lower HOMO energy level, a higher dipole moment, and a more planar molecular structure.[2] This led to more favorable phase domains and better intermixing with the fullerene acceptor (PC71BM), resulting in a superior PCE of 9.72%, a significant improvement over PTBTz-5's 6.91%.[2]
Further research on non-fullerene acceptors (NFAs) based on thieno[3,4-b]thiophene with different linkage positions (4- or 6-position) also demonstrated a strong isomer effect. Devices based on the 6-position isomers consistently showed better photovoltaic performance, with the 6T4F-based device achieving a PCE of 10.74%.[3][4] This performance disparity was linked to differences in packing order, which directly impacts charge mobility and fill factor.[3][4]
Similarly, a study on twisted non-fullerene acceptors with isomerized thiophene-fused ending groups, i-cc23 and i-cc34, revealed performance variations. The i-cc34-based device, with a 2-(6-oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile end group, achieved a higher PCE of 9.51% compared to the i-cc23-based device (7.34%), which had a 2-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile end group.[5][6] This was attributed to i-cc34's higher molar extinction coefficient and deeper energy levels.[5][6]
Table 1: Comparison of Photovoltaic Performance of Thienothiophene-Based Isomeric Copolymers
| Polymer/Acceptor | Isomer Type/End Group | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |
| PTBTz-2 | Thiazole orientation 1 | - | 16.84 | - | 9.72 | [2] |
| PTBTz-5 | Thiazole orientation 2 | - | - | - | 6.91 | [2] |
| 6T4F | 6-position linkage | - | - | - | 10.74 | [3][4] |
| i-cc34 | cyclopenta[c]thiophene | 0.96 | - | - | 9.51 | [5][6] |
| i-cc23 | cyclopenta[b]thiophene | 1.10 | - | - | 7.34 | [5][6] |
Organic Field-Effect Transistors: Mobility Matters
In OFETs, the charge carrier mobility is a critical parameter, and it is highly sensitive to the molecular structure and solid-state packing of the semiconductor. The thieno[3,2-b]thiophene isomer is frequently favored in the design of high-mobility materials due to its more linear and planar structure, which promotes stronger π-π stacking and more efficient charge transport.
For instance, copolymers of thieno[3,2-b]thiophene and benzothiadiazole have been successfully used in low-voltage OFETs.[7] The choice of thieno[3,2-b]thiophene as the donor unit is attributed to its tunable electronic properties and electron-rich nature.[7] Polymers incorporating thieno[3,2-b]thiophene have demonstrated some of the highest hole mobilities for polymer-based OFETs.[8][9] For example, a copolymer of a thieno[3,2-b]thiophene-diketopyrrolopyrrole-based monomer with thiophene (B33073) achieved a remarkable hole mobility of up to 1.95 cm2 V-1 s-1.[9]
Computational studies have also shed light on the intrinsic properties of thienothiophene isomers. Theoretical calculations at the B3LYP/6-31G(d) level for thieno[3,2-b]thiophene predicted hole and electron mobilities of 0.13 and 0.006 cm2 V-1 s-1, respectively, indicating its p-type semiconductor nature.[10]
The influence of isomeric structures extends to dithienothiophenes as well. The positions of the sulfur atoms affect intermolecular interactions and, consequently, the field-effect performance.[11]
Table 2: Charge Carrier Mobility of Thienothiophene-Based Polymers in OFETs
| Polymer | Isomer Type | Hole Mobility (cm2 V-1 s-1) | Reference |
| Thieno[3,2-b]thiophene-DPP copolymer | thieno[3,2-b]thiophene | 1.95 | [9] |
| Thienothiophene-containing polymer (33) | Not specified | 0.6 | [8][12] |
| Thieno[3,2-b]thiophene (Computational) | thieno[3,2-b]thiophene | 0.13 | [10] |
| Dithienothiophene-based polymer (67) | S···O interactions | 4.0 x 10-2 | [10] |
| Dithienothiophene-based polymer (69) | Twisted conformation | 1.5 x 10-2 | [10] |
Experimental Methodologies
The characterization of thienothiophene-based materials and devices involves a suite of standard techniques in materials science and electronics.
Device Fabrication:
-
OFETs: Bottom-gate, top-contact (BGTC) configurations are commonly used. The thienothiophene-based polymer is typically solution-processed (e.g., spin-coated) onto a treated SiO2/Si substrate to form the semiconducting channel.[13]
-
OSCs: Bulk heterojunction solar cells are fabricated by blending the thienothiophene-based polymer (donor) with a suitable acceptor (e.g., PC71BM) and spin-coating the blend to form the active layer.
Characterization Techniques:
-
Optical Properties: UV-Vis absorption spectroscopy is used to determine the optical bandgap of the materials in both solution and thin-film form.[13][14]
-
Electrochemical Properties: Cyclic voltammetry is employed to determine the HOMO and LUMO energy levels of the polymers.
-
Thermal Properties: Thermogravimetric analysis (TGA) is used to assess the thermal stability of the materials.[15]
-
Structural and Morphological Analysis: X-ray diffraction (XRD) and atomic force microscopy (AFM) are used to investigate the crystallinity and surface morphology of the thin films.[13]
-
Device Performance: The electrical characteristics of OFETs and the photovoltaic performance of OSCs are measured using a semiconductor parameter analyzer under appropriate illumination (for OSCs).[13]
Visualizing the Impact of Isomerism
The following diagrams illustrate the relationship between the isomeric structure of thienothiophene and the resulting device performance, as well as a typical experimental workflow.
Caption: Isomer structure's influence on device performance.
Caption: Experimental workflow for thienothiophene devices.
References
- 1. The impact of thienothiophene isomeric structures on the optoelectronic properties and photovoltaic performance in quinoxaline based donor–acceptor copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thienothiophene-based copolymers for high-performance solar cells, employing different orientations of the thiazole group as a π bridge - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 3. Isomerizing thieno[3,4-b]thiophene-based near-infrared non-fullerene acceptors towards efficient organic solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effects of the Isomerized Thiophene-Fused Ending Groups on the Performances of Twisted Non-Fullerene Acceptor-Based Polymer Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The design and synthesis of fused thiophenes and their applications in organic field-effect transistors [ouci.dntb.gov.ua]
- 12. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Thieno[2,3-b]thiophene: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Thieno[2,3-b]thiophene, a heterocyclic compound utilized in various research applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
I. Chemical and Physical Properties
A thorough understanding of a substance's properties is the first step in safe handling and disposal. Below is a summary of the key physical and chemical data for this compound.
| Property | Value |
| Molecular Formula | C6H4S2[1][2] |
| Molar Mass | 140.23 g/mol [3][4] |
| Appearance | Colorless to light orange to yellow clear liquid[3] |
| Melting Point | 7°C (lit.)[1][3] |
| Boiling Point | 226°C (lit.)[1][3] |
| Density | 1.326 g/cm³ at 25°C[1][3] |
| Flash Point | 93°C[1][3] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[1][3] |
II. Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. All handling and disposal activities must be conducted in strict accordance with local, state, and federal regulations and under the supervision of trained personnel.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H227: Combustible liquid.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear approved safety goggles or a face shield.[5][6]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[5][6]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[7][8]
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood.[7][9]
III. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[10] This ensures that the compound is managed and destroyed in compliance with all environmental regulations, typically via high-temperature incineration.
Step 1: Waste Collection
-
Designated Waste Container: Use a designated, leak-proof, and chemically compatible container for both solid and liquid waste containing this compound. The container must be kept tightly closed except when adding waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and list any other components of the waste stream.[10]
Step 2: Spill and Leak Cleanup
-
Immediate Action: In case of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.
-
Containment: For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
Collection: Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.[7]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
Step 3: Final Disposal
-
Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][9]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and certified hazardous waste management company. Provide them with a complete and accurate description of the waste contents.
Note: Never dispose of this compound down the drain or in regular trash.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C6H4S2 | CID 136062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 250-84-0 [m.chemicalbook.com]
- 4. This compound | 250-84-0 [chemicalbook.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. derthon.com [derthon.com]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. benchchem.com [benchchem.com]
Personal protective equipment for handling Thieno[2,3-b]thiophene
Essential Safety and Handling Guide for Thieno[2,3-b]thiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound in a laboratory environment. The following procedures are based on established best practices for handling heterocyclic compounds with moderate to unknown toxicity.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific PPE | Material/Standard | Purpose |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | ANSI Z87.1 or EN166 | Protects against splashes, sprays, and dust. A face shield should be worn over goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile (double-gloving recommended) | Provides protection against skin contact. For compounds with unknown toxicity, double gloving is a best practice.[3] |
| Body Protection | Flame-Resistant Laboratory Coat and Chemical-Resistant Apron | Nomex or equivalent | Protects against splashes and potential fire hazards. The lab coat must be fully buttoned with sleeves down. An apron provides an additional layer of protection.[3] |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher | To be used if there is a risk of inhaling dust, particularly when handling the powder outside of a certified chemical fume hood. |
| Foot Protection | Closed-toe Shoes | --- | Prevents injury from spills. |
Operational Plan: Handling and Experimental Protocol
All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[3]
Preparation and Engineering Controls:
-
Fume Hood Verification: Ensure the chemical fume hood is certified and functioning correctly before commencing any work.
-
Designated Area: Establish a specific, clearly marked area within the fume hood for the experiment to contain any potential spills.[3]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and operational.[2]
-
Gather Materials: Have all necessary equipment and reagents prepared to minimize the time spent actively handling the compound.[3]
Experimental Workflow:
Caption: Experimental workflow for handling this compound.
Weighing and Transfer:
-
Weigh the solid this compound in a tared container within the chemical fume hood.[3]
-
Use appropriate tools (e.g., spatula) to transfer the solid, minimizing the creation of dust.
-
Keep the sash of the fume hood at the lowest practical height during all manipulations.[3]
Post-Experiment Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent and cleaning agent.[3]
-
Properly label and store any resulting mixtures or products.[3]
Disposal Plan
The primary and recommended method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste disposal company, which will typically use high-temperature incineration.[4]
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, clearly labeled hazardous waste container.[3][4]
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, labeled hazardous waste container for liquids.
-
Container Labeling: Waste containers must be leak-proof, chemically compatible, and kept closed except when adding waste. They must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[4]
Disposal Workflow:
Caption: Disposal workflow for this compound waste.
Disclaimer: This information is intended for use by qualified individuals trained in chemical handling. Always consult the most current Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
